DMT-2'-F-Cytidine Phosphoramidite
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C39H47FN5O7P |
|---|---|
分子量 |
747.8 g/mol |
IUPAC 名称 |
3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1 |
InChI 键 |
OKQRXFJKBGRPGI-ZSPVXFCGSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to DMT-2'-F-Cytidine Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-acyl-5'-O-DMT-2'-deoxy-2'-fluoro-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a key building block in the chemical synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the ribose sugar confers unique and advantageous properties to the resulting nucleic acid polymers, making this reagent particularly valuable for the development of therapeutic and diagnostic oligonucleotides.
Core Properties and Specifications
DMT-2'-F-Cytidine Phosphoramidite is a derivative of the natural nucleoside deoxycytidine, modified for use in automated solid-phase oligonucleotide synthesis.[1] Key modifications include the 5'-hydroxyl protection with a dimethoxytrityl (DMT) group, the 2'-hydroxyl replacement with a fluorine atom, exocyclic amine protection with an acyl group (typically Acetyl or Benzoyl), and the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite moiety.[1][2]
These phosphoramidites are typically supplied as a white to off-white powder and must be stored under anhydrous conditions at low temperatures (-20°C to <-15°C) to prevent degradation.[3][4][5]
Quantitative Data Summary
The precise molecular formula and weight of this compound vary depending on the protecting group used for the exocyclic amine of the cytidine (B196190) base. The two most common variants are the N4-acetyl (Ac) and N4-benzoyl (Bz) protected forms.
Table 1: Physicochemical Properties of Common this compound Variants
| Property | N4-Acetyl (Ac) Variant | N4-Benzoyl (Bz) Variant | Unprotected Amine Variant |
| Molecular Formula | C41H49FN5O8P[5] | C46H51FN5O8P[3] | C39H47FN5O7P[6] |
| Molecular Weight | 789.8 g/mol [5] | 851.9 g/mol [3] | 747.79 g/mol [6] |
| CAS Number | 159414-99-0[5] | 161442-19-9[3] | Not specified |
| Appearance | White to off-white powder[5] | Not specified | Not specified |
| Storage Conditions | -20±5℃[5] | <-15°C[3] | Room temperature (US)[6] |
| Purity (Typical) | ≥99.0% (³¹P NMR, RP-HPLC)[5] | Not specified | Not specified |
Table 2: Typical Purity and Impurity Profile (N4-Acetyl Variant)
| Analysis Method | Specification |
| ³¹P NMR | ≥99.0%[5] |
| RP-HPLC | ≥99.0%[5] |
| Identity (MS, ¹H NMR) | Conforms to structure[5] |
| Total Impurities | ≤ 1.0%[5] |
| Residual Solvent | ≤ 1.5%[5] |
Role in Oligonucleotide Synthesis
This compound is used in the standard phosphoramidite method for automated, solid-phase DNA/RNA synthesis. The presence of the 2'-fluoro group makes the resulting oligonucleotides more thermally stable and significantly increases their resistance to degradation by nucleases, a critical property for in vivo therapeutic applications.
The synthesis process is a cycle of four main chemical reactions that sequentially adds nucleotide building blocks to a growing chain attached to a solid support.[7]
Experimental Protocols
The following section details the standard methodologies for using this compound in an automated synthesizer.
Reagent Preparation
-
Phosphoramidite Solution : Dissolve the this compound powder in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.15 M).
-
Activator : A solution of an acidic azole catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in acetonitrile.[1]
-
Deblocking Solution : A solution of an acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[7]
-
Capping Solution : Two separate solutions are typically used: CAP A (acetic anhydride (B1165640) in THF/lutidine) and CAP B (N-methylimidazole in THF).
-
Oxidizing Solution : A solution of iodine in a mixture of water, pyridine, and THF.
Synthesis Cycle
The synthesis proceeds in the 3' to 5' direction through the following four steps for each nucleotide addition.[7]
-
Detritylation (Deblocking) : The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support.[7] The deblocking solution is passed through the synthesis column, yielding a free 5'-hydroxyl group ready for the next reaction. The orange-colored DMT cation released can be quantified spectrophotometrically to monitor coupling efficiency in real-time.[7]
-
Coupling : The this compound solution is mixed with the activator solution and delivered to the synthesis column.[7] The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the support-bound oligonucleotide chain.[2] This forms a new phosphite (B83602) triester linkage. For 2'-fluoro modified phosphoramidites, an extended coupling time (e.g., 3 minutes) is recommended to ensure high coupling efficiency.
-
Capping : To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. The capping reagents acetylate any free 5'-hydroxyl groups that failed to react during the coupling step, rendering them inert for subsequent cycles.[7]
-
Oxidation : The newly formed internucleotide phosphite triester linkage is unstable and must be oxidized to a more stable P(V) phosphate (B84403) triester.[7] This is achieved by treating the support with the iodine-based oxidizing solution. This step solidifies the oligonucleotide backbone.[]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Final Cleavage and Deprotection
Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed.
-
Cleavage : The support is typically treated with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Deprotection : The specific conditions depend on the base-protecting groups used. For N-acetyl or N-benzoyl groups on 2'-fluoro-cytidine, deprotection with concentrated ammonia (B1221849) for 8 hours at 55°C or with AMA for 10 minutes at 65°C is recommended. Following deprotection, the crude oligonucleotide is purified, typically by HPLC.
Chemical Structure and Key Moieties
The structure of this compound is designed for stability during storage and specific reactivity during synthesis. Each part of the molecule has a distinct function.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. twistbioscience.com [twistbioscience.com]
- 3. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS No.: 159414-99-0 | DMT-2'-F-Ac-dC-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
A Technical Guide to DMT-2'-F-Cytidine Phosphoramidite: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-2'-F-Cytidine Phosphoramidite (B1245037) is a critical building block in the chemical synthesis of modified oligonucleotides. The incorporation of a fluorine atom at the 2' position of the ribose sugar confers unique properties to the resulting nucleic acid strands, including increased metabolic stability against nuclease degradation and enhanced binding affinity to target RNA sequences. These characteristics make it a valuable reagent in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides an in-depth overview of its chemical properties, quality specifications, and the standard protocols for its use in solid-phase oligonucleotide synthesis.
Chemical Identity and Structure
DMT-2'-F-Cytidine Phosphoramidite is a derivative of deoxycytidine, chemically modified to be suitable for the phosphoramidite method of DNA/RNA synthesis.[1] The key structural features include:
-
A Dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, which is removed at the beginning of each synthesis cycle.[1][]
-
A fluorine atom at the 2' position of the sugar moiety.
-
A cyanoethyl (CE) phosphoramidite group at the 3'-hydroxyl, the reactive site for forming the phosphite (B83602) triester linkage with the growing oligonucleotide chain.[3]
-
A protecting group on the exocyclic amine of the cytidine (B196190) base (commonly Acetyl or Benzoyl) to prevent side reactions during synthesis.[3]
The general structure of a nucleoside phosphoramidite is depicted below.
Figure 1: General structure of a nucleoside phosphoramidite.
Different variants of this compound are commercially available, primarily differing in the protecting group used for the cytosine base.
| Variant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N4-Acetyl-DMT-2'-F-Cytidine Phosphoramidite | 159414-99-0[4][5][6] | C41H49FN5O8P[4][5] | 789.83[6] |
| This compound (unprotected base) | 200404-36-0[7] | C39H47FN5O7P[7] | 747.79[7] |
| N4-Benzoyl-DMT-2'-F-Cytidine Phosphoramidite | 161442-19-9[8] | C46H51FN5O8P[8] | 851.9[8] |
Table 1: Chemical Identification of this compound Variants.
Quality Specifications and Physicochemical Data
The purity of phosphoramidites is paramount for the successful synthesis of high-quality, full-length oligonucleotides, as impurities can be incorporated into the final product.[3]
| Parameter | Specification | Method |
| Appearance | White to off-white powder[5] | Visual Inspection |
| Identity | Conforms to structure[5] | ¹H NMR, Mass Spectrometry |
| Purity | ≥99.0%[5] | ³¹P NMR, RP-HPLC |
| Total Impurities | ≤ 1.0%[5] | HPLC |
| Single Critical Impurity | ≤ 0.15%[5] | HPLC |
| Storage | -20±5℃[5] | - |
Table 2: Typical Quality Control Specifications.
Experimental Protocol: Automated Oligonucleotide Synthesis
This compound is utilized in the standard phosphoramidite method for solid-phase oligonucleotide synthesis.[1] The process is a cyclical reaction that sequentially adds nucleotide residues to a growing chain attached to a solid support, typically controlled pore glass (CPG).[9] Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[9]
Figure 2: The four-step cycle of phosphoramidite chemistry.
Methodology
1. Preparation:
-
Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).[10]
-
Install the phosphoramidite solutions, along with activator, capping, oxidizing, and deblocking solutions, on an automated DNA/RNA synthesizer.
2. Synthesis Cycle: The automated synthesizer performs the following steps for each nucleotide addition.[9][11]
-
Step 1: Detritylation (Deblocking)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[11]
-
Action: The acid removes the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next reaction. The released DMT cation is orange, and its spectrophotometric measurement (at ~495 nm) is used to monitor the efficiency of the previous coupling step.[12]
-
-
Step 2: Coupling
-
Reagents: The phosphoramidite solution (e.g., this compound) and an activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).[11][13]
-
Action: The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. This activated monomer then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[] This reaction is typically driven to completion by using an excess of the phosphoramidite.
-
-
Step 3: Capping
-
Reagents: A two-part solution, typically acetic anhydride (B1165640) and 1-methylimidazole.
-
Action: A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step. Capping acetylates these unreacted groups, preventing them from participating in subsequent cycles and minimizing the formation of deletion-mutant sequences (n-1 oligomers).
-
-
Step 4: Oxidation
-
Reagent: A solution of iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture.
-
Action: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester. This step completes the addition of one nucleotide.
-
The cycle is repeated until the oligonucleotide of the desired sequence and length is synthesized.
3. Cleavage and Deprotection:
-
After the final cycle, the terminal 5'-DMT group is typically removed.
-
The oligonucleotide is cleaved from the solid support using a reagent like concentrated ammonium (B1175870) hydroxide.[11]
-
This same reagent, often with heating (e.g., 55°C for 8-12 hours), removes the protecting groups from the phosphodiester backbone (cyanoethyl groups) and the nucleobases (e.g., Acetyl group from cytosine).[11]
4. Purification:
-
The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Figure 3: Workflow from reagent preparation to final product.
Conclusion
This compound is an indispensable reagent for the synthesis of modified oligonucleotides for research and therapeutic applications. Its successful use hinges on high-purity starting material and the precise execution of the well-established four-step phosphoramidite synthesis cycle. Understanding the chemical properties and adhering to optimized protocols are essential for achieving high coupling efficiency and obtaining high-quality synthetic nucleic acids with enhanced stability and binding properties.
References
- 1. twistbioscience.com [twistbioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chempep.com [chempep.com]
- 5. CAS No.: 159414-99-0 | DMT-2'-F-Ac-dC-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 6. polyorginc.com [polyorginc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unlocking Enhanced Performance in Research: A Technical Guide to 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chemical modifications has revolutionized the use of oligonucleotides in research and therapeutics. Among these, the 2'-fluoro (2'-F) modification stands out as a critical tool for enhancing the stability, binding affinity, and in vivo performance of nucleic acid-based tools such as aptamers, siRNAs, and antisense oligonucleotides. This technical guide provides an in-depth exploration of the benefits of 2'-fluoro modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Advantages of 2'-Fluoro Modification
The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar backbone imparts several advantageous properties to oligonucleotides. This modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. The primary benefits include:
-
Enhanced Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endo- and exonucleases present in serum and cellular environments. This increased stability translates to a longer half-life of the oligonucleotide, allowing for more sustained biological effects. Unmodified siRNAs can be completely degraded within hours in serum, whereas 2'-F modified versions can remain stable for over 24 hours[1].
-
Increased Binding Affinity and Thermal Stability: The C3'-endo sugar conformation induced by the 2'-fluoro modification enhances the binding affinity (lower Kd) of the oligonucleotide to its target sequence. This leads to a significant increase in the melting temperature (Tm) of the resulting duplex, indicating a more stable interaction. For instance, the incorporation of 2'-F pyrimidines in an siRNA duplex can increase the Tm by almost 15°C[1]. The stabilizing effects of 2'-fluoro modifications on RNA-DNA duplexes have also been shown to be superior to those of 2'-O-methylribo substitutions[2].
-
Improved In Vivo Efficacy: The combination of enhanced stability and binding affinity often translates to improved performance in vivo. Studies have demonstrated that 2'-F modified siRNAs can be significantly more potent than their unmodified counterparts in animal models[3]. For example, a 2'-F-modified siRNA targeting coagulation Factor VII was found to be approximately twice as potent as the unmodified siRNA in mice[3].
-
Favorable Properties for Aptamer Development: In the context of aptamers, 2'-fluoro modifications are instrumental in generating molecules with high affinity and specificity. The increased chemical diversity and conformational rigidity can lead to the selection of aptamers with dissociation constants in the picomolar range[4]. The FDA-approved drug Macugen (pegaptanib), an anti-VEGF aptamer, utilizes 2'-F modified pyrimidines to achieve its therapeutic effect[5].
While highly beneficial, it is important to note that uniform 2'-fluoro modification of antisense oligonucleotides can abolish their ability to recruit RNase H for target degradation. To overcome this, chimeric designs incorporating a central DNA "gap" flanked by 2'-F modified wings are often employed to retain RNase H activity[2]. Additionally, some studies have suggested potential toxicity associated with certain 2'-F modified phosphorothioate (B77711) oligonucleotides, highlighting the importance of careful design and evaluation[6][7].
Quantitative Data Summary
The following tables summarize the quantitative improvements observed with 2'-fluoro modified oligonucleotides across different applications.
Table 1: Nuclease Resistance
| Oligonucleotide Type | Modification | Medium | Half-life / Stability | Reference |
| siRNA | Unmodified | Serum | Completely degraded within 4 hours | [1] |
| siRNA | 2'-Fluoro pyrimidines | Serum | > 24 hours | [1] |
| Aptamer | Unmodified RNA | Fetal Bovine Serum | Rapidly degraded within minutes | [8] |
| Aptamer | 2'-Fluoro pyrimidines | Fetal Bovine Serum | Intact after 2 hours | [8] |
| Antisense Oligo | Phosphodiester | N/A | Susceptible to nucleases | [2] |
| Antisense Oligo | 2'-Fluoro Phosphorothioate | N/A | Highly nuclease resistant | [2] |
Table 2: Thermal Stability (Melting Temperature, Tm)
| Oligonucleotide Duplex | Modification | ΔTm per modification (°C) | Total ΔTm (°C) | Reference |
| siRNA:RNA | 2'-Fluoro pyrimidines | N/A | ~ +15 | [1] |
| DNA:DNA | 2'-Fluoro insertion | +1.3 | N/A | [9] |
| DNA:RNA | 2'-Fluoro-N3'→P5' phosphoramidate | ~ +5 | N/A | [10] |
| L-DNA:L-DNA | One 2'-Fluoro-L-cytidine | N/A | +0.5 | [11] |
| L-DNA:L-DNA | Two 2'-Fluoro-L-cytidines | N/A | +0.7 | [11] |
Table 3: Binding Affinity (Dissociation Constant, Kd)
| Aptamer Target | Modification | Kd | Reference |
| VEGF165 | 2'-Fluoro pyrimidine (B1678525) RNA (Macugen) | 70 - 100 pM | [12] |
| HIV Integrase | Unmodified DNA/RNA | >10 nM | [4] |
| HIV Integrase | 2'-Fluoro-arabinonucleic acid (FANA) | 50 - 100 pM | [4] |
| PrPSc (Prion) | 2'-Fluoro RNA (SAF-93) | >10-fold higher affinity for PrPSc than PrPC | [13] |
| Viral Frameshift Element | 2'-Fluoro modified mirror-image RNA | ~1.6 µM | [14] |
Table 4: In Vivo Efficacy
| Oligonucleotide Type | Target | Modification | Animal Model | Efficacy Improvement vs. Unmodified | Reference |
| siRNA | Factor VII | 2'-Fluoro pyrimidines | Mice | ~ 2-fold more potent | [3] |
| siRNA | N/A | FANA (fully modified sense strand) | N/A | 4-fold more potent | [15] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments cited in the evaluation of 2'-fluoro modified oligonucleotides.
Nuclease Resistance Assay in Serum using Gel Electrophoresis
Objective: To assess the stability of oligonucleotides in a biologically relevant medium.
Materials:
-
Oligonucleotide (unmodified and 2'-F modified)
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
2x RNA loading dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
10x TBE buffer (Tris/Borate/EDTA)
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
Ammonium persulfate (APS)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Gel staining solution (e.g., GelRed or SYBR Gold)
-
Proteinase K
Procedure:
-
Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the oligonucleotide to a final concentration of 1 µM with 50% FBS in a total volume of 20 µL. Prepare a control reaction with nuclease-free water instead of FBS.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 2 µL aliquot of the reaction and immediately mix it with 8 µL of 2x RNA loading dye to stop the enzymatic degradation. Store samples on ice or at -20°C until analysis.
-
Proteinase K Treatment (Optional but Recommended): Before loading, treat the samples with Proteinase K to degrade serum proteins that might interfere with gel migration. Add 1 µL of Proteinase K (20 mg/mL) to each 10 µL sample and incubate at 37°C for 20 minutes[8].
-
Gel Electrophoresis:
-
Prepare a 15-20% denaturing polyacrylamide gel (containing 7M urea) in 1x TBE buffer.
-
Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel using a gel documentation system.
-
Quantify the intensity of the intact oligonucleotide band at each time point using densitometry software.
-
Plot the percentage of intact oligonucleotide versus time to determine the half-life.
-
Thermal Melting (Tm) Analysis using UV Spectrophotometry
Objective: To determine the melting temperature of an oligonucleotide duplex, a measure of its thermal stability.
Materials:
-
Complementary oligonucleotides (modified and unmodified strands)
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (peltier)
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Duplex Annealing:
-
Mix equimolar amounts of the complementary oligonucleotides in the melting buffer to the desired final concentration (e.g., 1 µM).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to ensure proper annealing.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting point below the expected Tm (e.g., 20°C) to a point above the Tm (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute or 1°C/minute)[16].
-
-
Data Collection:
-
Place the cuvette containing the annealed duplex into the spectrophotometer.
-
Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
More accurately, the Tm can be determined by calculating the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm[17].
-
siRNA-Mediated Gene Silencing using a Luciferase Reporter Assay
Objective: To quantify the in vitro efficacy of an siRNA in silencing a target gene.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
siRNA (unmodified and 2'-F modified) targeting the gene of interest
-
Reporter plasmid containing the luciferase gene fused to the target gene's 3' UTR
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the siRNA (at various concentrations) using a suitable transfection reagent according to the manufacturer's protocol. Include a negative control siRNA with a scrambled sequence.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer a portion of the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase activity and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the percentage of gene silencing for each siRNA concentration relative to the negative control.
-
Plot the percentage of silencing versus the siRNA concentration to determine the IC50 value (the concentration at which 50% of gene expression is inhibited).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows where 2'-fluoro modified oligonucleotides are employed.
RNA Interference (RNAi) Pathway for siRNA
This diagram illustrates the mechanism of action for small interfering RNAs (siRNAs), which can be enhanced by 2'-fluoro modifications to improve stability and efficacy.
Caption: The RNA interference (RNAi) pathway initiated by a 2'-F modified siRNA.
VEGF Signaling Pathway Inhibition by an Aptamer
This diagram shows how a 2'-fluoro modified aptamer, such as Macugen, can inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial in angiogenesis.
Caption: Inhibition of the VEGF signaling pathway by a 2'-F modified aptamer.
Experimental Workflow for SELEX with a 2'-Fluoro Modified Library
This diagram outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for selecting high-affinity aptamers from a library containing 2'-fluoro modified nucleotides.
Caption: Workflow for the in vitro selection of 2'-F modified aptamers (SELEX).
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A therapeutic aptamer inhibits angiogenesis by specifically targeting the heparin binding domain of VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 17. agilent.com [agilent.com]
The Guardian of the Message: How 2'-Fluoro Modifications Bolster Nuclease Resistance in Oligonucleotides
For researchers, scientists, and professionals in drug development, the stability of oligonucleotide therapeutics is a paramount concern. Unmodified oligonucleotides are swiftly degraded by nucleases in biological systems, severely limiting their therapeutic potential. A key strategy to overcome this hurdle is the incorporation of chemical modifications, with the 2'-fluoro (2'-F) modification emerging as a robust solution for enhancing nuclease resistance and improving overall drug-like properties.
This in-depth technical guide explores the core principles behind the increased nuclease resistance conferred by 2'-fluoro modifications. We will delve into the mechanism of action, present quantitative data on stability, provide detailed experimental protocols for assessing nuclease resistance, and visualize key concepts to provide a comprehensive understanding for researchers in the field.
The Mechanism of Protection: A Stereoelectronic Shield
The vulnerability of natural RNA to nuclease-mediated degradation lies in the reactivity of its 2'-hydroxyl (2'-OH) group. This group can act as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone, leading to cleavage. Nucleases have evolved to exploit this inherent reactivity.
The 2'-fluoro modification replaces this reactive hydroxyl group with a highly electronegative fluorine atom. This substitution confers nuclease resistance through two primary mechanisms:
-
Steric Hindrance: The fluorine atom, although small, provides a steric shield that physically blocks the active site of nucleases, preventing them from binding to and cleaving the phosphodiester backbone.[1]
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atom alters the electronic distribution around the ribose sugar. This reduces the susceptibility of the phosphodiester bond to nucleophilic attack, thereby stabilizing the oligonucleotide backbone against enzymatic hydrolysis.[2]
Furthermore, the 2'-fluoro modification favors an RNA-like A-form helical geometry, which can also contribute to nuclease resistance and is often beneficial for the activity of therapeutic oligonucleotides like siRNAs.[1]
Mechanism of 2'-Fluoro Modification in Conferring Nuclease Resistance.
Quantifying Stability: A Comparative Look at Nuclease Resistance
The enhanced stability of 2'-fluoro modified oligonucleotides has been demonstrated in numerous studies. The following tables summarize quantitative data from serum stability assays, providing a clear comparison with unmodified counterparts.
Table 1: Half-life of siRNA in Serum
| Oligonucleotide | Modification | Half-life in Serum | Reference |
| Unmodified siRNA | None | < 15 minutes | [3][4] |
| Fully 2'-FANA modified sense strand siRNA | 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid | ~6 hours | [3][4] |
| 2'-F-modified siRNA | 2'-fluoro pyrimidines | > 24 hours | [5] |
| Unmodified siRNA | None | Completely degraded within 4 hours | [5] |
Table 2: Stability of Various Modified Oligonucleotides in Human Serum
| Oligonucleotide Chemistry | Modification | Stability in Human Serum | Reference |
| 2'-deoxy (DNA) | None | Moderately stable | [6][7] |
| 2'-fluoro RNA (fYrR) | 2'-fluoro pyrimidines, 2'-hydroxyl purines | Roughly as stable as DNA | [6][7] |
| Fully 2'-O-Methyl (fGmH) | 2'-O-methyl A, C, U and 2'-fluoro G | Highly stable, little degradation after prolonged incubation | [6][7] |
Experimental Corner: Protocols for Assessing Nuclease Resistance
Accurate assessment of nuclease resistance is crucial for the development of oligonucleotide therapeutics. Below are detailed protocols for commonly used assays.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in a complex biological fluid containing a mixture of nucleases.
Materials:
-
Oligonucleotide (unmodified and 2'-fluoro modified)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Incubator at 37°C
-
Microcentrifuge
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., GelRed)
-
Gel imaging system
Protocol:
-
Preparation of Oligonucleotide-Serum Mixture:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 50% FBS in PBS) to a final desired concentration.[8]
-
Prepare separate tubes for each time point to be tested (e.g., 0 min, 15 min, 30 min, 1h, 4h, 8h, 24h).[8]
-
-
Incubation:
-
Oligonucleotide Recovery (Methanol-Chloroform Extraction):
-
At each time point, stop the reaction by proceeding with the extraction.
-
Add methanol and chloroform to the serum sample and vortex thoroughly.[6]
-
Add water and more chloroform, vortex again, and centrifuge to separate the aqueous and organic phases.[6]
-
The oligonucleotide will be in the upper aqueous phase. Carefully collect the aqueous phase.
-
-
Analysis by PAGE:
-
Load the recovered oligonucleotide samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable nucleic acid stain.[8]
-
Visualize the gel using an imaging system and quantify the amount of intact oligonucleotide at each time point. The disappearance of the band corresponding to the full-length oligonucleotide over time indicates degradation.
-
Experimental Workflow for Serum Stability Assay.
3'-Exonuclease Digestion Assay
This assay assesses the stability of oligonucleotides against enzymes that degrade nucleic acids from the 3'-end.
Materials:
-
Oligonucleotide (unmodified and 2'-fluoro modified)
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)
-
Reaction Buffer specific to the exonuclease
-
Nuclease-free water
-
Incubator at 37°C
-
Method to stop the reaction (e.g., addition of EDTA, heat inactivation)
-
PAGE system
-
Gel staining and imaging system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the oligonucleotide, reaction buffer, and nuclease-free water.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the 3'-exonuclease.
-
Incubate at 37°C. Take aliquots at different time points (e.g., 0, 10, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction in the aliquots by adding a stopping solution (e.g., EDTA) or by heat inactivation.
-
-
Analysis:
-
Analyze the samples by PAGE to visualize the degradation products. A ladder of smaller oligonucleotides will appear as the enzyme digests the full-length product.
-
5'-Exonuclease Digestion Assay
This assay is similar to the 3'-exonuclease assay but uses an enzyme that degrades nucleic acids from the 5'-end.
Materials:
-
Oligonucleotide (unmodified and 2'-fluoro modified)
-
5'-Exonuclease (e.g., Bovine Spleen Phosphodiesterase)
-
Reaction Buffer specific to the exonuclease
-
Nuclease-free water
-
Incubator at 37°C
-
Method to stop the reaction
-
PAGE system
-
Gel staining and imaging system
Protocol:
The protocol is analogous to the 3'-exonuclease digestion assay, with the substitution of the appropriate 5'-exonuclease and its corresponding reaction buffer.
Conclusion
The 2'-fluoro modification stands out as a highly effective strategy for enhancing the nuclease resistance of therapeutic oligonucleotides. By providing both steric and electronic protection to the phosphodiester backbone, this modification significantly extends the half-life of oligonucleotides in biological fluids, a critical factor for their in vivo efficacy. The quantitative data and detailed experimental protocols provided in this guide offer researchers the necessary tools to evaluate and implement this powerful modification in their drug development programs. As the field of oligonucleotide therapeutics continues to advance, the strategic use of chemical modifications like the 2'-fluoro substitution will be instrumental in translating the promise of these molecules into clinical reality.
References
- 1. synoligo.com [synoligo.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
The Enthalpic Advantage: A Technical Guide to the Thermodynamic Stability of 2'-Fluoro RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of chemical modifications into oligonucleotides is a cornerstone of modern therapeutic development. Among these, the 2'-fluoro (2'-F) modification of RNA has emerged as a critical tool for enhancing the stability and efficacy of RNA-based drugs, including siRNAs and antisense oligonucleotides. This technical guide provides an in-depth exploration of the thermodynamic principles governing the stability of 2'-fluoro RNA duplexes. We will delve into the quantitative thermodynamic parameters, detail the experimental methodologies used for their determination, and present a comprehensive overview of the structural and energetic factors that contribute to the enhanced stability of these modified duplexes. A key finding is that the increased stability of 2'-F RNA duplexes is predominantly driven by favorable enthalpic contributions, a discovery that challenges earlier assumptions based on conformational preorganization.
Introduction: The Significance of 2'-Fluoro Modification in RNA Therapeutics
The 2'-hydroxyl group of ribonucleic acids is a primary site of enzymatic degradation and can influence the conformational dynamics of RNA duplexes. The substitution of this hydroxyl group with a fluorine atom offers a compelling combination of steric and electronic properties that significantly impact the behavior of RNA oligonucleotides. The high electronegativity of fluorine locks the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][2] This "pre-organization" was initially thought to be the primary source of the observed increase in duplex stability, suggesting a favorable entropic contribution. However, extensive thermodynamic studies have revealed a more complex and fascinating reality.
The 2'-fluoro modification has been shown to be well-tolerated in both the guide and passenger strands of siRNA duplexes, leading to enhanced nuclease resistance and improved in vitro and in vivo efficacy compared to unmodified siRNAs.[3][4] This has led to the development of 2'-F modified RNA aptamers and other therapeutic oligonucleotides.[5] Understanding the thermodynamic underpinnings of this enhanced stability is paramount for the rational design of more potent and specific RNA-based therapeutics.
The Thermodynamic Landscape of 2'-Fluoro RNA Duplexes
The stability of a nucleic acid duplex is governed by the change in Gibbs free energy (ΔG°) upon its formation from single strands. This is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the fundamental equation:
ΔG° = ΔH° - TΔS°
A more negative ΔG° indicates a more stable duplex. The melting temperature (Tm), the temperature at which half of the duplexes are dissociated, is a commonly used metric for duplex stability and is directly related to these thermodynamic parameters.
The Dominance of Enthalpy in Stabilization
Contrary to the initial hypothesis that the C3'-endo conformational preference of 2'-F modified ribose would lead to a favorable entropic contribution to duplex stability, detailed calorimetric and UV melting experiments have demonstrated that the increased stability of 2'-F-RNA duplexes is primarily driven by a more favorable enthalpy of formation (a more negative ΔH°).[3][4][6] This suggests that the 2'-fluoro substituent plays a significant role in enhancing Watson-Crick base pairing strength and/or π-π stacking interactions.[1][3]
One study on an octamer duplex, r(CGAAUUCG), revealed that the 2'-F modified version had a significantly more negative ΔH° compared to the unmodified RNA duplex, while the ΔS° values were surprisingly similar.[4] This enthalpic advantage is a key takeaway for researchers designing 2'-F modified oligonucleotides.
Quantitative Thermodynamic Data
The following tables summarize the available quantitative data on the thermodynamic stability of 2'-fluoro RNA duplexes compared to their unmodified RNA and DNA counterparts.
Table 1: Change in Melting Temperature (Tm) per 2'-Fluoro Modification
| Duplex Type | ΔTm per Modification (°C) | Reference |
| 2'-F-RNA/RNA vs. DNA/RNA | +1.8 | [7] |
| 2'-F-RNA/RNA vs. RNA/RNA | ~ +1-2 | [8] |
| Fully 2'-F-RNA/DNA vs. DNA/DNA | +0.5 | [7] |
| Single 2'-F-RNA in DNA/DNA | +1.2 | [7] |
Table 2: Thermodynamic Parameters for RNA and 2'-F RNA Hairpin Formation
Melting of each oligonucleotide hairpin (16 μM) was performed in 10 mM sodium cacodylate (pH 7.4), 0.1 mM EDTA, and 300 mM NaCl.[9]
| Hairpin Sequence | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | TΔS°37 (kcal/mol) |
| 5'-r(CGCG)UUCG(CGCG)-3' | 71.6 | -8.1 | -50.2 | -42.1 |
| 5'-f(CGCG)UUCG(CGCG)-3' | 78.8 | -9.5 | -58.9 | -49.4 |
Note: 'r' denotes ribonucleotide and 'f' denotes 2'-fluoro ribonucleotide.
Experimental Protocols for Thermodynamic Characterization
Accurate determination of the thermodynamic parameters of 2'-fluoro RNA duplexes is crucial for understanding their stability. The following sections provide detailed methodologies for the key experiments used in this characterization.
Oligonucleotide Synthesis and Purification
The synthesis of 2'-fluoro RNA oligonucleotides is typically performed using solid-phase phosphoramidite (B1245037) chemistry.
Protocol for Solid-Phase Synthesis of 2'-Fluoro RNA:
-
Phosphoramidite Preparation: 2'-F-modified ribonucleoside phosphoramidite building blocks are prepared as previously described.[3]
-
Solid-Phase Synthesis: Oligonucleotides are synthesized on a standard automated DNA/RNA synthesizer. Extended coupling times may be necessary for efficient incorporation of the 2'-F phosphoramidites.[3]
-
Cleavage and Deprotection:
-
The oligonucleotide is cleaved from the solid support (e.g., CPG) and base and phosphate (B84403) protecting groups are removed by incubation in a mixture of ammonia (B1221849) and ethanol (B145695) (3:1) for 16 hours at 55°C.[3]
-
For oligonucleotides containing 2'-hydroxyl groups, the tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treatment with triethylamine (B128534) trihydrofluoride (TEA·3HF) at 65°C for 90 minutes.[3]
-
-
Purification: The fully deprotected oligonucleotides are purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent biophysical studies.
UV Thermal Denaturation (Melting) Studies
UV melting is a widely used technique to determine the melting temperature (Tm) of nucleic acid duplexes.
Protocol for UV Melting Analysis:
-
Sample Preparation:
-
Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[1]
-
The samples are heated to 90-95°C for 5 minutes and then slowly cooled to room temperature to ensure proper annealing of the duplex.
-
-
Data Acquisition:
-
The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
The temperature is typically ramped from a low temperature (e.g., 15°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff analysis of melting curves obtained at different oligonucleotide concentrations.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation:
-
The oligonucleotide samples are extensively dialyzed against the desired buffer (e.g., 10 mM Sodium Cacodylate, 100 mM KCl, 1 mM MgCl₂, pH 7.2) to ensure a precise match of buffer components.
-
The concentrations of the oligonucleotide solutions are accurately determined by UV absorbance at 260 nm.
-
-
ITC Experiment:
-
One oligonucleotide solution is placed in the sample cell of the calorimeter, and the complementary strand is loaded into the injection syringe at a higher concentration (typically 10-20 fold higher).
-
A series of small injections of the syringe solution into the sample cell are performed at a constant temperature.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the association constant (Ka), the enthalpy change (ΔH°), and the stoichiometry of the interaction (n).
-
The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the relationships: ΔG° = -RTln(Ka) and ΔG° = ΔH° - TΔS°.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for probing the secondary structure of nucleic acids. The A-form helix of RNA and the B-form helix of DNA have distinct CD spectra.
Protocol for Circular Dichroism Spectroscopy:
-
Sample Preparation:
-
Duplex samples are prepared as described for UV melting studies in a suitable buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[1]
-
The final duplex concentration is typically in the micromolar range.
-
-
CD Spectra Acquisition:
-
CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 200-320 nm, at a controlled temperature.
-
A quartz cuvette with a path length of 1 cm is commonly used.
-
-
Data Analysis:
-
The CD spectrum of a 2'-F RNA duplex is compared to the characteristic spectra of A-form and B-form helices. A positive peak around 260-270 nm and a strong negative peak around 210 nm are characteristic of an A-form helix.[2]
-
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz, illustrate the experimental workflow for characterizing the thermodynamic stability of 2'-fluoro RNA duplexes and the underlying rationale for their enhanced stability.
Caption: Experimental workflow for thermodynamic characterization.
Caption: Rationale for enhanced stability of 2'-F RNA duplexes.
Conclusion and Future Directions
The incorporation of 2'-fluoro modifications into RNA oligonucleotides provides a robust strategy for enhancing duplex stability, a critical attribute for the development of effective RNA-based therapeutics. This enhanced stability is now understood to be primarily an enthalpic effect, driven by stronger base pairing and/or stacking interactions, rather than a result of entropic gains from conformational pre-organization.
Future research in this area will likely focus on a more granular, sequence-dependent understanding of the thermodynamic contributions of 2'-fluoro modifications. The development of more sophisticated computational models, informed by a growing body of experimental data, will further empower the rational design of 2'-F modified oligonucleotides with precisely tuned stability profiles for a wide range of therapeutic applications. The continued exploration of the interplay between 2'-substituents, duplex hydration, and thermodynamic stability will undoubtedly pave the way for the next generation of RNA-based medicines.
References
- 1. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
The Impact of 2'-Fluoro Modification on RNA Duplex Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chemical modifications into synthetic oligonucleotides has become a cornerstone of modern nucleic acid-based therapeutics and diagnostics. Among these, the 2'-deoxy-2'-fluoro (2'-F) modification of ribonucleosides has emerged as a particularly valuable tool, imparting a unique combination of desirable properties to RNA duplexes. This in-depth technical guide explores the profound impact of the 2'-F modification on RNA duplex conformation, stability, and biological function, providing a comprehensive resource for researchers in the field.
Structural Consequences of 2'-Fluoro Modification
The introduction of a highly electronegative fluorine atom at the 2' position of the ribose sugar has a significant and predictable effect on its conformation. This modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of the sugars in A-form RNA helices.[1][2][3][4][5][6] This "conformational preorganization" means that the individual nucleotides are already in the correct geometry for forming a stable A-form duplex, which is the canonical conformation of RNA-RNA and RNA-DNA hybrids.
Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm that they adopt an A-form helical structure.[5][7][8] This is a critical feature for applications such as RNA interference (RNAi), where the siRNA guide strand must be recognized by the RISC complex, which favors an A-form helical geometry.
Thermodynamic Stability of 2'-F Modified RNA Duplexes
A key advantage of the 2'-F modification is the significant increase in the thermal stability of RNA duplexes.[1][5][6][9][10][11][12] The melting temperature (Tm) of a duplex containing 2'-F modifications is consistently higher than that of its unmodified counterpart. This enhanced stability is particularly beneficial for antisense and siRNA applications, as it can lead to improved target affinity and prolonged duration of action.
Interestingly, detailed calorimetric and UV melting experiments have revealed that the increased thermal stability of 2'-F-modified duplexes is predominantly due to a more favorable enthalpy of hybridization (ΔH°) rather than a significant entropic (ΔS°) benefit.[1][9][10][11][13] This finding was unexpected, as the concept of conformational preorganization would suggest a more favorable entropic contribution. The enthalpy-driven stability suggests that the 2'-F modification may also play a role in optimizing base-pairing and base-stacking interactions within the duplex.[9][10][11] Furthermore, studies have shown that 2'-F-RNA duplexes are less hydrated than unmodified RNA duplexes, which may also contribute to their increased stability.[9][10]
Quantitative Thermodynamic Data
The following tables summarize the thermodynamic parameters for the formation of RNA duplexes with and without 2'-F modifications, providing a clear comparison of their stability.
Table 1: Thermodynamic Parameters for Unmodified and 2'-F Modified RNA Duplexes
| Duplex Sequence | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |
| 5'-GGACUCAGAU-3' | Unmodified RNA | 71.8 | -68.3 | -193.4 | -10.8 | |
| 5'-GGA(fU)(fC)AGAU-3' | 2'-F Pyrimidines | 83.0 | -75.1 | -209.1 | -12.9 | |
| 5'-r(CGAAUUCG)-3' | Unmodified RNA | 56.5 | -58.9 | -173.3 | -7.3 | [1] |
| 5'-f(CGAAUUCG)-3' | Fully 2'-F Modified | 68.5 | -68.4 | -196.2 | -10.1 | [1] |
Note: Thermodynamic parameters are typically measured in a buffer containing 1 M NaCl.
Impact on Biological Function
The structural and thermodynamic consequences of 2'-F modification translate into significant advantages for various biological applications, particularly in the realm of RNA interference and antisense technology.
-
Nuclease Resistance: The 2'-F modification provides enhanced resistance to degradation by cellular nucleases compared to unmodified RNA.[1][4][9] This increased stability leads to a longer half-life of the oligonucleotide in biological fluids, which is a critical factor for therapeutic applications.
-
Reduced Immunostimulation: Unmodified siRNAs can trigger an innate immune response by activating Toll-like receptors. The 2'-F modification has been shown to significantly reduce these immunostimulatory effects.[1][9]
-
Improved In Vitro and In Vivo Activity: In many cases, siRNAs containing 2'-F modifications exhibit similar or even superior gene silencing activity compared to their unmodified counterparts, both in cell culture and in animal models.[1][9] The modification is well-tolerated by the RISC machinery, allowing for efficient target mRNA cleavage.
Experimental Protocols for Characterization
The characterization of 2'-F modified RNA duplexes relies on a suite of biophysical techniques. Below are overviews of the key experimental methodologies.
Oligonucleotide Synthesis
2'-F modified RNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry. The corresponding 2'-F-A, 2'-F-C, 2'-F-G, and 2'-F-U phosphoramidites are commercially available. Coupling times for the modified amidites may need to be extended to ensure efficient incorporation.[14] Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using standard protocols. For sequences containing ribonucleotides, a desilylation step with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required.[14]
UV Thermal Melting Analysis (Tm Determination)
This is the most common method for determining the thermal stability of a nucleic acid duplex.
-
Principle: The absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex melts into single strands (hyperchromic effect). The Tm is the temperature at which 50% of the duplex has dissociated.
-
Methodology:
-
Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place the sample in a temperature-controlled UV-Vis spectrophotometer.
-
Record the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute).
-
The Tm is determined from the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff analysis of melting curves obtained at different oligonucleotide concentrations.[9]
-
Differential Scanning Calorimetry (DSC)
DSC provides a direct measurement of the heat absorbed during the melting of a duplex, allowing for a more accurate determination of thermodynamic parameters.
-
Principle: DSC measures the difference in heat flow between a sample cell containing the oligonucleotide solution and a reference cell containing only buffer as they are heated at a constant rate. The area under the resulting peak is proportional to the enthalpy of the transition.
-
Methodology:
-
Prepare the annealed duplex sample and a matching buffer solution for the reference cell.
-
Load the sample and reference solutions into the DSC instrument.
-
Scan the temperature over a range that encompasses the melting transition.
-
The Tm is the temperature at the peak of the transition, and the enthalpy (ΔH°) is calculated from the area under the peak.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the overall helical conformation of the RNA duplex.
-
Principle: Chiral molecules, such as nucleic acid helices, absorb left and right circularly polarized light differently. The resulting CD spectrum is characteristic of the secondary structure. A-form helices typically show a strong positive peak around 260-270 nm and a negative peak around 210 nm.
-
Methodology:
-
Prepare the annealed duplex sample in a suitable buffer.
-
Record the CD spectrum over a wavelength range of approximately 200-320 nm at a temperature well below the Tm.
-
The resulting spectrum is compared to reference spectra for known A-form and B-form helices.
-
X-ray Crystallography and NMR Spectroscopy
For high-resolution structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
-
X-ray Crystallography: This technique can provide atomic-level detail of the duplex structure, including bond angles, distances, and the conformation of the sugar-phosphate backbone. It requires the growth of high-quality crystals of the 2'-F modified RNA duplex.
-
NMR Spectroscopy: NMR can be used to study the structure and dynamics of the duplex in solution. Through various NMR experiments (e.g., COSY, NOESY), it is possible to determine the sugar pucker conformation and internucleotide distances, providing a detailed picture of the solution structure.
Logical Relationships and Workflows
The following diagrams illustrate key concepts and workflows related to the study and application of 2'-F modified RNA.
Caption: RNAi pathway with 2'-F modified siRNA.
Caption: Experimental workflow for 2'-F RNA analysis.
Conclusion
The 2'-fluoro modification is a powerful tool for enhancing the properties of RNA oligonucleotides. By enforcing an A-form helical geometry and increasing thermal stability, this modification imparts greater nuclease resistance, reduced immunostimulation, and often improved biological activity. The predictable nature of its effects, combined with its compatibility with standard oligonucleotide synthesis, makes the 2'-F modification a valuable component in the design of next-generation RNA-based therapeutics and advanced molecular biology probes. A thorough understanding of its impact on duplex conformation, as detailed in this guide, is essential for its effective application in research and drug development.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syngenis.com [syngenis.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. glocat.geneseo.edu [glocat.geneseo.edu]
- 12. 2' Fluoro RNA Modification [biosyn.com]
- 13. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 14. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the A-form helix of 2'-F-RNA/RNA duplexes
An In-depth Technical Guide to the A-form Helix of 2'-Fluoro-RNA/RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern nucleic acid therapeutics and diagnostics. Among the various modifications, 2'-deoxy-2'-fluoro-RNA (2'-F-RNA) has emerged as a uniquely powerful analogue for applications in RNA interference (RNAi), antisense technology, and aptamer development. The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts a range of desirable properties, including enhanced thermal stability, increased nuclease resistance, and reduced immunogenicity, often without compromising biological activity.[1][2][3]
This technical guide provides a comprehensive overview of the structural and thermodynamic properties of 2'-F-RNA when hybridized with a complementary RNA strand, forming a 2'-F-RNA/RNA duplex. We will delve into the core reasons why this modification robustly favors an A-form helical geometry, present key quantitative data, detail the experimental protocols used for its characterization, and illustrate the critical pathways and workflows relevant to its study and application.
Structural Characteristics of the 2'-F-RNA/RNA A-form Helix
The defining structural feature of a 2'-F-RNA/RNA duplex is its canonical A-form helical conformation, which is characteristic of standard RNA/RNA duplexes. This geometry is a direct consequence of the properties of the 2'-fluoro substitution.
-
Sugar Pucker Conformation : The high electronegativity of the fluorine atom at the 2'-position of the ribose sugar pulls the ring into a C3′-endo conformation.[2][4][5] This "northern" sugar pucker is the foundational element that dictates an A-form helix, distinguishing it from the C2'-endo pucker that favors the B-form helix typical of DNA.[5][6]
-
Helical Geometry : Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm that they adopt a classic A-form structure.[4][5] This geometry is characterized by a wider, shallower minor groove and a narrower, deeper major groove compared to B-form DNA.
-
Hydration : High-resolution X-ray crystallography and osmotic stress experiments have revealed a surprising characteristic: the 2'-F-RNA duplex is significantly less hydrated than its unmodified RNA counterpart.[1][7] The replacement of the hydrogen-bond-donating 2'-hydroxyl group with the weakly-accepting fluorine atom alters the water structure in the minor groove. This "drier" minor groove environment likely influences interactions with proteins, such as those in the RNAi machinery.[1]
Table 1: Comparison of Duplex Properties
| Property | DNA/DNA Duplex | RNA/RNA Duplex | 2'-F-RNA/RNA Duplex |
| Predominant Helix Form | B-form | A-form | A-form[4][5] |
| Sugar Pucker | C2'-endo | C3'-endo | C3'-endo[2][4][5] |
| Minor Groove | Narrow, Deep | Wide, Shallow | Wide, Shallow, Less Hydrated[1] |
| RNase H Substrate | Yes (for DNA/RNA hybrid) | No | No (for uniformly modified)[4] |
Thermodynamic Stability
A key advantage of 2'-F-RNA modification is the significant enhancement of duplex thermal stability.
-
Increased Melting Temperature (Tm) : The incorporation of 2'-F-RNA residues progressively increases the melting temperature of duplexes with RNA targets.[4] This stabilization is additive, with an approximate increase of 1.8-2.0°C per 2'-F-RNA residue.[4][8] This compares favorably to the stabilization offered by 2'-O-methyl-RNA (~1.5°C) and natural RNA (~1.1°C) residues when added to a DNA strand hybridizing to RNA.[4]
-
Enthalpic Origin of Stability : Detailed calorimetric studies have shown that the increased pairing affinity of 2'-F-RNA is primarily driven by a more favorable enthalpy (ΔH°) of formation, rather than a favorable entropic (ΔS°) contribution.[1][2][7] This was an unexpected finding, as the stability of modified nucleic acids is often attributed to "conformational preorganization," an entropic benefit. The enthalpy-driven stability suggests that the 2'-substituent may play a direct role in modulating the strength of Watson-Crick base pairing and π-π stacking interactions.[1][7]
Table 2: Thermodynamic Parameters for Duplex Formation
| Duplex Type | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| Unmodified siRNA (A) | 71.8 | - | - | - |
| 2'-F Pyrimidine siRNA (B) | 86.2 | - | - | - |
| r(CGAAUUCG) Duplex | - | -57.7 | -159.0 | -10.5 |
| f(CGAAUUCG) Duplex | - | -65.1 | -173.2 | -11.5 |
Data for siRNAs A and B sourced from reference[2][3]. Data for octamers sourced from reference[2]. Note: Tm values are highly dependent on sequence and buffer conditions.
Biological Implications and Applications
The unique structural and thermodynamic properties of 2'-F-RNA/RNA duplexes make them highly valuable for therapeutic applications, particularly in the field of RNA interference.
-
RNA Interference (RNAi) : 2'-F modifications are exceptionally well-tolerated in short interfering RNA (siRNA) duplexes.[1] They can be incorporated into either the guide (antisense) or passenger (sense) strand, leading to:
-
Enhanced Nuclease Resistance : Increased stability in serum compared to unmodified siRNAs.[2][3]
-
Improved Efficacy : In some cases, 2'-F-modified siRNAs show improved in vitro and in vivo gene-silencing activity.[1][2]
-
Reduced Immunostimulation : Unlike some unmodified siRNAs, 2'-F-modified versions do not trigger innate immune responses via pathways like Toll-like receptors.[2][3]
-
-
RNase H Activity : Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides.[4] This is because RNase H specifically recognizes DNA/RNA hybrids. However, this property can be exploited by creating chimeric "gapmer" oligonucleotides, where a central DNA region is flanked by 2'-F-RNA wings. This design combines the high target affinity and nuclease resistance of 2'-F-RNA with the RNase H-cleavage activity directed by the DNA gap.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2' Fluoro RNA Modification [biosyn.com]
Applications of 2'-fluoro modified nucleic acids in therapeutics
An In-depth Technical Guide to the Therapeutic Applications of 2'-Fluoro Modified Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nucleic acid therapeutics is rapidly advancing, offering novel approaches to treat a wide range of diseases by modulating gene expression. However, the clinical translation of these therapies has been historically challenged by the inherent instability and suboptimal pharmacokinetic properties of natural nucleic acids. Chemical modifications are crucial for overcoming these hurdles. Among the various modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar has emerged as a particularly valuable strategy. This in-depth technical guide provides a comprehensive overview of the applications of 2'-fluoro modified nucleic acids in therapeutics, focusing on their synthesis, enhanced properties, and roles in antisense oligonucleotides, siRNAs, and aptamers.
Core Properties of 2'-Fluoro Modified Nucleic Acids
The substitution of the 2'-hydroxyl group with a fluorine atom imparts several advantageous properties to nucleic acids, making them more suitable for therapeutic applications.[1] These properties stem from the unique characteristics of the fluorine atom, including its high electronegativity and small size, which is comparable to a hydrogen atom.[1]
Enhanced Nuclease Resistance
One of the most significant advantages of 2'-fluoro modification is the increased resistance to degradation by nucleases.[1][2][3][4] This is crucial for improving the in vivo half-life of nucleic acid-based drugs. The 2'-hydroxyl group is a key recognition site for many ribonucleases (RNases); its replacement with fluorine sterically hinders nuclease binding and activity.[4] Studies have shown that 2'-fluoro modified oligonucleotides exhibit significantly greater stability in human plasma and against various nucleases compared to their unmodified counterparts.[5][6] For instance, siRNA synthesized with 2'-fluoro pyrimidines demonstrated a substantially increased half-life in human plasma.[5]
Increased Binding Affinity and Thermal Stability
2'-Fluoro modifications lock the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[5][7] This pre-organization of the sugar conformation enhances the binding affinity (Tm) of the modified oligonucleotide to its complementary RNA target.[5][8] The increase in thermal stability is additive, with each 2'-fluoro substitution contributing to the overall stability of the duplex.[5] This enhanced affinity can lead to more potent therapeutic effects at lower concentrations.
Modulation of Immunostimulatory Effects
Unmodified RNAs can trigger innate immune responses by activating pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[9][10] Chemical modifications, including 2'-fluoro substitutions, can modulate these immunostimulatory properties. The incorporation of 2'-fluoro pyrimidines has been shown to abrogate the activation of TLR3 and TLR7, while enhancing the activity of RIG-I-stimulating RNAs.[9][10] This differential modulation allows for the fine-tuning of the immune response depending on the therapeutic application.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of 2'-fluoro modified nucleic acids.
Table 1: Enhancement of Thermal Stability (Tm)
| Modification Type | Duplex Type | ΔTm per Modification (°C) | Reference |
| 2'-F-RNA | RNA/RNA | ~1-2 | [8] |
| 2'-F-RNA | DNA/RNA | ~1.8 | [5][6] |
| 2'-OMe-RNA | DNA/RNA | ~1.3-1.5 | [5] |
| RNA | DNA/RNA | ~1.1 | [5] |
Table 2: In Vivo Stability and Efficacy of Modified siRNA
| siRNA Modification | Half-life in Serum | Potency vs. Unmodified | Reference |
| Fully modified sense strand (FANA) | ~6 hours | 4-fold more potent | [11][12] |
| Unmodified siRNA | <15 minutes | - | [11][12] |
Therapeutic Applications
The enhanced properties of 2'-fluoro modified nucleic acids have led to their widespread use in various therapeutic platforms.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded nucleic acids that bind to a target mRNA, leading to the inhibition of protein translation. The incorporation of 2'-fluoro modifications into ASOs enhances their nuclease resistance and binding affinity.[13][14] Chimeric ASOs, which contain a central "gap" of unmodified DNA flanked by 2'-fluoro modified regions, are designed to elicit RNase H activity, which cleaves the target mRNA.[5]
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. 2'-Fluoro modifications are well-tolerated in both the guide and passenger strands of siRNAs and can improve their in vitro and in vivo efficacy.[15] These modifications enhance nuclease resistance, reduce off-target effects, and can improve the pharmacokinetic profile of siRNA therapeutics.[15]
Aptamers
Aptamers are structured nucleic acid molecules that bind to specific target molecules, such as proteins, with high affinity and specificity. The incorporation of 2'-fluoro modifications into aptamers increases their resistance to nucleases, leading to a longer half-life in biological fluids.[6] This enhanced stability is critical for their therapeutic efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to 2'-fluoro modified nucleic acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. synoligo.com [synoligo.com]
- 5. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 8. 2' Fluoro RNA Modification [biosyn.com]
- 9. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [scholars.duke.edu]
- 11. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. (1993) | Andrew M. Kawasaki | 497 Citations [scispace.com]
- 15. academic.oup.com [academic.oup.com]
A Deep Dive into Phosphoramidite Chemistry for Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the core principles of phosphoramidite (B1245037) chemistry, the gold standard for automated solid-phase oligonucleotide synthesis. This methodology's efficiency and versatility have been instrumental in advancing molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This document will explore the fundamental chemical reactions, detail the synthesis cycle, provide quantitative data on performance, and present detailed experimental protocols.
Core Principles of Phosphoramidite Chemistry
At its heart, phosphoramidite chemistry is a cyclical process that sequentially adds nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support. This solid-phase approach, pioneered by Bruce Merrifield, offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification at each step, as impurities and unreacted reagents are simply washed away. The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis.
The key building blocks are nucleoside phosphoramidites, which are modified nucleosides featuring several protecting groups to prevent unwanted side reactions. These protecting groups are crucial for directing the chemical reactions with high specificity.
Key Protecting Groups:
-
5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
Phosphite (B83602) Group: Protected by a base-labile 2-cyanoethyl group. This group prevents undesirable reactions at the phosphorus atom during the synthesis cycle.
-
Exocyclic Amino Groups of Bases (A, C, G): Protected by base-labile acyl groups such as benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. Thymine and uracil (B121893) do not have exocyclic amino groups and thus do not require this protection.
-
Diisopropylamino Group: Attached to the phosphorus atom, this group acts as a leaving group during the coupling reaction when activated by an acidic azole catalyst.
The Solid Phase: A Foundation for Synthesis
The synthesis of oligonucleotides is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene beads. The first nucleoside of the sequence is pre-attached to this support via a linker arm. The solid support provides a stable anchor for the growing oligonucleotide chain and facilitates the automated process of adding reagents and washing away byproducts.
The Four-Step Synthesis Cycle
The addition of each nucleotide monomer is achieved through a four-step cycle: detritylation, coupling, capping, and oxidation.
Caption: The automated solid-phase oligonucleotide synthesis cycle.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available to react with the next phosphoramidite monomer. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step.
Step 2: Coupling
In the coupling step, the next nucleoside phosphoramidite is activated and added to the growing oligonucleotide chain. The phosphoramidite is activated by an acidic azole catalyst, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). This activation protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite triester linkage.
Step 3: Capping
The coupling reaction is highly efficient but not perfect, typically achieving 98-99% efficiency. To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced. This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive for the remainder of the synthesis.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. This stabilized phosphate backbone is the foundation of the final oligonucleotide.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Data
The efficiency of each step in the synthesis cycle is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each individual coupling reaction.
Table 1: Typical Reaction Times for the Oligonucleotide Synthesis Cycle
| Step | Reagent(s) | Typical Duration |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 60 - 120 seconds |
| Coupling | Phosphoramidite + Activator (e.g., ETT, DCI) | 30 - 180 seconds |
| Capping | Acetic Anhydride + N-Methylimidazole | 30 - 60 seconds |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 - 60 seconds |
Table 2: Coupling Efficiency and Theoretical Yield
The overall theoretical yield of a full-length oligonucleotide can be calculated using the formula:
Yield (%) = (Average Coupling Efficiency)(Number of couplings) x 100
| Oligonucleotide Length (bases) | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20 | 99.5% | 90.5% |
| 20 | 99.0% | 82.6% |
| 50 | 99.5% | 77.9% |
| 50 | 99.0% | 60.5% |
| 100 | 99.5% | 60.6% |
| 100 | 99.0% | 36.6% |
As the table illustrates, even a small decrease in coupling efficiency has a significant impact on the yield of longer oligonucleotides.
Experimental Protocols
The following are detailed, generalized protocols for each step of the phosphoramidite synthesis cycle. Specific parameters may vary depending on the automated synthesizer and the scale of the synthesis.
Detritylation Protocol
-
Reagent: 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile (B52724).
-
Deliver the detritylation solution to the synthesis column and allow it to react for 60-120 seconds.
-
Wash the solid support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
The orange color of the eluent containing the DMT cation can be quantified spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.
-
Coupling Protocol
-
Reagents:
-
Phosphoramidite solution (0.05-0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for 30-180 seconds. The optimal time can vary depending on the specific phosphoramidite and activator used.
-
Wash the solid support with anhydrous acetonitrile to remove unreacted reagents.
-
Capping Protocol
-
Reagents:
-
Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80 v/v/v).
-
Capping Reagent B: 16% (w/v) N-Methylimidazole in THF.
-
-
Procedure:
-
Simultaneously deliver equal volumes of Capping Reagent A and Capping Reagent B to the synthesis column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the solid support with anhydrous acetonitrile.
-
Oxidation Protocol
-
Reagent: 0.02 M Iodine in a solution of Tetrahydrofuran/Water/Pyridine.
-
Procedure:
-
Deliver the oxidation solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the solid support with anhydrous acetonitrile.
-
Post-Synthesis: Cleavage and Deprotection
Upon completion of the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.
Caption: The post-synthesis cleavage and deprotection workflow.
This is typically a one-step procedure using a concentrated solution of aqueous ammonium hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. This treatment performs three crucial functions:
-
Cleavage: The succinyl linker arm attaching the oligonucleotide to the solid support is hydrolyzed, releasing the oligonucleotide into the solution.
-
Phosphate Deprotection: The 2-cyanoethyl protecting groups on the phosphate backbone are removed via β-elimination.
-
Base Deprotection: The acyl protecting groups on the exocyclic amines of the nucleobases are removed.
The final 5'-DMT group can either be removed during the final cycle of synthesis ("DMT-off") or left on ("DMT-on") to aid in purification by reversed-phase high-performance liquid chromatography (HPLC).
Cleavage and Deprotection Protocol (DMT-off)
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
After the final synthesis cycle and detritylation, wash the solid support with anhydrous acetonitrile and dry it with a stream of argon or nitrogen.
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Heat the vial at 55°C for 5-8 hours.
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to yield the crude oligonucleotide pellet.
-
Purification
The crude oligonucleotide product contains the full-length sequence as well as shorter, failed sequences (truncations). For many applications, particularly in therapeutics and diagnostics, high-purity oligonucleotides are required. Common purification methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired full-length oligonucleotide from shorter failure sequences, especially when the DMT group is left on the 5' end (DMT-on purification).
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It is effective for purifying longer oligonucleotides.
-
Polyacrylamide Gel Electrophoresis (PAGE): This technique is also used to separate oligonucleotides by size and is particularly useful for purifying very long sequences.
Conclusion
Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis. Its robustness, high efficiency, and amenability to automation have made the routine synthesis of custom DNA and RNA sequences a reality. A thorough understanding of the underlying chemical principles, the intricacies of the synthesis cycle, and the importance of post-synthesis processing is essential for researchers and developers working with synthetic nucleic acids. As the demand for high-quality oligonucleotides in research, diagnostics, and therapeutics continues to grow, a deep appreciation for the elegance and precision of phosphoramidite chemistry is more critical than ever.
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and nucleic acid therapeutics, the precise, automated synthesis of DNA and RNA oligonucleotides is a cornerstone technology. Central to the most prevalent method, phosphoramidite (B1245037) solid-phase synthesis, is the 4,4'-dimethoxytrityl (DMT) group. This bulky and strategically labile protecting group acts as a crucial gatekeeper, ensuring the orderly and efficient assembly of custom nucleic acid sequences. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its utility in real-time monitoring of synthesis fidelity.
The Core Function of the DMT Protecting Group
The primary role of the DMT group in automated DNA/RNA synthesis is to reversibly block the 5'-hydroxyl group of the nucleoside phosphoramidite monomers.[1] This protection is fundamental to enforcing the directional, 3'-to-5' stepwise addition of nucleotides, which is the opposite of biological nucleic acid synthesis.[2] By "capping" the 5'-hydroxyl, the DMT group prevents self-polymerization of the phosphoramidites and ensures that coupling reactions occur specifically at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[3][4]
The selection of the DMT group for this critical function is due to a unique combination of chemical properties:
-
Steric Hindrance: The large size of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended side reactions.
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is essential for the cyclical nature of oligonucleotide synthesis.[1]
-
Monitoring Capability: Upon cleavage, the DMT group is released as a stable dication which forms a bright orange-colored solution.[5] The intensity of this color is directly proportional to the amount of DMT group cleaved, providing a real-time spectrophotometric method to monitor the efficiency of each coupling step.[6]
The Automated Synthesis Cycle: A Symphony of Chemical Reactions
Automated DNA/RNA synthesis is a cyclical process where each cycle results in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the first step of each cycle, detritylation.
The Four Key Steps of the Synthesis Cycle:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[7] This exposes the 5'-hydroxyl group, making it available for the next coupling reaction.
-
Coupling: The next phosphoramidite monomer, with its 5'-hydroxyl protected by a DMT group, is activated by a catalyst (e.g., tetrazole) and delivered to the reaction column. The activated phosphoramidite then couples with the free 5'-hydroxyl of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[1]
-
Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.[8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[9]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to the synthesis process.
Table 1: Impact of Stepwise Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | Yield with 98% Stepwise Coupling Efficiency | Yield with 99% Stepwise Coupling Efficiency | Yield with 99.5% Stepwise Coupling Efficiency |
| 20 | 68.1% | 82.6% | 90.9% |
| 40 | 45.5% | 67.6% | 82.2% |
| 60 | 30.4% | 55.3% | 74.4% |
| 80 | 20.3% | 45.2% | 67.3% |
| 100 | 13.5% | 37.0% | 60.9% |
Data compiled from sources indicating the cumulative effect of coupling efficiency.[8]
Table 2: Comparison of Deblocking Agents for Detritylation
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) |
| pKa | ~0.7 | ~1.5 |
| Typical Concentration | 3% in Dichloromethane | 3% in Dichloromethane or Toluene |
| Detritylation Rate | Fast | Slower than TCA |
| Risk of Depurination | Higher, especially for longer oligos and sensitive bases | Lower, preferred for long oligonucleotides |
| Recommended Use | Routine synthesis of shorter oligonucleotides | Synthesis of long oligonucleotides or sequences containing sensitive bases |
This table summarizes comparative data on the two most common deblocking agents.[10][11]
Table 3: Parameters for DMT Cation Assay for Yield Monitoring
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 498 nm[6] |
| Molar Extinction Coefficient (ε) of DMT cation | 71,700 M⁻¹cm⁻¹ at 495 nm[12] |
| Typical Diluent for Measurement | 0.1 M Toluenesulfonic acid in Acetonitrile[6] |
Experimental Protocols
The following are detailed protocols for the key steps in the automated synthesis cycle involving the DMT group.
Protocol for Detritylation
Objective: To remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide.
Reagents:
-
Deblocking Solution: 3% (v/v) Trichloroacetic Acid (TCA) or 3% (v/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
Procedure:
-
Ensure the synthesis column containing the CPG-bound oligonucleotide is securely placed in the synthesizer.
-
Program the synthesizer to deliver the deblocking solution to the column.
-
Allow the deblocking solution to flow through the column for a predetermined time (typically 30-120 seconds). The exact time will depend on the synthesizer, the scale of the synthesis, and the length of the oligonucleotide.
-
The orange-colored effluent containing the cleaved DMT cation is collected for spectrophotometric analysis of coupling efficiency.
-
Thoroughly wash the column with anhydrous acetonitrile (B52724) to remove all traces of the acid before proceeding to the next step.
Protocol for Coupling
Objective: To couple a phosphoramidite monomer to the free 5'-hydroxyl of the growing oligonucleotide chain.
Reagents:
-
Phosphoramidite solution: 0.1 M solution of the desired DMT-protected nucleoside phosphoramidite in anhydrous acetonitrile.
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. A molar excess of both reagents is used to drive the reaction to completion.
-
Allow the coupling reaction to proceed for the specified time (typically 30-120 seconds for standard nucleosides).
-
After the coupling is complete, wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
Protocol for Capping
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Reagents:
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
Procedure:
-
Deliver a mixture of Capping Solution A and Capping Solution B to the synthesis column.
-
Allow the capping reaction to proceed for a short period (typically 30-60 seconds).
-
Wash the column with anhydrous acetonitrile.
Protocol for Oxidation
Objective: To stabilize the newly formed phosphite triester linkage.
Reagents:
-
Oxidizing Solution: 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and water.
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for a specified time (typically 30-60 seconds).
-
Wash the column thoroughly with anhydrous acetonitrile to remove the oxidizing solution and residual water.
Visualizing the Process: Diagrams and Workflows
To further elucidate the critical role of the DMT group and the intricacies of the synthesis process, the following diagrams are provided.
Caption: The four-step cycle of automated oligonucleotide synthesis.
Caption: The acid-catalyzed detritylation (DMT removal) step.
Caption: Workflow for monitoring synthesis efficiency via the DMT cation assay.
"DMT-on" vs. "DMT-off" Synthesis and Purification
The final detritylation step of the synthesis can be either performed on the synthesizer ("DMT-off") or skipped, leaving the DMT group attached to the full-length oligonucleotide ("DMT-on"). The hydrophobic nature of the DMT group in "DMT-on" synthesis provides a powerful tool for the purification of the desired full-length product from shorter, uncapped failure sequences using reverse-phase high-performance liquid chromatography (HPLC) or cartridge purification. After purification, the DMT group is removed by a final acid treatment.
Troubleshooting Common Issues Related to the DMT Group
Low Coupling Efficiency (indicated by low DMT absorbance):
-
Cause: Moisture in reagents or lines, poor quality phosphoramidites or activator, or incomplete detritylation.
-
Solution: Use fresh, anhydrous reagents. Check for leaks in the synthesizer. Ensure complete detritylation by optimizing the deblocking time.
Inconsistent DMT Absorbance:
-
Cause: Inconsistent delivery of reagents by the synthesizer, or issues with the spectrophotometer.
-
Solution: Calibrate and service the synthesizer and spectrophotometer. Check for blockages in the fluidics system.
High Background in DMT Assay:
-
Cause: Incomplete capping, leading to the detritylation of failure sequences.
-
Solution: Ensure fresh capping reagents are used and that the capping step is efficient.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable component of modern automated DNA and RNA synthesis. Its strategic use as a temporary protecting group for the 5'-hydroxyl function enables the precise and efficient construction of oligonucleotides. Furthermore, the unique properties of the DMT cation provide a simple yet powerful in-process control for monitoring the fidelity of the synthesis. A thorough understanding of the role and chemistry of the DMT group is essential for researchers and professionals engaged in the synthesis and application of oligonucleotides for research, diagnostics, and therapeutic development.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. glenresearch.com [glenresearch.com]
- 11. youdobio.com [youdobio.com]
- 12. atdbio.com [atdbio.com]
Methodological & Application
Standard Protocol for the Utilization of DMT-2'-F-Cytidine Phosphoramidite in Oligonucleotide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-deoxy-2'-fluorocytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-2'-F-Cytidine Phosphoramidite) in automated solid-phase oligonucleotide synthesis. The incorporation of 2'-fluoro modifications into oligonucleotides offers significant advantages for therapeutic and diagnostic applications, including enhanced nuclease resistance, increased thermal stability of duplexes, and a favorable A-form helical conformation.[1][2][3] These properties make 2'-fluoro-modified oligonucleotides, such as those containing 2'-F-Cytidine, valuable tools in the development of antisense oligonucleotides, siRNAs, and aptamers.[3]
This protocol outlines the recommended procedures for the preparation, synthesis cycle, deprotection, and purification of oligonucleotides containing 2'-F-Cytidine. The information provided is intended to guide researchers in achieving optimal synthesis efficiency and purity of the final product.
Materials and Reagents
-
This compound
-
Anhydrous Acetonitrile (B52724) (synthesis grade)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Capping Reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Ammonium Hydroxide (30%)
-
Methylamine solution (40%)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethylsulfoxide (DMSO)
-
Solid support (e.g., Controlled Pore Glass - CPG)
Experimental Protocols
Phosphoramidite Preparation
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare the phosphoramidite solution by dissolving the required amount in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.08 M to 0.15 M).[4]
-
Ensure the anhydrous acetonitrile used as a diluent has a low water content (≤ 15 ppm) to maintain high coupling efficiency.
Automated Oligonucleotide Synthesis
The synthesis of oligonucleotides containing 2'-F-Cytidine is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry, with a key modification to the coupling step.
Synthesis Cycle Parameters:
| Step | Reagent/Solvent | Typical Time | Purpose |
| Deblocking | Trichloroacetic acid in Dichloromethane | 60-120 seconds | Removal of the 5'-DMT protecting group. |
| Coupling | This compound + Activator | 3-5 minutes | Coupling of the phosphoramidite to the free 5'-hydroxyl group. An extended coupling time is crucial for efficient incorporation of 2'-fluoro-modified phosphoramidites.[1][5][6] |
| Capping | Capping Reagents A and B | 30-60 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. |
| Oxidation | Iodine/Water/Pyridine | 30-60 seconds | Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
Note on Coupling Time: The coupling time for 2'-fluoro phosphoramidites is longer than that for standard DNA phosphoramidites (typically 30-90 seconds). A coupling time of at least 3 minutes is recommended to achieve high coupling efficiency.[1][5] For particularly demanding sequences or synthesizers, this time may be extended up to 30 minutes.[4]
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. Several deprotection strategies can be employed, with the choice depending on the presence of other sensitive modifications in the sequence.
Deprotection Conditions for 2'-Fluoro-Modified Oligonucleotides:
| Method | Reagent | Temperature | Time | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-17 hours | A widely used method suitable for many applications.[1][5] |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1) | 65°C | 10 minutes | A faster deprotection method.[5] Note: Heating in AMA at elevated temperatures for extended periods can lead to some degradation of 2'-fluoro nucleotides.[1] Room temperature deprotection for 2 hours is an alternative.[1] |
Detailed Deprotection Protocol (AMA Method):
-
Transfer the solid support to a pressure-tight vial.
-
Add a 1:1 mixture of concentrated Ammonium Hydroxide and 40% Methylamine (AMA).
-
Seal the vial tightly and heat at 65°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Purification
Crude 2'-fluoro-modified oligonucleotides can be purified using standard methods for DNA and RNA purification. The choice of method will depend on the length of the oligonucleotide, the presence of failure sequences, and the desired final purity.
Common Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying oligonucleotides, especially when the 5'-DMT group is left on ("DMT-on" purification).
-
Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge and is effective for purifying full-length products from shorter failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is suitable for the purification of long oligonucleotides and can provide high purity.
Data Presentation
Table 1: Recommended Synthesis Cycle Parameters for this compound
| Parameter | Recommendation |
| Phosphoramidite Concentration | 0.08 - 0.15 M in Anhydrous Acetonitrile |
| Activator | ETT or DCI |
| Coupling Time | 3 - 5 minutes |
| Stepwise Coupling Efficiency | >98% |
Table 2: Comparison of Deprotection Methods
| Method | Reagent | Temperature | Duration | Advantages | Disadvantages |
| Ammonium Hydroxide | Concentrated NH₄OH | 55°C | 8 - 17 hours | Standard, reliable method. | Long incubation time. |
| AMA | NH₄OH / Methylamine (1:1) | 65°C | 10 minutes | Rapid deprotection. | Potential for some degradation of 2'-F nucleotides with prolonged heating.[1] |
Visualizations
Caption: Automated oligonucleotide synthesis cycle for incorporating DMT-2'-F-Cytidine.
Caption: Post-synthesis processing workflow for 2'-fluoro-modified oligonucleotides.
Caption: Key structural features and resulting properties of 2'-fluoro modification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMT-2′Fluoro-dA(bz) Phosphoramidite | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 2'-F-Cytidine into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are critical for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. Among these, the incorporation of 2'-deoxy-2'-fluoro (2'-F) modifications, specifically 2'-F-Cytidine, has proven to be a highly effective strategy. This document provides detailed application notes and protocols for the incorporation of 2'-F-Cytidine into antisense oligonucleotides.
The 2'-fluoro modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for binding to RNA targets and results in A-form duplex geometry.[1][2] This leads to a significant increase in the thermal stability of the ASO-RNA duplex.[1][3] When combined with a phosphorothioate (B77711) (PS) backbone, 2'-F-modified oligonucleotides exhibit exceptional resistance to nuclease degradation.[4][5] A key advantage of 2'-F modifications is their compatibility with RNase H-mediated cleavage of the target RNA, a primary mechanism of action for many ASOs.[6][7] This is typically achieved through a "gapmer" design, where a central DNA or phosphorothioate DNA "gap" is flanked by 2'-modified wings.[1][8]
Key Properties of 2'-F-Cytidine Modified ASOs
The incorporation of 2'-F-Cytidine into antisense oligonucleotides confers several advantageous properties that are summarized in the table below.
| Property | Description |
| High Binding Affinity | The 2'-fluoro group promotes a C3'-endo sugar pucker, leading to a more stable A-form duplex with the target RNA. This results in a higher melting temperature (Tm) compared to unmodified DNA ASOs.[1][3] |
| Nuclease Resistance | When combined with phosphorothioate (PS) linkages, 2'-F modifications provide significant protection against degradation by endo- and exonucleases present in serum and within cells.[4][5] |
| RNase H Activity | Uniformly 2'-F-modified oligonucleotides do not support RNase H activity. However, when incorporated into "gapmer" ASOs with a central DNA gap, they effectively elicit RNase H-mediated cleavage of the target RNA.[1][4] |
| Specificity | The high binding affinity contributes to improved specificity for the intended RNA target, reducing off-target effects.[4] |
| In Vivo Efficacy | Chimeric ASOs containing 2'-F modifications have demonstrated potent and prolonged gene silencing effects in both in vitro and in vivo models.[9][10][11] |
| Reduced Toxicity | Compared to some other high-affinity modifications, 2'-F modifications have been associated with a favorable toxicity profile. However, high concentrations of fully 2'-F-modified PS-ASOs have been linked to some cellular toxicity.[12] |
Experimental Protocols
Protocol 1: Synthesis of 2'-F-Cytidine Phosphoramidite (B1245037)
The synthesis of 2'-F-Cytidine phosphoramidite is a crucial first step for incorporating this modified nucleoside into ASOs. The following is a general protocol based on established chemical methodologies.[13]
Materials:
-
(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine
-
tert-butyldimethylsilyl (TBDMS) chloride
-
Triisopropylbenzenesulfonyl (TPS) chloride
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Benzoyl chloride (Bz-Cl)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the 3'-Hydroxyl Group: React (4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine with TBDMS chloride in pyridine (B92270) to protect the 3'-hydroxyl group.
-
Activation of the 4-Carbonyl Group: Activate the 4-carbonyl group of the uridine (B1682114) derivative with TPS chloride.
-
Amination: Convert the activated uridine derivative to the cytidine (B196190) derivative by treatment with concentrated ammonium hydroxide.
-
Protection of the Exocyclic Amine: Protect the exocyclic amino group of the cytidine with benzoyl chloride.
-
Deprotection of the 3'-Hydroxyl Group: Remove the TBDMS protecting group from the 3'-hydroxyl position using TBAF.
-
Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile (B52724) to yield the final 2'-F-Cytidine phosphoramidite.
-
Purification: Purify the resulting phosphoramidite using silica gel column chromatography.
Protocol 2: Solid-Phase Synthesis of 2'-F-Cytidine Modified ASOs
This protocol outlines the standard solid-phase synthesis of ASOs incorporating 2'-F-Cytidine using phosphoramidite chemistry on an automated DNA synthesizer.[14][15]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
2'-F-Cytidine phosphoramidite and other required phosphoramidites (DNA, other 2'-modified).
-
Activator solution (e.g., 4,5-dicyanoimidazole (B129182) or 5-ethylthiotetrazole in acetonitrile).
-
Oxidizer solution (Iodine in THF/pyridine/water).
-
Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole).
-
Deblocking reagent (Trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Anhydrous acetonitrile.
Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed with the deblocking reagent.
-
Coupling: The 2'-F-Cytidine phosphoramidite (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used).
-
Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Post-Synthesis:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as HPLC or PAGE.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Protocol 3: Nuclease Resistance Assay
This assay evaluates the stability of 2'-F-Cytidine modified ASOs in the presence of nucleases.
Materials:
-
Purified 2'-F-Cytidine modified ASO and an unmodified control ASO.
-
Fetal bovine serum (FBS) or specific nucleases (e.g., snake venom phosphodiesterase).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Loading dye for gel electrophoresis.
-
Polyacrylamide gel (e.g., 20%).
-
Gel staining solution (e.g., SYBR Gold).
Procedure:
-
Incubate a known amount of the ASO (modified and control) with a defined percentage of FBS (e.g., 10%) or a specific nuclease in a suitable buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction by adding a loading dye containing a denaturant (e.g., formamide) and heating.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel and visualize the bands. The disappearance of the full-length ASO band over time indicates degradation. The relative stability of the modified ASO can be compared to the unmodified control.
Protocol 4: ASO Transfection and Gene Knockdown Analysis in Cell Culture
This protocol describes the delivery of 2'-F-Cytidine modified ASOs into cultured cells to assess their ability to knockdown a target gene.
Materials:
-
Cultured mammalian cells.
-
2'-F-Cytidine modified ASO targeting the gene of interest and a non-targeting control ASO.
-
Transfection reagent (e.g., Lipofectamine) or methods for "free uptake" can be used for phosphorothioate-modified ASOs.[16][17]
-
Cell culture medium.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach about 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the ASO using the chosen delivery method according to the manufacturer's protocol. Include a non-targeting control ASO and a mock-transfected control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.
-
Harvesting and Analysis:
-
For RNA analysis: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.
-
For protein analysis: Lyse the cells, extract total protein, and perform Western blotting to determine the protein levels of the target gene. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: Calculate the percentage of target gene knockdown relative to the control-treated cells.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the incorporation of 2'-F-Cytidine into antisense oligonucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synoligo.com [synoligo.com]
- 6. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of 2'-Fluoro Modified siRNA for Potent and Stable Gene Silencing
Audience: Researchers, scientists, and drug development professionals.
Introduction RNA interference (RNAi) is a natural biological process for sequence-specific gene silencing, which can be harnessed for therapeutic purposes using small interfering RNAs (siRNAs).[1] Unmodified siRNAs, however, face challenges such as rapid degradation by nucleases and potential off-target effects.[2] Chemical modifications can enhance their drug-like properties. Among these, the 2'-deoxy-2'-fluoro (2'-F) modification of the ribose sugar is unique, offering a compelling balance of stability, potency, and safety.[3] 2'-F modified siRNAs exhibit increased resistance to nuclease degradation, enhanced thermal stability, and often show similar or superior gene silencing activity compared to their unmodified counterparts.[2][4] This document provides a detailed overview of the properties of 2'-F modified siRNA, protocols for its synthesis and purification, and its application in gene silencing experiments.
Properties and Advantages of 2'-Fluoro Modification
The substitution of the 2'-hydroxyl group with a fluorine atom imparts several advantageous properties to siRNA molecules, making them more suitable for in vitro and in vivo applications.
-
Enhanced Nuclease Resistance: The 2'-F modification protects the phosphodiester backbone from cleavage by endo- and exonucleases, significantly increasing the half-life of the siRNA in serum and cell culture media.[2][5]
-
Increased Thermal Stability: Fluorine's high electronegativity locks the sugar in a C3'-endo conformation, characteristic of A-form RNA helices. This pre-organization leads to a more stable duplex with a higher melting temperature (Tm), which can improve target binding affinity.[2][4]
-
Improved In Vivo Potency: The enhanced stability of 2'-F modified siRNAs can translate to more potent and persistent gene silencing in vivo.[3][5] Studies have shown that fully modified sense strands or strategic placement of 2'-F modifications can lead to superior activity.[5]
-
Reduced Immune Stimulation: Unlike some other modifications, 2'-F modified siRNAs have been shown to produce no significant immunostimulatory response, a critical feature for therapeutic development.[3]
-
RISC Compatibility: The 2'-F modification is well-tolerated by the RNA-Induced Silencing Complex (RISC), the core machinery of the RNAi pathway. This ensures that the modified siRNA can still effectively guide the cleavage of the target mRNA.[2]
Data Summary: Performance of 2'-F Modified siRNA
The following tables summarize comparative data for unmodified and 2'-F modified siRNAs.
Table 1: Thermal Stability (Tm) Comparison
| siRNA Duplex | Modification | Melting Temperature (Tm) °C |
|---|---|---|
| Unmodified | None | 71.8 |
| 2'-F Modified | 2'-F at all pyrimidines | 86.2 |
Data adapted from studies on Factor VII (FVII) targeting siRNAs.[2][3]
Table 2: Nuclease Stability in Serum
| siRNA Duplex | Modification | Half-life (t1/2) in Serum |
|---|---|---|
| Unmodified | None | < 15 minutes |
| 2'-F Modified | Fully modified sense strand (FANA) | ~ 6 hours |
Data adapted from studies on FANA modified siRNAs targeting luciferase.[5][6]
Table 3: In Vivo Gene Silencing Efficacy
| siRNA Target | Modification | Result |
|---|---|---|
| Factor VII (FVII) | 2'-F at all pyrimidines | Approximately twice as potent as unmodified siRNA in reducing FVII protein levels in mice.[3] |
| Hepatitis B Virus (HBV) | 2'-F modification | Significantly more potent than unmodified siRNA when co-injected in a liposome (B1194612) particle in mice.[2][7] |
Synthesis and Purification of 2'-F Modified siRNA
The synthesis of 2'-F modified siRNA is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[7][8] This method allows for the precise, sequential addition of nucleotide building blocks, including those with the 2'-F modification.
Protocol 1: Solid-Phase Synthesis of Single-Strand siRNA
This protocol outlines the major steps in one cycle of automated solid-phase synthesis. 2'-F modified phosphoramidites are used at the desired positions.
-
Preparation: 2'-F-A(Bz), 2'-F-C(Ac), 2'-F-G(iBu), and 2'-F-U phosphoramidites are prepared and installed on an automated DNA/RNA synthesizer.
-
Column Setup: A synthesis column containing the initial nucleoside linked to a solid support (e.g., controlled pore glass, CPG) is installed.
-
Cycle Initiation (Automated):
-
Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a trichloroacetic acid (TCA) solution to expose the 5'-hydroxyl group.
-
Coupling: The next phosphoramidite building block (standard or 2'-F modified) is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group. Coupling times may be extended for modified nucleotides to ensure high efficiency.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride (B1165640) to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Elongation: Steps 3a-3d are repeated for each subsequent nucleotide in the sequence until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection:
-
The column is treated with a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol at an elevated temperature (e.g., 55°C) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases.[10]
-
The silyl (B83357) protecting groups on the 2'-hydroxyls (of any unmodified ribose units) are removed by incubation with a fluoride (B91410) reagent like triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[10]
-
Protocol 2: Purification and Annealing
-
HPLC Purification:
-
The crude, deprotected single-stranded siRNA is purified using ion-exchange or reverse-phase HPLC.
-
Fractions are collected, and those containing the full-length product are identified by UV absorbance.
-
-
Desalting: The purified fractions are desalted using a method like size-exclusion chromatography or ethanol precipitation to remove salts from the HPLC buffers.
-
Quantification: The concentration of each purified single strand (sense and antisense) is determined by measuring the absorbance at 260 nm (A₂₆₀).
-
Annealing:
-
Equimolar amounts of the complementary sense and antisense strands are mixed in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH, 2 mM magnesium acetate, pH 7.4).
-
The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature. This facilitates the formation of the double-stranded siRNA duplex.
-
-
Quality Control: The final duplex is analyzed by non-denaturing polyacrylamide gel electrophoresis (PAGE) to confirm proper annealing and by mass spectrometry to verify the molecular weight.
Mechanism of Action: Gene Silencing Pathway
Synthetic siRNAs, including 2'-F modified variants, bypass the initial Dicer processing step required for long double-stranded RNAs.[10] They are directly incorporated into the RISC to guide mRNA degradation.
The process involves two main stages:[1]
-
Target Recognition and Cleavage: The activated RISC uses the guide strand to scan for and bind to the complementary sequence on the target mRNA. Upon successful binding, the Ago2 protein cleaves the mRNA, leading to its degradation by cellular nucleases and subsequent silencing of gene expression.[2]
Protocols for In Vitro Gene Silencing
This section provides protocols for using the synthesized 2'-F modified siRNA to silence a target gene in a mammalian cell culture model.
Protocol 3: Transfection of Adherent Cells
This protocol is a general guideline for transfecting adherent cells in a 24-well plate format using a lipid-based transfection reagent. Optimization is critical for each new cell type and siRNA combination.[15]
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 60-80% confluency at the time of transfection.[16] Use antibiotic-free growth medium.[17]
-
Reagent Preparation (per well):
-
Solution A: Dilute the desired amount of siRNA (e.g., to a final concentration of 10-50 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
Solution B: Dilute the optimized amount of a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes.[16]
-
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow siRNA-lipid complexes to form.
-
Transfection: Add the 100 µL of siRNA-lipid complexes drop-wise to the cells in the 24-well plate. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal time depends on the stability of the target mRNA and protein.[18][19]
-
Controls: Always include a negative control (a non-targeting siRNA) and a positive control (an siRNA targeting a well-characterized housekeeping gene) to validate the experimental setup.[18]
Protocol 4: Analysis of Gene Knockdown by RT-qPCR
This protocol measures the reduction in target mRNA levels.
-
RNA Isolation: At the desired time point post-transfection (e.g., 48 hours), wash cells with PBS and isolate total RNA using a commercial kit or a standard method like Trizol extraction.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific to the target gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, comparing the expression in siRNA-treated samples to the negative control samples.
Protocol 5: Analysis of Protein Knockdown by Western Blot
This protocol verifies that the reduction in mRNA leads to a decrease in protein levels.
-
Protein Lysate Preparation: At the desired time point post-transfection (e.g., 72 hours), wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors to extract total protein.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Include a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative reduction in protein levels compared to the control.
References
- 1. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2' Fluoro RNA Modification [biosyn.com]
- 5. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Strategies, Design, and Chemistry in siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ads-tec.co.jp [ads-tec.co.jp]
- 12. Five Ways to Produce siRNAs | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. biologydiscussion.com [biologydiscussion.com]
- 15. Guidelines for transfection of siRNA [qiagen.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Developing 2'-Fluoro Modified Aptamers with Improved Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of 2'-fluoro (2'-F) modified aptamers, focusing on strategies to enhance binding affinity and nuclease resistance. Detailed protocols for the selection and characterization of these powerful biomolecules are included to facilitate their application in research, diagnostics, and therapeutics.
Introduction
Aptamers, often referred to as "chemical antibodies," are short, single-stranded oligonucleotides (DNA or RNA) that fold into unique three-dimensional structures to bind with high affinity and specificity to a wide range of targets, from small molecules to large proteins and even whole cells.[1] Chemical modifications to the nucleotide building blocks can significantly enhance the properties of aptamers. The introduction of a fluorine atom at the 2' position of the ribose sugar (2'-fluoro modification) is a particularly effective strategy to increase both binding affinity and resistance to nuclease degradation, thereby extending their half-life in biological fluids.[2][3][4]
The improved binding affinity of 2'-F modified aptamers can be attributed to the fluorine's high electronegativity, which locks the sugar pucker in a C3'-endo conformation, pre-organizing the aptamer structure for target binding and strengthening base pairing.[5] This modification has been successfully employed in the development of therapeutic aptamers, including Macugen®, an FDA-approved treatment for age-related macular degeneration.[4]
Data Presentation: Enhanced Binding Affinity with 2'-Fluoro Modification
The incorporation of 2'-fluoro modifications into aptamers has consistently demonstrated a significant improvement in binding affinity, as evidenced by lower dissociation constants (Kd). The following table summarizes a comparison of Kd values for 2'-fluoro modified aptamers versus their unmodified counterparts for various targets.
| Target Protein | Aptamer Type | Modification | Dissociation Constant (Kd) | Fold Improvement | Reference |
| SARS-CoV-2 S1 Protein | TNA Aptamer | Unmodified | 34 ± 11 nM | - | [2] |
| 2'-F modified | 3.1 ± 1.0 nM | ~11x | [2] | ||
| HIV-1 Integrase | DNA/RNA Aptamer | Unmodified | > 2 orders of magnitude higher | - | [2] |
| FANA Aptamer | 2'-F-ANA | 50-100 pM | >100x | [2] | |
| Avidin | DNA Aptamer | Unmodified | - | - | [2] |
| LNA Aptamer | LNA | 8.5x improvement | ~8.5x | [2] | |
| Murine LBP | RNA Aptamer | 2'-F-pyrimidine | ~200-800 nM | - | [3] |
| Viral Frameshift Element | RNA Aptamer | 2'-F modified | ~1.6 µM | - | [6] |
Experimental Protocols
Protocol 1: SELEX for 2'-Fluoro Modified RNA Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the iterative process used to isolate high-affinity aptamers from a large, random library of oligonucleotides.[6][7]
Workflow for 2'-Fluoro Modified RNA Aptamer SELEX
Caption: SELEX workflow for generating 2'-fluoro modified RNA aptamers.
Materials:
-
ssDNA library with a central random region flanked by constant primer binding sites
-
2'-fluoro-dCTP and 2'-fluoro-dUTP
-
ATP and GTP
-
T7 RNA Polymerase (Y639F mutant is often used for better incorporation of 2'-F nucleotides)[1]
-
Reverse Transcriptase
-
Taq DNA Polymerase
-
PCR primers
-
Target molecule
-
Buffers (transcription, binding, washing, elution)
-
Partitioning matrix (e.g., nitrocellulose membrane, magnetic beads)
Procedure:
-
Initial RNA Pool Generation:
-
Synthesize a single-stranded DNA (ssDNA) library containing a randomized region of 30-60 nucleotides flanked by constant regions for primer annealing.
-
Perform in vitro transcription of the ssDNA library using T7 RNA Polymerase. Crucially, replace standard CTP and UTP with 2'-fluoro-dCTP and 2'-fluoro-dUTP to generate a pool of 2'-F modified RNA molecules.[1]
-
-
Binding and Partitioning:
-
Incubate the 2'-F modified RNA pool with the target molecule under specific binding conditions (buffer, temperature, time).
-
Separate the RNA-target complexes from the unbound RNA. Common methods include nitrocellulose filter binding (retains protein-RNA complexes), or using a target immobilized on magnetic beads.[1]
-
-
Elution and Amplification:
-
Elute the bound RNA from the target. This can be achieved by changing buffer conditions (e.g., high salt, pH change) or by denaturation.
-
Reverse transcribe the eluted RNA to cDNA using a reverse transcriptase.
-
Amplify the cDNA by PCR to generate a dsDNA pool enriched with sequences that bind to the target.
-
-
Iteration:
-
Use the enriched dsDNA pool as the template for the next round of in vitro transcription to generate a new, enriched 2'-F modified RNA pool.
-
Repeat the cycle of binding, partitioning, and amplification for 8-12 rounds to progressively enrich for high-affinity aptamers.
-
-
Sequencing and Characterization:
-
After the final round, clone and sequence the enriched dsDNA pool to identify individual aptamer candidates.
-
Synthesize individual 2'-F modified aptamers and characterize their binding affinity to the target using methods described below.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., aptamer) immobilized on a sensor chip and an analyte (e.g., target protein) in solution.[8][9]
Procedure:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., streptavidin-coated for biotinylated aptamers).
-
Immobilize the 2'-F modified aptamer onto the sensor chip surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the target protein in a suitable running buffer.
-
Inject the different concentrations of the target protein over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
Measure the change in the refractive index at the sensor surface as the target protein binds to the immobilized aptamer (association phase).
-
After the association phase, flow running buffer over the chip to measure the dissociation of the target protein from the aptamer (dissociation phase).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 3: Bio-Layer Interferometry (BLI) for Binding Kinetics
BLI is another label-free technique for real-time analysis of biomolecular interactions. It measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[10][11]
Procedure:
-
Sensor Preparation:
-
Hydrate the biosensor tips in the appropriate buffer.
-
-
Ligand Immobilization:
-
Immobilize the biotinylated 2'-F modified aptamer onto streptavidin-coated biosensor tips.
-
-
Baseline:
-
Establish a stable baseline by dipping the sensor tips into wells containing running buffer.
-
-
Association:
-
Move the sensor tips into wells containing different concentrations of the target protein to measure the association.
-
-
Dissociation:
-
Transfer the sensor tips back to the buffer-containing wells to measure the dissociation.
-
-
Data Analysis:
-
Analyze the resulting binding curves to calculate the ka, kd, and Kd values.
-
Protocol 4: Filter Binding Assay
This is a classic and straightforward method to determine the equilibrium dissociation constant (Kd).[4]
Procedure:
-
Incubation:
-
Incubate a constant, low concentration of a radiolabeled or fluorescently labeled 2'-F modified aptamer with a range of concentrations of the target protein.
-
-
Filtration:
-
Pass the incubation mixtures through a nitrocellulose membrane under vacuum. The membrane will retain the protein and any bound aptamer, while the unbound aptamer will pass through.
-
-
Quantification:
-
Quantify the amount of labeled aptamer retained on the membrane (e.g., by scintillation counting or fluorescence imaging).
-
-
Data Analysis:
-
Plot the fraction of bound aptamer against the protein concentration and fit the data to a saturation binding curve to determine the Kd.
-
Visualization of a Targeted Signaling Pathway
2'-fluoro modified aptamers are being developed as therapeutics to target key signaling pathways implicated in diseases like cancer. For instance, aptamers have been designed to antagonize receptor tyrosine kinases such as HER2, HER3, EGFR, and Axl.[5]
HER/Axl Receptor Tyrosine Kinase Signaling Pathway
Caption: Inhibition of cancer signaling pathways by 2'-F modified aptamers.
This diagram illustrates how 2'-fluoro modified aptamers can be designed to bind to and block the function of receptor tyrosine kinases like HER2, HER3, EGFR, and Axl. By preventing receptor dimerization and subsequent downstream signaling through pathways such as PI3K/Akt and Ras/MAPK, these aptamers can inhibit cancer cell proliferation, survival, and metastasis.[5]
References
- 1. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding [frontiersin.org]
- 3. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A system for in vitro selection of fully 2′-modified RNA aptamers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01505C [pubs.rsc.org]
- 8. nicoyalife.com [nicoyalife.com]
- 9. japtamers.co.uk [japtamers.co.uk]
- 10. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Enzymatic Synthesis of 2'-Fluoro RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of 2'-fluoro (2'-F) modified RNA offers a powerful tool for the development of therapeutic oligonucleotides, including siRNAs, aptamers, and sgRNAs. The substitution of the 2'-hydroxyl group with a fluorine atom imparts desirable properties such as enhanced nuclease resistance and increased binding affinity to target sequences, ultimately improving their in vivo stability and efficacy.[1][2][3] This document provides detailed protocols for the enzymatic synthesis of 2'-F RNA using common bacteriophage RNA polymerases, along with methods for purification and analysis.
Key Advantages of 2'-Fluoro RNA
-
Increased Nuclease Resistance: The 2'-F modification protects the phosphodiester backbone from cleavage by endo- and exonucleases, prolonging the half-life of the RNA molecule in biological fluids.[4][5]
-
Enhanced Binding Affinity: 2'-F RNA exhibits a higher melting temperature (Tm) when hybridized to complementary RNA or DNA strands compared to unmodified RNA, leading to more stable duplexes.[1][6]
-
Improved In Vivo Stability: The combination of nuclease resistance and high binding affinity contributes to the overall stability and longevity of 2'-F RNA therapeutics in vivo.
Enzymatic Synthesis of 2'-Fluoro RNA
The synthesis of 2'-F RNA is typically achieved through in vitro transcription using bacteriophage RNA polymerases, such as T7 and Syn5 RNA polymerase, and 2'-fluoro-modified nucleotide triphosphates (NTPs). While wild-type enzymes can incorporate these modified nucleotides, mutant polymerases often exhibit higher efficiency and yield.
Table 1: Comparison of RNA Polymerases for 2'-Fluoro RNA Synthesis
| Feature | T7 RNA Polymerase (Wild-Type) | T7 RNA Polymerase (Y639F Mutant) | Syn5 RNA Polymerase (Wild-Type) | Syn5 RNA Polymerase (Y564F Mutant) |
| Promoter Specificity | High | High | High | High |
| Incorporation of 2'-F NTPs | Moderate | High | High | Very High |
| Transcriptional Yield | Lower with modified NTPs | Moderate | Moderate | High |
| 3'-End Homogeneity | Prone to N+1 additions[7] | Prone to N+1 additions | High, precise run-off products[7] | High, precise run-off products |
| Key Advantage | Widely available | Improved incorporation of modified NTPs | High processivity and salt tolerance[7] | Efficient synthesis of highly modified 2'-F RNA[8] |
Experimental Protocols
Protocol 1: In Vitro Transcription of 2'-Fluoro RNA using T7 RNA Polymerase
This protocol is a general guideline for the synthesis of 2'-F RNA using either wild-type or Y639F mutant T7 RNA polymerase. Optimal conditions may vary depending on the specific RNA sequence and the desired level of fluorine modification.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase (or Y639F mutant)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl, 10 mM spermidine)[9]
-
Ribonucleotide solution (ATP, GTP, CTP, UTP)
-
2'-Fluoro-modified NTPs (e.g., 2'-F-dCTP, 2'-F-dUTP)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Assembly: Assemble the transcription reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine.[10]
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5x Transcription Buffer
-
ATP and GTP to a final concentration of 1-5 mM each
-
CTP and UTP (or a mix of CTP/2'-F-dCTP and UTP/2'-F-dUTP) to a final concentration of 1-5 mM each
-
1 µg of linearized DNA template
-
20 units of RNase Inhibitor
-
2 µL of T7 RNA Polymerase (e.g., 50 U/µL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.[9]
-
Stopping the Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA.
Table 2: Typical Reaction Conditions for T7 RNA Polymerase
| Component | Final Concentration |
| Linearized DNA Template | 0.5 - 1 µg |
| T7 RNA Polymerase | 50 - 100 units |
| 5x Transcription Buffer | 1x |
| ATP, GTP | 1 - 5 mM |
| CTP, UTP (or 2'-F mix) | 1 - 5 mM |
| RNase Inhibitor | 20 - 40 units |
| Total Volume | 20 - 50 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 2 - 4 hours |
Protocol 2: In Vitro Transcription of 2'-Fluoro RNA using Syn5 RNA Polymerase
This protocol is adapted for the use of Syn5 RNA polymerase, which can be advantageous for producing highly modified 2'-F RNA with precise 3'-ends. The presence of manganese ions can further reduce the discrimination against 2'-F NTPs.[8]
Materials:
-
Linearized DNA template with a Syn5 promoter
-
Syn5 RNA Polymerase (or Y564F mutant)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 2 mM spermidine, 20 mM DTT)
-
MgCl₂ and/or MnCl₂ solution
-
Ribonucleotide solution (ATP, GTP, CTP, UTP)
-
2'-Fluoro-modified NTPs
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Assembly:
-
Nuclease-free water to a final volume of 10 µL
-
1 µL of 10x Transcription Buffer
-
NTPs (with desired 2'-F substitutions) to a final concentration of 4 mM each[8]
-
~200 ng of linearized DNA template
-
10 units of RNase Inhibitor
-
1 µL of Syn5 RNA Polymerase (e.g., 4 µM)
-
-
Incubation: Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add RNase-free DNase I and incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Terminate the reaction with the addition of EDTA.
Table 3: Typical Reaction Conditions for Syn5 RNA Polymerase
| Component | Final Concentration |
| Linearized DNA Template | ~200 ng |
| Syn5 RNA Polymerase | ~4 µM |
| 10x Transcription Buffer | 1x |
| MgCl₂ | 10 - 20 mM |
| MnCl₂ | 5 - 10 mM (optional) |
| NTPs (or 2'-F mix) | 4 mM each |
| RNase Inhibitor | 10 - 20 units |
| Total Volume | 10 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 2 - 4 hours |
Purification of 2'-Fluoro RNA
Purification of the synthesized 2'-F RNA is crucial to remove unincorporated nucleotides, enzymes, and the DNA template. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).
Protocol 3: Purification by Denaturing PAGE
-
Sample Preparation: Mix the transcription reaction product with an equal volume of 2x formamide (B127407) loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).
-
Denaturation: Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Electrophoresis: Load the sample onto a denaturing polyacrylamide gel (containing 7-8 M urea) of an appropriate percentage for the size of the RNA transcript. Run the gel until the desired separation is achieved.
-
Visualization: Visualize the RNA bands by UV shadowing.[5]
-
Elution: Excise the band corresponding to the full-length 2'-F RNA product. Crush the gel slice and elute the RNA overnight at 4°C in an elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA).
-
Recovery: Precipitate the eluted RNA with ethanol (B145695) or isopropanol, wash with 70% ethanol, and resuspend the pellet in nuclease-free water.
Protocol 4: Purification by HPLC
Ion-pair reverse-phase HPLC is a high-resolution method suitable for purifying 2'-F RNA, especially for therapeutic applications.[4]
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phases:
-
Buffer A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).
-
Buffer B: Acetonitrile.
-
-
Gradient: Elute the RNA using a linear gradient of Buffer B. The optimal gradient will depend on the length and sequence of the 2'-F RNA.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection and Desalting: Collect the fractions containing the purified 2'-F RNA and desalt using methods such as ethanol precipitation or size-exclusion chromatography.
Analysis of 2'-Fluoro RNA
The quality and integrity of the purified 2'-F RNA should be assessed before downstream applications.
-
Denaturing PAGE: Run an aliquot of the purified 2'-F RNA on a denaturing polyacrylamide gel to check for size and purity. The RNA should appear as a single, sharp band.
-
Mass Spectrometry: For precise mass determination and to confirm the incorporation of 2'-fluoro nucleotides, MALDI-TOF or ESI-MS can be used.
-
UV Spectrophotometry: Determine the concentration of the purified 2'-F RNA by measuring the absorbance at 260 nm.
Diagrams
Caption: Experimental workflow for the enzymatic synthesis, purification, and analysis of 2'-fluoro RNA.
Caption: Decision-making and logical flow for producing 2'-fluoro RNA for various applications.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syn5 RNA polymerase synthesizes precise run-off RNA products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. RNAT7 < Lab < TWiki [barricklab.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2'-Fluoro Modifications in CRISPR Guide RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The revolutionary CRISPR-Cas9 system has become an indispensable tool for genome editing, offering unprecedented precision in modifying genetic material. The efficacy and specificity of this system are critically dependent on the guide RNA (gRNA), which directs the Cas9 nuclease to the target DNA sequence. However, unmodified gRNAs are susceptible to degradation by cellular nucleases, which can limit their stability and, consequently, the efficiency of gene editing. Furthermore, off-target effects remain a significant concern for therapeutic applications.
Chemical modifications of the gRNA molecule have emerged as a powerful strategy to overcome these limitations. Among these, the incorporation of 2'-fluoro (2'-F) modifications into the ribose backbone of the gRNA has shown significant promise in enhancing stability, improving editing efficiency, and reducing off-target cleavage. This document provides detailed application notes, protocols, and quantitative data on the use of 2'-fluoro modified gRNAs in CRISPR-Cas9 experiments.
Benefits of 2'-Fluoro Modified gRNAs
Incorporating 2'-fluoro modifications into synthetic gRNAs offers several key advantages:
-
Enhanced Nuclease Resistance: The substitution of the 2'-hydroxyl group with a fluorine atom renders the phosphodiester bond less susceptible to cleavage by endo- and exonucleases. This increased stability extends the intracellular half-life of the gRNA, leading to a more sustained gene editing activity.[1][2][3][4][5][6]
-
Improved On-Target Activity: By resisting degradation, 2'-F modified gRNAs persist longer within the cell, allowing for more opportunities to form a functional ribonucleoprotein (RNP) complex with the Cas9 enzyme and locate the target DNA sequence. This can lead to higher on-target cleavage efficiency.[1][2][3][4][5][6]
-
Reduced Off-Target Effects: Studies have indicated that 2'-fluoro modifications, particularly within the seed region of the crRNA, can decrease the tolerance for mismatches between the gRNA and off-target DNA sequences. This can lead to a significant reduction in unintended cleavage events, a critical consideration for therapeutic applications.[1][2][3][4][5][6]
-
Decreased Immunogenicity: Synthetic gRNAs, especially those produced by in vitro transcription, can trigger an innate immune response. Chemical modifications like 2'-fluoro can help to reduce this immunogenicity, which is particularly important for in vivo applications.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the performance of 2'-fluoro modified gRNAs to unmodified and other chemically modified gRNAs.
Table 1: Nuclease Resistance of Modified crRNAs
| crRNA Modification | Half-life in Serum-containing Medium (min) | Reference |
| Unmodified | ~1 | Sakovina et al., 2022[1][2] |
| 2'-Fluoro (F1) | >60 | Sakovina et al., 2022[1][2] |
| 2'-O-Methyl (M1) | ~1 | Sakovina et al., 2022[1][2] |
| LNA (L1) | >60 | Sakovina et al., 2022[1][2] |
Table 2: In Vitro Cleavage Efficiency of CRISPR-Cas9 with Modified gRNAs
| gRNA Modification | Cleavage Efficacy after 1h (%) | Kinetic Constant of DNA Cleavage (relative to unmodified) | Reference |
| Unmodified sgRNA | ~80 | 1.0 | Sakovina et al., 2022[1][2] |
| 2'-Fluoro sgRNA (sgF1) | ~60 | Higher than sgM1 and sgD1 | Sakovina et al., 2022[1][2] |
| 2'-O-Methyl sgRNA (sgM1) | <40 | Lower than sgF1 | Sakovina et al., 2022[1][2] |
| Unmodified crRNA + tracrRNA | ~90 | 1.0 | Sakovina et al., 2022[1][2] |
| 2'-Fluoro crRNA (F1) + tracrRNA | ~90 | Higher than unmodified | Sakovina et al., 2022[1][2] |
| 2'-O-Methyl crRNA (M1) + tracrRNA | ~85 | Similar to unmodified | Sakovina et al., 2022[1][2] |
Table 3: Off-Target Cleavage Analysis (Illustrative)
| gRNA Modification | On-Target Cleavage (%) | Off-Target Site 1 Cleavage (%) | Off-Target Site 2 Cleavage (%) |
| Unmodified | 85 | 15 | 8 |
| 2'-Fluoro | 82 | <1 | <0.5 |
| 2'-O-Methyl | 80 | 5 | 2 |
Note: The data in Table 3 is illustrative and compiled from general findings in the literature. Specific off-target effects are highly dependent on the gRNA sequence and the genomic context.
Experimental Protocols
Protocol 1: Chemical Synthesis of 2'-Fluoro Modified gRNA
This protocol outlines the general steps for solid-phase synthesis of 2'-fluoro modified RNA oligonucleotides using phosphoramidite (B1245037) chemistry.
Materials:
-
2'-Fluoro RNA phosphoramidites (A, C, G, U)
-
Standard RNA and DNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solutions (Cap A and Cap B)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., Ammonium hydroxide/methylamine mixture)
-
HPLC purification system and columns
-
Mass spectrometer for quality control
Procedure:
-
Oligonucleotide Design: Design your gRNA sequence, specifying the positions for 2'-fluoro modifications. Typically, modifications are introduced at the 5' and 3' ends to protect against exonucleases, and sometimes within the guide sequence to enhance stability and specificity.
-
Solid-Phase Synthesis: a. The synthesis is performed on an automated DNA/RNA synthesizer. b. The synthesis cycle consists of four main steps: i. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. ii. Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group. For 2'-fluoro modified bases, use the corresponding 2'-F-phosphoramidite. iii. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. iv. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. c. Repeat the cycle until the entire sequence is synthesized.
-
Cleavage and Deprotection: a. After synthesis, the oligonucleotide is cleaved from the CPG support using a cleavage and deprotection solution. b. This step also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: a. The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.
-
Quality Control: a. The purity and identity of the synthesized 2'-fluoro modified gRNA are confirmed by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Cleavage Assay to Assess gRNA Activity
This assay determines the cleavage efficiency of the synthesized 2'-fluoro modified gRNA in a cell-free system.
Materials:
-
Purified Cas9 nuclease
-
Synthesized 2'-fluoro modified gRNA and unmodified control gRNA
-
Target DNA fragment (PCR product or plasmid) containing the gRNA target sequence and a PAM site
-
Nuclease-free water
-
10X Cas9 reaction buffer
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
gRNA Refolding: a. Dilute the gRNA to a working concentration (e.g., 1 µM) in nuclease-free water. b. Heat the gRNA solution to 95°C for 5 minutes and let it cool down slowly to room temperature to ensure proper folding.
-
RNP Complex Formation: a. In a nuclease-free tube, assemble the following reaction mixture:
- Purified Cas9 protein (e.g., 1 µM final concentration)
- Refolded gRNA (e.g., 1 µM final concentration)
- 10X Cas9 reaction buffer (1X final concentration)
- Nuclease-free water to the final volume. b. Incubate at room temperature for 10-15 minutes to allow the formation of the Cas9-gRNA RNP complex.
-
Cleavage Reaction: a. Add the target DNA to the RNP complex solution (e.g., 10-30 nM final concentration). b. Incubate the reaction at 37°C for 1 hour.
-
Analysis: a. Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes. b. Analyze the cleavage products by agarose gel electrophoresis. c. Quantify the band intensities of the uncut and cleaved DNA fragments to determine the cleavage efficiency.
Protocol 3: Nuclease Stability Assay
This protocol assesses the stability of 2'-fluoro modified gRNAs in the presence of nucleases, for example, in serum-containing media.
Materials:
-
Fluorescently labeled 2'-fluoro modified gRNA and unmodified control gRNA
-
Fetal Bovine Serum (FBS) or other nuclease-containing solution
-
Nuclease-free water
-
Incubator at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imager
Procedure:
-
Reaction Setup: a. In separate tubes, mix the fluorescently labeled gRNAs with the nuclease-containing solution (e.g., 10% FBS in PBS). b. Incubate the reactions at 37°C.
-
Time-Course Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction tube. b. Immediately stop the degradation by adding a denaturing loading buffer and placing the samples on ice or freezing them.
-
Analysis: a. Run the samples on a denaturing PAGE gel to separate the intact and degraded RNA fragments. b. Visualize the gel using a fluorescence imager. c. Quantify the intensity of the band corresponding to the intact gRNA at each time point to determine the degradation rate and half-life.
Protocol 4: RNP Delivery into Mammalian Cells and On-Target Editing Analysis
This protocol describes the delivery of Cas9-gRNA RNPs into mammalian cells via electroporation and subsequent analysis of on-target editing efficiency using the T7 Endonuclease I (T7E1) assay.
Materials:
-
Mammalian cell line of interest
-
Purified Cas9 nuclease
-
Synthesized 2'-fluoro modified gRNA
-
Electroporation system and cuvettes
-
Cell culture medium and reagents
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
T7 Endonuclease I and reaction buffer
-
Agarose gel electrophoresis system
Procedure:
-
Cell Preparation: a. Culture the cells to the desired confluency. b. Harvest and resuspend the cells in the appropriate electroporation buffer at the recommended concentration.
-
RNP Preparation and Electroporation: a. Prepare the Cas9-gRNA RNP complex as described in Protocol 2. b. Mix the RNP complex with the cell suspension. c. Transfer the mixture to an electroporation cuvette and deliver the electrical pulse according to the manufacturer's instructions for your cell type. d. Immediately transfer the cells to a pre-warmed culture plate with fresh medium.
-
Genomic DNA Extraction: a. After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: a. Amplify the genomic region flanking the target site using high-fidelity DNA polymerase.
-
T7E1 Assay: a. Denature and reanneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. b. Treat the reannealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA. c. Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing. d. Quantify the band intensities to estimate the percentage of gene modification.
Visualizations
Caption: Mechanism of enhanced stability of 2'-fluoro modified gRNA.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 2. Ribonucleoprotein (RNP) Protocols Using Synthetic sgRNAs and Cas9 proteins [sigmaaldrich.com]
- 3. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 4. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 5. sbsbio.com [sbsbio.com]
- 6. Chemical Modifications in RNA Interference and CRISPR/Cas Genome Editing Reagents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Fluorescent Labeling of Oligonucleotides Containing 2'-F-Cytidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorescent labeling of oligonucleotides containing 2'-fluoro-cytidine (2'-F-Cytidine). These modified oligonucleotides offer enhanced nuclease resistance and increased binding affinity to target sequences, making them valuable tools in various research and therapeutic applications. The following sections detail the available fluorescent dyes, conjugation chemistries, purification methods, and specific protocols for labeling, along with quantitative data and visual workflows to guide researchers in their experimental design.
Introduction
Oligonucleotides incorporating 2'-fluoro modifications, such as 2'-F-Cytidine, exhibit improved properties for in vitro and in vivo applications. The 2'-fluoro group confers a favorable sugar conformation, leading to increased duplex stability (higher melting temperature, Tm) and significant resistance to degradation by nucleases.[1] Fluorescent labeling of these robust oligonucleotides enables their use in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, fluorescence resonance energy transfer (FRET) studies, and cellular imaging for drug development.
The choice of fluorescent dye and labeling strategy is critical and depends on the specific application, the instrumentation available, and the desired photophysical properties. This guide focuses on post-synthetic labeling of amine-modified oligonucleotides containing 2'-F-Cytidine, a versatile and widely used method.
Fluorescent Dyes for Oligonucleotide Labeling
A broad spectrum of fluorescent dyes is available for oligonucleotide conjugation. The selection of a suitable dye should be based on its spectral properties (excitation and emission maxima), quantum yield, photostability, and environmental sensitivity. Dyes are typically activated with an N-hydroxysuccinimide (NHS) ester group for efficient reaction with a primary amine introduced onto the oligonucleotide.
Table 1: Common Fluorescent Dyes for Labeling Amine-Modified Oligonucleotides
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| 6-FAM | 495 | 520 | 83,000 | 0.93 | Most common green-emitting dye, compatible with standard detection systems.[2][3] |
| Cy3™ | 550 | 570 | 150,000 | 0.15 | Bright orange-emitting dye, commonly used in FRET applications.[2] |
| Cy5™ | 649 | 670 | 250,000 | 0.28 | Bright far-red emitting dye, ideal for multiplexing and reducing background fluorescence.[2] |
| ATTO™ 647N | 644 | 669 | 150,000 | 0.65 | Excellent photostability and high fluorescence quantum yield, a good alternative to Alexa Fluor® 647.[2] |
| Texas Red® | 583 | 603 | 85,000 | 0.55 | Red-emitting dye with high quantum yield. |
| ROX™ | 575 | 602 | 82,000 | 0.40 | Commonly used as a passive reference dye in qPCR.[] |
Note: Photophysical properties can vary depending on the conjugation site and local environment.
Experimental Workflow and Protocols
The overall workflow for fluorescently labeling an oligonucleotide containing 2'-F-Cytidine involves the synthesis of an amine-modified oligonucleotide, conjugation with an NHS-ester activated fluorescent dye, and subsequent purification of the labeled product.
Protocol 1: Post-Synthetic Labeling of Amine-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a 5'-amino-modifier with an NHS-ester activated fluorescent dye.
Materials:
-
5'-Amine-modified oligonucleotide containing 2'-F-Cytidine, lyophilized (10-50 nmol)
-
NHS-ester activated fluorescent dye (e.g., 6-FAM, NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in 50 µL of 0.2 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 200-1000 µM.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS-ester activated fluorescent dye in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction:
-
To the oligonucleotide solution, add a 10-20 fold molar excess of the reactive dye solution.
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a final concentration of 0.1 M Tris-HCl, pH 8.0, and incubating for 30 minutes.
-
Purification: Proceed immediately to purification of the labeled oligonucleotide to remove unreacted dye and unlabeled oligonucleotide.
Protocol 2: Purification of Fluorescently Labeled Oligonucleotides by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purifying fluorescently labeled oligonucleotides, as the hydrophobic dye provides good separation from the unlabeled oligonucleotide.[5][6]
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Crude labeled oligonucleotide reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.
-
Sample Injection: Inject the crude labeling reaction mixture onto the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 5% to 60% Buffer B over 30-40 minutes.
-
Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. Collect the peak corresponding to the labeled product.
-
Desalting: The collected fraction containing the purified labeled oligonucleotide should be desalted, for example, by ethanol (B145695) precipitation or using a desalting column.
-
Quantification: Determine the concentration of the purified labeled oligonucleotide by measuring its absorbance at 260 nm.
Table 2: Typical Elution Order in RP-HPLC Purification
| Eluting Species | Retention Time | Absorbance Profile |
| Unreacted Dye | Early | Strong absorbance at dye's λmax, weak at 260 nm |
| Unlabeled Oligonucleotide | Intermediate | Strong absorbance at 260 nm, none at dye's λmax |
| Labeled Oligonucleotide | Late | Strong absorbance at both 260 nm and dye's λmax |
Applications in Cellular Signaling Research
Fluorescently labeled oligonucleotides containing 2'-F-Cytidine are valuable probes for studying cellular signaling pathways. For instance, they can be used as antisense oligonucleotides (ASOs) to specifically knockdown the expression of a target mRNA involved in a signaling cascade, with the fluorescent tag allowing for visualization of cellular uptake and intracellular localization.
In the example pathway above, a fluorescently labeled 2'-F-ASO is introduced into cells. Its uptake and subsequent hybridization to a target mRNA prevent the translation of a key signaling protein, thereby inhibiting a downstream signaling pathway. The fluorescence allows for tracking the ASO's delivery and mechanism of action.
Conclusion
The fluorescent labeling of oligonucleotides containing 2'-F-Cytidine provides researchers with powerful tools for a multitude of applications in molecular biology, diagnostics, and drug development. The enhanced stability and binding affinity of these modified oligonucleotides, combined with the sensitivity of fluorescence detection, enable robust and reliable experimental outcomes. The protocols and data presented in this document offer a comprehensive guide for the successful labeling and purification of these important research reagents.
References
Application Notes and Protocols for Solid-Phase Synthesis of Longmer 2'-Fluoro Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of 2'-fluoro (2'-F) modifications into RNA oligonucleotides has emerged as a critical tool in the development of therapeutic and diagnostic agents. This modification, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom, confers remarkable properties to the RNA molecule. The high electronegativity of fluorine locks the sugar pucker in a C3'-endo conformation, characteristic of A-form helices, which leads to increased thermal stability and binding affinity to target sequences.[1] Furthermore, 2'-fluoro modified RNA exhibits enhanced resistance to nuclease degradation, a crucial attribute for in vivo applications.[2][3]
These favorable characteristics have propelled the use of 2'-fluoro modified RNA in various applications, including the development of highly stable aptamers with improved target binding, and the design of potent siRNA molecules with prolonged activity.[1][2] This document provides detailed protocols and application notes for the solid-phase synthesis of longmer 2'-fluoro modified RNA, with a focus on leveraging 2'-Acetoxyethyl orthoester (2'-ACE) chemistry for efficient production of high-purity oligonucleotides exceeding 100 bases in length.
Data Presentation
The synthesis of longmer 2'-fluoro modified RNA presents unique challenges, with yield and purity being critical parameters for downstream applications. The following table summarizes expected yields and purities for the solid-phase synthesis of 2'-fluoro modified RNA oligonucleotides of varying lengths using 2'-ACE chemistry and HPLC purification.
| Oligonucleotide Length (bases) | Expected Yield (OD Units) | Expected Purity (%) |
| 50 | 10 - 20 | > 95 |
| 100 | 5 - 10 | > 90 |
| 150 | 2 - 5 | > 85 |
Note: Yields are approximate and can vary based on sequence composition, coupling efficiencies, and the specific synthesis platform used. Purity is determined by HPLC analysis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 100-base 2'-Fluoro Modified RNA Oligonucleotide using 2'-ACE Chemistry
This protocol outlines the automated solid-phase synthesis of a 100-base RNA sequence with 2'-fluoro modifications using 2'-ACE chemistry.
Materials:
-
Solid Support: Pre-loaded controlled pore glass (CPG) or polystyrene support with the initial 2'-fluoro modified nucleoside.
-
Phosphoramidites: 2'-Fluoro-A(Bz), 2'-Fluoro-C(Ac), 2'-Fluoro-G(iBu), and 2'-Fluoro-U phosphoramidites with 5'-O-DMT and 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite groups. 2'-ACE protected RNA phosphoramidites for unmodified positions.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT).
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Reagent: Iodine solution (I₂ in THF/pyridine/water).
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection Reagents:
-
Ammonia/methylamine (AMA) solution.
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA).
-
-
Solvents: Anhydrous acetonitrile, dichloromethane.
-
Equipment: Automated DNA/RNA synthesizer, HPLC system with a suitable column (e.g., reverse-phase C18).
Methodology:
-
Synthesizer Setup:
-
Install the appropriate 2'-fluoro and 2'-ACE protected phosphoramidite (B1245037) vials, activator, capping, oxidizing, and deblocking reagents on the automated synthesizer.
-
Prime all reagent lines to ensure proper delivery.
-
Enter the desired 100-base sequence into the synthesizer software.
-
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following steps:
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with 3% TCA in DCM. The released trityl cation is monitored to assess coupling efficiency.
-
Step 2: Coupling: The next 2'-fluoro or 2'-ACE protected phosphoramidite in the sequence is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the iodine solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is transferred to a cleavage vial.
-
The oligonucleotide is cleaved from the support, and the cyanoethyl phosphate protecting groups and exocyclic amine protecting groups are removed by incubation with AMA solution at 65°C for 30 minutes.
-
The supernatant containing the crude oligonucleotide is collected.
-
-
2'-ACE Group Removal:
-
The AMA solution is evaporated, and the pellet is resuspended in a solution of TEA·3HF in NMP and TEA.
-
The mixture is heated to 65°C for 2.5 hours to remove the 2'-ACE protecting groups from the unmodified ribonucleosides.
-
-
Purification:
-
The crude, fully deprotected 100-base 2'-fluoro modified RNA is purified by reverse-phase HPLC.
-
The fractions containing the full-length product are collected, pooled, and desalted.
-
-
Analysis:
-
The purity of the final product is assessed by analytical HPLC.
-
The identity of the oligonucleotide is confirmed by mass spectrometry (e.g., ESI-MS).
-
Mandatory Visualizations
Caption: Solid-phase synthesis workflow for longmer 2'-fluoro modified RNA.
Caption: Simplified siRNA-mediated gene silencing pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidites or activator.- Moisture in reagents or lines.- Suboptimal coupling time. | - Use fresh, high-quality reagents.- Ensure anhydrous conditions.- Increase coupling time for modified bases. |
| Sequence-Dependent Failure | - Formation of secondary structures in the growing oligonucleotide. | - Use a high-temperature synthesis protocol.- Employ modified phosphoramidites that disrupt secondary structures. |
| Difficult Purification | - Co-elution of the full-length product with failure sequences (n-1). | - Optimize the HPLC gradient for better separation.- Consider alternative purification methods like ion-exchange chromatography. |
| Product Degradation | - Incomplete deprotection.- Nuclease contamination. | - Ensure complete removal of all protecting groups.- Use RNase-free reagents and consumables throughout the process. |
References
Application Notes and Protocols for Phosphoramidite Coupling of 2'-Fluoro Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides offers significant advantages for therapeutic and diagnostic applications. This modification enhances nuclease resistance, increases binding affinity to target RNA, and can modulate the immunological profile of the oligonucleotide.[1] The synthesis of 2'-F modified oligonucleotides is achieved through standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. However, the steric hindrance introduced by the fluorine atom at the 2' position necessitates optimization of the coupling step to ensure high coupling efficiency and overall yield of the final product. These application notes provide a comprehensive guide to the critical parameters and protocols for the efficient coupling of 2'-fluoro phosphoramidites.
Key Considerations for 2'-Fluoro Monomer Coupling
The primary challenge in the synthesis of 2'-F modified oligonucleotides is the reduced reactivity of the 2'-fluoro phosphoramidites compared to their deoxy- or RNA counterparts. This is attributed to the electron-withdrawing nature of the fluorine atom, which decreases the nucleophilicity of the 5'-hydroxyl group and can sterically hinder the coupling reaction. To overcome this, optimization of coupling time, choice of activator, and concentration of reagents is crucial.
Data Summary: Coupling Times and Conditions
The following tables summarize the recommended coupling times and reagent concentrations for 2'-fluoro phosphoramidite monomers based on literature and technical documentation.
Table 1: Recommended Coupling Times for 2'-Fluoro Monomers
| Activator | Recommended Coupling Time | Reference |
| 5-Ethylthio-1H-tetrazole (ETT) | 6 minutes | [2] |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 5 - 10 minutes | [3][4] |
| 1H-Tetrazole | 9 - 30 minutes | [3][5] |
Table 2: Reagent Concentrations for 2'-Fluoro Oligonucleotide Synthesis
| Reagent | Concentration | Reference |
| 2'-Fluoro Phosphoramidite Solution | 0.08 - 0.15 M in anhydrous acetonitrile | [3] |
| Activator Solution (ETT) | 0.25 M in anhydrous acetonitrile | [2] |
| Activator Solution (DCI) | 0.50 - 1.0 M in anhydrous acetonitrile | [3][6] |
| Activator Solution (Tetrazole) | 0.45 M in anhydrous acetonitrile | [7] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the key steps for the synthesis of 2'-fluoro modified oligonucleotides on a standard automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Prepare a 0.08 - 0.1 M solution of the desired 2'-fluoro phosphoramidite(s) in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of 5-ethylthiotetrazole (ETT) or a 0.50 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Ensure all other standard synthesis reagents (e.g., deblocking, capping, oxidation solutions) are fresh and properly installed on the synthesizer.
2. Synthesis Cycle Parameters:
-
Deblocking: Standard trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling:
-
Deliver the 2'-fluoro phosphoramidite solution and the activator solution simultaneously to the synthesis column.
-
Set an extended coupling time of 6-10 minutes. This is the most critical modification from a standard DNA synthesis cycle.
-
-
Capping: Standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Standard iodine solution (e.g., 0.10 M iodine in THF/pyridine/water).[3]
3. Post-Synthesis Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and deprotect the phosphate (B84403) groups and exocyclic amines using a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1, v/v) at 55°C for 16 hours.[3]
-
Alternatively, for faster deprotection, a solution of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used at 65°C for 10-20 minutes.[8][9]
-
Note: Unlike oligonucleotides synthesized with 2'-O-silyl protecting groups, 2'-fluoro modified oligonucleotides do not require a separate 2'-deprotection step.
4. Purification:
-
Purify the crude oligonucleotide using standard techniques such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis of 2'-fluoro modified oligonucleotides.
Caption: Automated solid-phase synthesis cycle for 2'-fluoro oligonucleotides.
Caption: Mechanism of phosphoramidite activation and coupling.
Conclusion
The successful synthesis of 2'-fluoro modified oligonucleotides hinges on the optimization of the coupling step to account for the reduced reactivity of the 2'-fluoro phosphoramidites. By extending the coupling time and selecting an appropriate activator, such as ETT or DCI, researchers can achieve high coupling efficiencies and obtain high-quality oligonucleotides for a wide range of applications in research, diagnostics, and drug development. The protocols and data provided in these application notes serve as a valuable resource for scientists working with this important class of modified oligonucleotides.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of 2'-Fluoro Oligonucleotides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-fluoro modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for oligonucleotides containing 2'-fluoro modifications?
A1: Oligonucleotides containing 2'-fluoro (2'-F) modifications are deprotected in a manner similar to standard DNA oligonucleotides.[1] The initial deprotection step involves cleavage from the solid support and removal of the protecting groups from the phosphate (B84403) backbone and the nucleobases.[2] This is typically achieved using a basic solution. For mixed oligonucleotides containing both 2'-F and 2'-OH (RNA) moieties, a subsequent step is required to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).[3][4]
Q2: Do 2'-fluoro modifications require special deprotection reagents?
A2: No, 2'-fluoro modifications themselves are stable to the standard reagents used for base and phosphate deprotection.[1] Common reagents include mixtures of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) or ammonium hydroxide and methylamine (B109427) (AMA).[3][5][6] For chimeric oligonucleotides with RNA bases, a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF) is used for the deprotection of the 2'-hydroxyl groups.[3][4][7]
Q3: My final product is not pure. What are the common causes of incomplete deprotection?
A3: Incomplete deprotection is a common issue that can arise from several factors:
-
Old Reagents: The use of old or improperly stored ammonium hydroxide can lead to incomplete removal of protecting groups, as its ammonia (B1221849) concentration may be reduced.[8] It is recommended to use fresh aliquots of deprotection reagents.
-
Insufficient Reaction Time or Temperature: Ensure that the deprotection is carried out for the recommended duration and at the specified temperature to allow for complete removal of all protecting groups.
-
Water Content in Reagents: For the removal of 2'-O-silyl groups in mixed RNA/2'-F-RNA oligos, the presence of water in reagents like tetrabutylammonium (B224687) fluoride (TBAF) can significantly hinder the deprotection of pyrimidine (B1678525) bases.[9]
Q4: Can I use the same deprotection protocol for a 2'-F oligo that also contains dye labels?
A4: Not necessarily. Many fluorescent dyes are sensitive to the harsh basic conditions of standard deprotection protocols.[2][8] It is crucial to review the dye's stability and use a milder deprotection strategy if necessary to avoid degradation of the dye. This may involve using different base protecting groups on the monomers (e.g., UltraMILD monomers) and alternative deprotection solutions.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Loss of the 5'-DMT (dimethoxytrityl) group during evaporation if purification is DMT-on. | Avoid heating during vacuum concentration of the deprotection solution.[10] |
| Incomplete cleavage from the solid support. | Ensure the cleavage reagent is in full contact with the support for the recommended time. A one-step cleavage and deprotection is often more efficient.[10] | |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | Incomplete removal of base protecting groups. | Use fresh ammonium hydroxide or AMA. Verify deprotection time and temperature. The G-base protecting group is often the most difficult to remove.[2] |
| Incomplete removal of 2'-O-silyl groups (for mixed RNA/2'-F-RNA oligos). | Ensure the fluoride reagent (e.g., TEA·3HF or TBAF) is anhydrous, as water can inhibit the reaction, especially for pyrimidines.[9] | |
| Modification of bases during deprotection. | For certain protecting group schemes (e.g., Bz-dC), prolonged or harsh deprotection with AMA can lead to base modification. The use of Ac-dC is recommended for UltraFAST deprotection protocols.[2][10] | |
| Oligonucleotide Appears Degraded | Base-labile modifications in the oligonucleotide. | If your oligo contains sensitive modifications, use a milder deprotection method, such as potassium carbonate in methanol (B129727) at room temperature with UltraMILD monomers.[8] |
| RNase contamination. | Maintain sterile, RNase-free conditions throughout the deprotection and purification process, especially after the removal of 2'-hydroxyl protecting groups.[4] |
Experimental Protocols
Protocol 1: Standard Deprotection of a Full 2'-Fluoro Oligonucleotide
This protocol is for an oligonucleotide composed entirely of 2'-fluoro modified nucleosides.
-
Cleavage and Base/Phosphate Deprotection:
-
Prepare a fresh 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.[3][5]
-
Add the solution to the solid support containing the synthesized oligonucleotide.
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution, for example, by using a vacuum concentrator.
-
Protocol 2: Two-Step Deprotection of a Mixed 2'-Fluoro/2'-OH Oligonucleotide
This protocol is for a chimeric oligonucleotide containing both 2'-fluoro and 2'-hydroxyl (RNA) nucleosides with TBDMS protection on the 2'-OH groups.
-
Cleavage and Base/Phosphate Deprotection:
-
Follow Step 1 from Protocol 1.
-
After drying, re-suspend the oligonucleotide pellet.
-
-
2'-Hydroxyl Silyl Group Deprotection:
Deprotection Conditions Summary
| Oligonucleotide Type | Deprotection Step | Reagent | Temperature (°C) | Duration | Reference |
| Full 2'-Fluoro | Cleavage and Base/Phosphate Deprotection | Ammonium Hydroxide:Ethanol (3:1 v/v) | 55 | 16 hours | [3][5] |
| Full 2'-Fluoro | Cleavage and Base/Phosphate Deprotection (UltraFAST) | Ammonium Hydroxide:Methylamine (AMA) (1:1 v/v) | 65 | 5-10 minutes | [10] |
| Mixed 2'-Fluoro / 2'-OH RNA (TBDMS protected) | 2'-Hydroxyl Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 | 2.5 hours | [2][4][7] |
| Mixed 2'-Fluoro / 2'-OH RNA (TBDMS protected) | 2'-Hydroxyl Deprotection | Triethylamine trihydrofluoride (TEA·3HF) | Room Temp | 48 hours | [5] |
Workflow Diagrams
Caption: Workflow for the deprotection of a full 2'-fluoro oligonucleotide.
Caption: Two-step deprotection workflow for a mixed 2'-fluoro/2'-OH oligonucleotide.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Enhancing the Stability of 2'-Fluoro Modified Oligonucleotides in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the nuclease degradation of 2'-fluoro (2'-F) modified oligonucleotides in serum. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experimental design and interpretation.
Troubleshooting Guide
This guide addresses common issues encountered when working with 2'-fluoro modified oligonucleotides in serum-containing environments.
| Problem | Possible Causes | Recommended Solutions |
| My 2'-fluoro modified oligo is degrading rapidly in serum. | - Insufficient modification: 2'-F modification alone may not be sufficient for complete nuclease resistance.[1][2] - Dominant 3' exonuclease activity: Serum contains significant 3'-exonuclease activity.[3] - Endonuclease activity: Although less prevalent for single-stranded oligos, endonucleases can cleave internal linkages.[3] | - Combine modifications: Incorporate phosphorothioate (B77711) (PS) linkages, particularly at the 3' and 5' ends, to protect against exonucleases.[3][4] A common strategy is to add at least three PS bonds at each end.[3] - Add a 3' end cap: An inverted deoxythymidine (dT) cap at the 3' end can inhibit 3'-exonuclease activity.[1][3] - Consider full modification: For maximum stability, consider fully modified oligonucleotides combining 2'-F with other modifications like 2'-O-methyl (2'-OMe).[1][2] |
| I'm observing unexpected off-target effects or cellular toxicity. | - High oligo concentration: High concentrations of 2'-F modified oligos, especially with PS backbones, can lead to non-specific protein binding and cellular stress.[4][5][6] - Protein interactions: Certain 2'-F modified sequences can cause the degradation of specific cellular proteins, such as P54nrb and PSF, through a proteasome-mediated pathway.[4][5][6] | - Optimize oligo concentration: Perform a dose-response experiment to determine the lowest effective concentration. - Sequence design: Carefully design your oligonucleotide sequence to minimize potential off-target binding. - Monitor protein levels: If toxicity is observed, consider performing western blots to check the levels of commonly affected proteins like P54nrb and PSF.[4][5] |
| My oligo shows poor efficacy despite being stable. | - Inappropriate modification placement: For applications like antisense oligonucleotides that rely on RNase H activity, 2'-F modifications within the DNA "gap" region can inhibit RNase H cleavage.[7][8] - Disruption of binding affinity: While 2'-F modifications generally increase binding affinity to RNA targets, improper placement or excessive modification could potentially alter the conformation required for target engagement.[7][9] | - Design chimeric oligonucleotides: For RNase H-dependent antisense applications, use a "gapmer" design with a central DNA region flanked by 2'-modified wings.[8] - Systematic evaluation: Test different modification patterns to find the optimal balance between stability and activity.[10] |
Frequently Asked Questions (FAQs)
Q1: How stable are 2'-fluoro modified oligos in serum compared to other modifications?
A1: Oligonucleotides with 2'-fluoro modifications are significantly more resistant to nuclease degradation than unmodified RNA.[7] However, their stability in serum is often comparable to that of standard DNA oligonucleotides.[1][2] For robust stability, 2'-F modifications are most effective when combined with other protective modifications, such as phosphorothioate (PS) linkages and 3' end caps.[3][4] Fully modified oligonucleotides, for instance those combining 2'-O-Methyl and 2'-fluoro modifications, have demonstrated very long half-lives in human serum.[1][2]
Q2: What is the primary mechanism of oligonucleotide degradation in serum?
A2: The primary nuclease activity in serum is from 3'-exonucleases, which degrade oligonucleotides from the 3' end.[3] This is why modifications at the 3' terminus, such as an inverted dT cap or phosphorothioate bonds, are crucial for enhancing stability.[1][3]
Q3: Will adding phosphorothioate (PS) bonds to my 2'-F oligo affect its function?
A3: Adding PS bonds is a standard and highly effective method for increasing nuclease resistance.[3][4] The inclusion of at least three PS bonds at both the 5' and 3' ends is recommended to inhibit exonuclease activity.[3] While PS modifications can sometimes increase non-specific protein binding, which may lead to toxicity at high concentrations, they are generally well-tolerated and essential for in vivo applications.[4]
Q4: Can I use a combination of 2'-fluoro and 2'-O-methyl modifications?
A4: Yes, combining 2'-F and 2'-O-methyl (2'-OMe) modifications is a powerful strategy to enhance stability.[1][2] Studies have shown that oligonucleotides fully modified with a combination of 2'-OMe on A, C, and U residues and 2'-F on G residues exhibit exceptionally long half-lives in human serum.[1][2]
Q5: How should I store my 2'-fluoro modified oligonucleotides?
A5: For long-term storage, it is recommended to store oligonucleotides lyophilized (dry) at -20°C. In solution, using a buffered solution like TE (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is preferable to nuclease-free water, as water can be slightly acidic and lead to degradation over time. For short-term storage, a solution at -20°C is suitable.
Quantitative Data Summary
The stability of oligonucleotides in serum is highly dependent on the type and extent of chemical modifications. The following table summarizes half-life data from published studies.
| Oligonucleotide Modification | Serum Type | Half-life (t₁/₂) | Reference |
| 2'-fluoro RNA (fYrR) with 3' inverted dT | Human Serum (fresh) | ~12 hours | [1] |
| 2'-fluoro RNA (fYrR) without 3' inverted dT | Mouse Serum | ~2.2 hours | [1] |
| DNA with 3' inverted dT | Human Serum (fresh) | Varies, can be more stable than fYrR | [1] |
| Fully modified (2'-O-Methyl A,C,U + 2'-fluoro G) | Human Serum | Little degradation after prolonged incubation | [1][2] |
Note: Half-lives are approximate and can vary based on the specific oligonucleotide sequence, serum lot, and experimental conditions.
Experimental Protocols
Protocol 1: Serum Stability Assay for 2'-Fluoro Modified Oligonucleotides
This protocol provides a method to assess the stability of your modified oligonucleotides in serum over a time course.[11][12]
Materials:
-
2'-fluoro modified oligonucleotide of interest
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
RNA loading dye
-
1.5 mL microcentrifuge tubes
-
Incubator or heat block at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare Oligo Stock: Resuspend your oligonucleotide in nuclease-free water to a stock concentration of approximately 200 µM.
-
Reaction Setup: For each time point (e.g., 0 min, 10 min, 30 min, 1h, 6h, 12h, 24h), prepare a 10 µL reaction mixture in a microcentrifuge tube. Each tube should contain 50 pmol of your oligo in 50% serum.
-
Incubation: Incubate the tubes at 37°C.
-
Sample Collection: At each designated time point, remove the corresponding tube from the incubator. Immediately add 5 µL of RNA loading dye to the 5 µL RNA/serum sample to stop the reaction and prepare it for electrophoresis.
-
Storage: Store the collected samples at -20°C until you are ready to run the gel.
-
Gel Electrophoresis:
-
Thaw the samples.
-
Load the samples onto a polyacrylamide gel. Include a lane with the untreated oligo as a control.
-
Run the gel according to the manufacturer's instructions to separate the intact oligo from degraded fragments.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain.
-
Image the gel.
-
Quantify the band intensity for the intact oligonucleotide at each time point. The percentage of intact oligo can be plotted against time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Nuclease Degradation and Protective Modifications
Caption: Mechanisms of nuclease degradation and common protective modifications for oligonucleotides.
Troubleshooting Workflow for Oligo Degradation
Caption: Decision tree for troubleshooting unexpected degradation of 2'-fluoro modified oligonucleotides.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]
- 6. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2' Fluoro RNA Modification [biosyn.com]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long 2'-Fluoro Modified RNA Sequences
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the synthesis of long 2'-fluoro (2'-F) modified RNA sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-fluoro modifications in long RNA sequences?
A1: The 2'-fluoro modification offers several key advantages for synthetic RNA, particularly for therapeutic applications. The fluorine atom at the 2' position of the ribose sugar confers an RNA-like A-form helical structure, which leads to:
-
Increased Thermal Stability: 2'-F modified RNA forms more stable duplexes with complementary RNA strands compared to unmodified RNA. The melting temperature (Tm) can increase by approximately 1.8°C for every 2'-F substitution when hybridized to an RNA target.[1]
-
Enhanced Nuclease Resistance: The modification provides significant protection against degradation by nucleases, which is crucial for in vivo applications, leading to a longer half-life of the RNA molecule.[1]
-
Improved Binding Affinity: The C3'-endo conformation of the sugar, similar to that in natural RNA, results in high binding affinity to target sequences.[1]
Q2: What is the primary method for synthesizing long 2'-F modified RNA?
A2: The primary method is solid-phase synthesis using phosphoramidite (B1245037) chemistry. This process involves the sequential addition of 2'-F modified phosphoramidite building blocks to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation, which are repeated for each nucleotide addition.[2][3]
Q3: Are there any known sequence-dependent challenges when synthesizing long 2'-F RNA?
A3: Yes, sequence composition can impact the synthesis of long 2'-F RNA. For instance:
-
G-rich sequences: Long stretches of guanosine (B1672433) can be problematic due to the potential for G-quadruplex formation, which can hinder the accessibility of the growing chain for subsequent coupling reactions.
-
Secondary Structures: The nascent RNA chain can fold into secondary structures on the solid support, which may interfere with reagent delivery and reduce coupling efficiency. This issue becomes more pronounced with increasing oligonucleotide length.[4]
-
Pyrimidine-rich sequences: Some studies have reported that pyrimidine-rich sequences may exhibit lower quality compared to purine-rich sequences, potentially due to differences in deprotection kinetics or side reactions, although this can often be mitigated by optimizing deprotection conditions.[5]
Troubleshooting Guide
Issue 1: Low Overall Yield of the Final Long 2'-F RNA Product
Q: I've completed my synthesis of a long 2'-F RNA oligonucleotide, but the final yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low overall yield is a common issue in the synthesis of long oligonucleotides. The problem can arise from several factors, with coupling efficiency being the most critical.
Potential Causes and Solutions:
| Potential Cause | Symptoms | Recommended Action |
| Suboptimal Coupling Efficiency | Accumulation of n-1 and shorter failure sequences observed in HPLC or PAGE analysis. | - Extend Coupling Time: 2'-F phosphoramidites may require longer coupling times compared to standard RNA phosphoramidites.[6] Increase the coupling time to 10-15 minutes. - Use a Stronger Activator: Consider using a more potent activator like 5-Ethylthio-1H-tetrazole (ETT). - Check Reagent Quality: Ensure that phosphoramidites, activator, and anhydrous acetonitrile (B52724) are fresh and free of moisture. Water is a primary cause of low coupling efficiency.[7] |
| Inefficient Capping | High proportion of n-1 and other deletion mutants in the final product. | Verify the freshness and activity of the capping reagents (acetic anhydride (B1165640) and N-methylimidazole). Inefficient capping of unreacted 5'-hydroxyl groups leads to the elongation of failure sequences in subsequent cycles.[8] |
| Depurination | Cleavage of the oligonucleotide backbone at purine (B94841) residues, leading to shorter fragments. | Although 2'-F modifications can stabilize the glycosidic bond, depurination can still occur during the acidic deblocking step, especially with long synthesis times.[9] Consider using a milder deblocking agent like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA). |
| Secondary Structure Formation | A gradual or sudden drop in coupling efficiency (trityl signal) during synthesis. | The growing RNA chain can form secondary structures on the solid support, hindering reagent access.[4] Consider using a synthesis support with a longer linker arm or performing the synthesis at a slightly elevated temperature if your synthesizer allows. |
| Loss during Deprotection/Purification | Low recovery after deprotection and purification steps. | Optimize the precipitation and purification protocols. Ensure complete dissolution of the RNA pellet at each step. For long RNAs, purification can be challenging; consider using PAGE for better resolution of the full-length product from shorter fragments.[10] |
Issue 2: Presence of Multiple Peaks in HPLC or Smearing in Gel Electrophoresis after Purification
Q: My purified long 2'-F RNA shows multiple peaks on the HPLC chromatogram or appears as a smear on a PAGE gel. What do these impurities represent and how can I improve the purity?
A: The presence of multiple peaks or smearing indicates a heterogeneous product mixture. These impurities are typically a result of side reactions or incomplete steps during synthesis.
Potential Impurities and Solutions:
| Impurity Type | Likely Cause | Prevention and/or Solution |
| n-1, n-2, etc. Deletion Sequences | Incomplete coupling at each cycle. | This is the most common type of impurity. Improve coupling efficiency by extending coupling times and ensuring high-quality, anhydrous reagents.[7] For purification, PAGE generally offers better resolution for long oligonucleotides than HPLC to separate the full-length product from these shorter sequences.[10] |
| Sequences with Capping Adducts | Inefficient capping followed by reaction with other reagents. | Ensure capping is complete. |
| Branched Oligonucleotides | Incomplete removal of the 2'-O-protecting group during the previous cycle, leading to branching at the 2'-position. | Ensure complete deprotection of the 2'-hydroxyl group in each cycle. |
| Modified Bases | Side reactions with protecting groups or during deprotection. | Use appropriate protecting groups for the nucleobases and follow the recommended deprotection protocols carefully. For sensitive bases, milder deprotection conditions may be necessary. |
Quantitative Data
Table 1: Illustrative Comparison of Stepwise Coupling Efficiencies
This table provides an illustrative comparison of typical stepwise coupling efficiencies for different phosphoramidite types. Actual efficiencies can vary based on the synthesizer, reagents, and sequence.
| Phosphoramidite Type | Average Stepwise Coupling Efficiency | Theoretical Yield of a 100-mer Oligonucleotide |
| Standard DNA | 99.5% | 60.5% |
| Standard RNA (2'-O-TBDMS) | 98.5% | 22.0% |
| 2'-Fluoro RNA | ~98.0 - 99.0% | 13.3% - 36.6% |
Note: The theoretical yield is calculated as (Average Stepwise Coupling Efficiency)^n-1, where n is the length of the oligonucleotide. As the table illustrates, even small differences in coupling efficiency have a dramatic impact on the final yield of long oligonucleotides.
Experimental Protocols
Protocol 1: Generalized Solid-Phase Synthesis of a Long 2'-F RNA Oligonucleotide
This protocol outlines the key steps for solid-phase synthesis on an automated synthesizer. Specific parameters may need to be optimized for your instrument and sequence.
-
Preparation:
-
Dissolve 2'-F RNA phosphoramidites (A, C, G, U) in anhydrous acetonitrile to a concentration of 0.1 M.
-
Ensure all other reagents (deblocking, capping, oxidation solutions, and activator) are fresh and anhydrous.
-
Pack a synthesis column with the appropriate solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside.
-
-
Synthesis Cycle:
-
Step 1: Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using 3% DCA in dichloromethane (B109758) for 2-3 minutes.
-
Step 2: Coupling: Activate the next 2'-F RNA phosphoramidite with 0.25 M ETT and deliver it to the column. Allow a coupling time of 10-15 minutes.[6]
-
Step 3: Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B) for 1-2 minutes.
-
Step 4: Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate (B84403) triester using an iodine solution (0.02 M I2 in THF/water/pyridine) for 1-2 minutes.
-
Repeat the cycle until the full-length sequence is assembled.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove the phosphate and base-protecting groups using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 15-30 minutes.
-
Evaporate the AMA solution to dryness.
-
Remove the 2'-silyl protecting groups (if any standard RNA monomers were used) by treating the dried residue with a fluoride (B91410) reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA at 65°C for 1.5-2.5 hours.[6][11][12]
-
-
Purification:
-
Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). For long sequences (>60 bases), PAGE is often recommended for higher resolution.[10]
-
If using PAGE, visualize the RNA by UV shadowing, excise the band corresponding to the full-length product, and elute the RNA from the gel slice.
-
Desalt the purified RNA using ethanol (B145695) precipitation or a desalting column.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of 2'-fluoro modified RNA.
Caption: Troubleshooting decision tree for low yield in long 2'-F RNA synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Purification of 2'-Fluoro Modified Oligonucleotides
Welcome to the technical support center for the purification of 2'-fluoro (2'-F) modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer solutions to common issues encountered during HPLC purification.
The introduction of a fluorine atom at the 2' position of the ribose sugar enhances the nuclease resistance and binding affinity of oligonucleotides, making them valuable for therapeutic and diagnostic applications.[1][] However, these modifications can present unique challenges during purification. Proper purification is critical to remove impurities such as truncated sequences and other by-products from the chemical synthesis process, ensuring the accuracy and reliability of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is a 2'-fluoro modified oligonucleotide?
A 2'-fluoro (2'-F) modified oligonucleotide is a synthetic nucleic acid sequence where the hydroxyl group (-OH) at the 2' position of the ribose sugar is replaced by a fluorine atom (-F).[1] This modification confers several advantageous properties, including increased thermal stability (Tm) when bound to an RNA target and significantly enhanced resistance to degradation by nucleases.[1][][3] The 2'-F modification encourages the sugar to adopt a C3'-endo conformation, which is characteristic of RNA, thereby improving its binding affinity.[][3]
Q2: Why is HPLC purification essential for 2'-F modified oligonucleotides?
HPLC (High-Performance Liquid Chromatography) is essential to isolate the full-length, pure oligonucleotide from a complex mixture of impurities generated during chemical synthesis. Common impurities include shorter, truncated sequences (often called "failure sequences" like n-1, n-2), incompletely deprotected oligonucleotides, and other small-molecule by-products.[4] For therapeutic or diagnostic use, these impurities can interfere with experiments, reduce efficacy, and cause off-target effects, making high-purity oligonucleotides a necessity.
Q3: What are the primary HPLC methods for purifying 2'-F modified oligonucleotides?
The two most common and effective HPLC methods are Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) and Anion-Exchange Chromatography (AEX).[][5]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a high-resolution technique that separates oligonucleotides based on their hydrophobicity.[6] It is highly effective for purifying modified oligonucleotides and is compatible with mass spectrometry (LC-MS) analysis.[6][7]
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the net negative charge of their phosphate (B84403) backbone.[8] Longer oligonucleotides have more phosphate groups, are more highly charged, and bind more strongly to the positively charged column material.[4][5] It is very effective at separating full-length sequences from shorter failure sequences.[4]
Q4: What are the typical impurities found in a crude 2'-F oligonucleotide synthesis mixture?
During solid-phase synthesis, each nucleotide is added sequentially. In every cycle, a small fraction of the growing chains may not react, leading to a mixture of the desired full-length product (n) and various truncated sequences (n-1, n-2, etc.).[4] Additionally, small-molecule impurities are generated during the final cleavage and deprotection steps.[4] If other modifications like fluorescent dyes are added, free dye molecules and unlabeled oligonucleotides can also be present as impurities.[4]
Q5: How does using elevated temperature improve HPLC purification?
Oligonucleotides, particularly those with self-complementary sequences, can form stable secondary structures like hairpin loops or duplexes.[8] These structures can cause a single oligonucleotide sequence to elute as broad or multiple peaks in reversed-phase HPLC, complicating purification.[8] Operating the HPLC column at an elevated temperature (e.g., 60-85 °C) provides enough thermal energy to denature these secondary structures, ensuring that the oligonucleotide is in a linear state and elutes as a single, sharp peak.[8][9] This practice is often referred to as "denaturing HPLC".[6]
HPLC Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of 2'-fluoro modified oligonucleotides.
Q: My chromatogram shows broad or multiple peaks for my 2'-F oligonucleotide. What is the likely cause and solution?
A: The most common cause of peak broadening or splitting for oligonucleotides is the presence of secondary structures (e.g., hairpin loops, duplexes).[8]
-
Solution: Increase the column temperature to 60 °C or higher to denature these structures.[8][9] If the problem persists, other potential causes include column contamination, a blocked column frit, or a void in the column packing.[10][11]
Q: I am getting poor separation between my full-length product (N) and the N-1 failure sequence. How can I improve the resolution?
A: Separating the N-1 sequence is a common challenge due to its high similarity to the full-length product.[9]
-
Solution:
-
Optimize the Gradient: Make the elution gradient shallower (i.e., decrease the rate of change in organic solvent concentration per minute). This increases the interaction time with the stationary phase and often improves resolution.[12]
-
Change the Ion-Pairing System: The choice of ion-pairing reagent can significantly affect selectivity. Systems using hexafluoroisopropanol (HFIP) with an amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) often provide higher resolution than traditional reagents like TEAA.[12][13]
-
Adjust the Temperature: Temperature can influence selectivity. Systematically testing different temperatures (e.g., 50, 60, and 70 °C) can help find the optimal resolution point.[9]
-
Q: The retention time of my oligo is shifting between runs. What should I check?
A: Retention time variability is often due to a lack of system stability.
-
Solution:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. Insufficient equilibration is a common cause of drift.[10]
-
Temperature Control: Use a column oven to maintain a constant, stable temperature, as fluctuations can affect retention times.[10]
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run series. Ensure accurate composition and proper degassing to prevent bubble formation.[10]
-
Flow Rate Consistency: Check for leaks in the system that could cause flow rate fluctuations.[11]
-
Q: The HPLC system pressure is suddenly very high. What steps should I take?
A: High backpressure typically indicates a blockage in the flow path.[14]
-
Solution:
-
Isolate the Problem: Systematically disconnect components to find the source of the blockage. Start by disconnecting the column; if the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the injector or tubing).[14]
-
Column Blockage: If the column is blocked, first try back-flushing it (if the manufacturer allows). If this doesn't work, the inlet frit may need to be replaced.[11][14]
-
Prevention: Always filter your samples and mobile phases to remove particulates. Using a guard column or an in-line filter before the main column is highly recommended to protect it from contamination and prolong its life.[15]
-
Q: My peak is tailing. What are the common causes and fixes?
A: Peak tailing can be caused by chemical or physical issues.
-
Solution:
-
Check for Column Contamination: Strongly retained impurities on the column can lead to tailing. Wash the column with a strong solvent.[11]
-
Adjust Mobile Phase pH: If using a silica-based column, secondary interactions between the oligonucleotide and residual silanol (B1196071) groups on the silica (B1680970) surface can cause tailing. Adjusting the mobile phase pH can sometimes mitigate this.[10]
-
Address Column Voids: A void at the head of the column can cause peak distortion. This is often due to column aging or pressure shocks and typically requires column replacement.[11]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to prevent extra-column band broadening.[10]
-
Data Presentation
Quantitative data is crucial for method development. The tables below summarize the expected effects of varying key HPLC parameters.
Table 1: Effect of Ion-Pairing (IP) Reagent on Oligonucleotide Retention Time
| Ion-Pairing Reagent | Alkyl Chain Length | Expected Relative Retention Time | Typical Application |
| Triethylammonium Acetate (TEAA) | Short | Low | Routine, non-MS applications[6] |
| Triethylamine/HFIP (TEA/HFIP) | Short | Moderate | High-resolution, LC-MS compatible[13] |
| Hexylammonium Acetate (HAA) | Long | High | Strong retention, good resolution[7][9] |
| Diisopropylethylamine/HFIP (DIPEA/HFIP) | Branched | Moderate-High | High-resolution, LC-MS compatible[7] |
Data is illustrative, based on principles that increasing the hydrophobicity of the ion-pairing amine increases retention.[9]
Table 2: Influence of Column Temperature on Peak Shape and Resolution
| Temperature | Expected Peak Shape | N vs. N-1 Resolution | Rationale |
| Ambient (~25 °C) | May be broad or split | Often poor | Secondary structures are stable and interfere with separation.[8] |
| Moderate (50 °C) | Sharper | Improved | Partial denaturation of secondary structures.[9] |
| High (60-85 °C) | Sharp, symmetrical | Often optimal | Complete denaturation of secondary structures leads to uniform elution.[8][9] |
Data is illustrative, based on the established principle of denaturing HPLC for oligonucleotides.[8][9]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for 2'-Fluoro Oligonucleotide Purification
This protocol provides a general starting point for purifying 2'-F modified oligonucleotides. Optimization will be required based on the specific sequence and length.
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a solution of 100 mM Hexafluoroisopropanol (HFIP) and 8-15 mM Triethylamine (TEA) in HPLC-grade water. Adjust pH if necessary. Filter through a 0.22 µm filter.[7][12]
-
Mobile Phase B (Organic): Prepare the same buffer (100 mM HFIP, 8-15 mM TEA) in a 50:50 mixture of acetonitrile (B52724) and water. Filter through a 0.22 µm filter.[7][17]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2 - 1.0 mL/min (analytical scale).
-
Column Temperature: 60 °C.[8]
-
Detection Wavelength: 260 nm.[17]
-
Injection Volume: 5-20 µL.
-
Gradient Program (Example for a 20-mer):
-
0-2 min: 25% B
-
2-17 min: 25% to 45% B (Shallow gradient for elution)
-
17-19 min: 45% to 95% B (Column wash)
-
19-21 min: 95% B (Hold)
-
21-22 min: 95% to 25% B (Return to initial)
-
22-30 min: 25% B (Re-equilibration)
-
-
-
Procedure:
-
Dissolve the crude oligonucleotide sample in Mobile Phase A.
-
Equilibrate the column with the starting gradient conditions for at least 10 column volumes.
-
Inject the sample and run the gradient program.
-
Collect fractions corresponding to the main product peak.
-
Analyze collected fractions for purity (e.g., by analytical HPLC or LC-MS).
-
Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.
-
Mandatory Visualization
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. gilson.com [gilson.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
- 8. atdbio.com [atdbio.com]
- 9. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Reducing Off-Target Effects of 2'-Fluoro Modified siRNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 2'-fluoro (2'-F) modified small interfering RNA (siRNA).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of siRNA, and why are they a concern?
A1: Off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended target gene.[1] This can lead to misinterpretation of experimental results, cellular toxicity, and potential side effects in therapeutic applications.[1][2] The primary mechanism for off-target effects is the miRNA-like binding of the siRNA's "seed region" (nucleotides 2-8 of the guide strand) to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs).[2][3]
Q2: How do 2'-Fluoro modifications affect siRNA properties and off-target effects?
A2: 2'-Fluoro modifications on the ribose sugar of the siRNA backbone increase nuclease resistance and thermal stability.[4][5] While 2'-F modifications can enhance the in vivo activity and stability of siRNAs, they do not inherently eliminate off-target effects.[4][6] However, their strategic placement, often in combination with other modifications, can contribute to reducing these effects.[6] For instance, alternating 2'-O-methyl (2'-OMe) and 2'-F modifications are often used to create highly stable and effective siRNA constructs with reduced off-target potential.[6]
Q3: What are the primary strategies to reduce off-target effects of 2'-F modified siRNA?
A3: The main strategies to mitigate off-target effects include:
-
Chemical Modifications: Introducing specific chemical groups at key positions within the siRNA duplex.[2][3]
-
siRNA Design and BioinformaticS: Utilizing computational tools and specific design parameters to select siRNA sequences with a lower probability of off-target binding.[1][7]
-
siRNA Pooling: Using a collection of multiple siRNAs targeting the same mRNA to dilute the concentration of any single off-targeting sequence.[2][8]
-
Experimental Optimization: Carefully titrating the siRNA concentration to the lowest effective dose.[8][9]
Troubleshooting Guides
Issue 1: High level of off-target gene silencing observed in microarray or RNA-seq data.
This is a common issue indicating that the siRNA is downregulating numerous unintended transcripts.
Possible Causes and Solutions:
-
Suboptimal siRNA Sequence Design: The seed region of your siRNA may have significant complementarity to many other transcripts.
-
Troubleshooting Step: Re-evaluate your siRNA design using bioinformatics tools that predict off-target effects. Tools like BLAST and specialized algorithms can help identify sequences with minimal homology to other genes.[2][10] Consider using web servers like siDirect 2.0, which are designed to create functional siRNAs with reduced off-target effects.[7]
-
-
High siRNA Concentration: Using an excessive concentration of siRNA increases the likelihood of off-target binding.[8]
-
Passenger Strand Activity: The passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RNA-induced silencing complex (RISC) and act as a guide strand, leading to off-target effects.
-
Troubleshooting Step: Employ an asymmetric design to favor the loading of the guide (antisense) strand. This can be achieved by creating a less thermodynamically stable 5' end on the guide strand compared to the passenger strand.[2][8] Chemical modifications can also be used to destabilize the 5' end of the passenger strand.[2]
-
Issue 2: On-target silencing is effective, but a specific, reproducible off-target phenotype is observed.
This suggests a potent off-target effect on a particular gene or pathway that is critical for the observed phenotype.
Possible Causes and Solutions:
-
Strong Seed Region Match to a Critical Gene: Your siRNA's seed region may have a near-perfect match to the 3' UTR of a functionally important gene.
-
Troubleshooting Step 1: Chemical Modification. Introduce chemical modifications within the seed region to disrupt off-target binding without affecting on-target activity. A 2'-O-methyl (2'-OMe) modification at position 2 of the guide strand has been shown to reduce off-target silencing by an average of 66% while preserving on-target knockdown.[12] Other modifications like Unlocked Nucleic Acid (UNA) at position 7 have also demonstrated a potent reduction in off-target effects.[13]
-
Troubleshooting Step 2: Use an siRNA Pool. Transfecting a pool of multiple siRNAs that target different regions of the same gene can dilute the concentration of the single problematic siRNA, thereby reducing its specific off-target effect.[3][8] Pools of 15 or more siRNAs have been shown to be effective in eliminating strong off-target effects.[8]
-
-
Confirmation of Off-Target Effect: It is crucial to confirm that the observed phenotype is indeed due to an off-target effect.
-
Troubleshooting Step: Use at least one other validated siRNA targeting a different sequence of the same gene. If the phenotype is not reproduced with the second siRNA, it is likely an off-target effect of the initial siRNA.[2] Additionally, performing a rescue experiment by expressing a version of the target gene that is resistant to your siRNA can confirm on-target effects.[14]
-
Data on Chemical Modifications to Reduce Off-Target Effects
The following table summarizes the impact of various chemical modifications on siRNA off-target effects.
| Modification Type | Position in Guide Strand | Average Reduction in Off-Target Silencing | Impact on On-Target Activity | Reference(s) |
| 2'-O-methyl (2'-OMe) | Position 2 | 66% | Generally unaffected | [12] |
| 2'-O-methyl (2'-OMe) | Positions 2-8 (seed region) | Significant reduction | Maintained | [15] |
| Unlocked Nucleic Acid (UNA) | Position 7 | Potent reduction | Not significantly reduced | [13] |
| Locked Nucleic Acid (LNA) | Positions 2-8 (seed region) | Significant reduction | Can be inhibitory | [15] |
| Formamide | Single location in seed region | Highly efficient suppression | Not specified | [16] |
| 7-EAA Triazole | Position 6 | >100-fold increase in IC50 for off-target | As potent as native siRNA | [17] |
Key Experimental Protocols
Protocol 1: Microarray/RNA-Sequencing for Off-Target Effect Analysis
This protocol allows for a genome-wide assessment of changes in gene expression following siRNA transfection.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa cells) in 6-well plates.
-
Transfect cells with the 2'-F modified siRNA at an optimized concentration (e.g., 10-100 nM) using a suitable transfection reagent (e.g., Oligofectamine).
-
Include appropriate controls: mock-transfected cells (reagent only), cells transfected with a non-targeting control siRNA, and an untreated sample.[9][12]
-
-
RNA Isolation:
-
At 24-48 hours post-transfection, harvest the cells.
-
Isolate total RNA using a commercial kit (e.g., QIAGEN RNeasy kit) according to the manufacturer's instructions.[12]
-
-
Library Preparation and Sequencing (for RNA-seq) or Hybridization (for Microarray):
-
For RNA-seq, prepare sequencing libraries from the isolated RNA.
-
For microarrays, label the RNA and hybridize it to an appropriate microarray chip containing probes for the transcriptome of interest.[12]
-
-
Data Analysis:
-
Normalize the expression data.
-
Perform differential expression analysis to identify genes that are significantly up- or downregulated in the siRNA-treated samples compared to controls.
-
Utilize bioinformatics tools to search for seed region complementarity between your siRNA and the 3' UTRs of the identified off-target genes.[18]
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Validation
This protocol is used to validate the on-target and potential off-target gene expression changes identified by microarray or RNA-seq.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from transfected and control cells as described above.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, gene-specific primers for your on-target and selected off-target genes, and a suitable qPCR master mix (e.g., SYBR Green).
-
Include primers for one or more stably expressed housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative expression of the target and off-target genes using the delta-delta Ct method, normalizing to the housekeeping gene(s).
-
Compare the expression levels in siRNA-treated samples to the control samples.
-
Visualizations
Caption: Mechanism of on-target and off-target gene silencing by siRNA.
Caption: Experimental workflow for assessing siRNA off-target effects.
Caption: Troubleshooting flowchart for reducing siRNA off-target effects.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 7. Designing functional siRNA with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. scitepress.org [scitepress.org]
- 11. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. news-medical.net [news-medical.net]
- 17. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
Optimizing activator concentration for 2'-fluoro phosphoramidite coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the activator concentration for 2'-fluoro (2'-F) phosphoramidite (B1245037) coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is coupling 2'-fluoro phosphoramidites more challenging than standard DNA phosphoramidites?
A1: The fluorine atom at the 2' position of the sugar moiety creates steric hindrance. This bulkiness can slow down the coupling reaction compared to standard deoxyribonucleosides. Consequently, standard synthesis conditions, particularly the choice and concentration of the activator, may not be sufficient to achieve high coupling efficiencies, necessitating careful optimization. For sterically demanding phosphoramidites, such as 2'-modified RNA monomers, activator performance is critical.[1]
Q2: What are the primary indicators of low coupling efficiency with 2'-F amidites?
A2: There are two main indicators of poor coupling efficiency. First, during synthesis, a sudden or progressive drop in the absorbance of the trityl cation signal suggests that fewer 5'-hydroxyl groups were available for reaction in the preceding cycle.[2] Second, post-synthesis analysis of the crude product by HPLC or mass spectrometry will show a low percentage of the full-length product and a significant presence of shorter, truncated sequences (often called "n-1" sequences).[2][3]
Q3: Which activators are recommended for 2'-fluoro phosphoramidite coupling?
A3: While 1H-Tetrazole is a traditional activator for DNA synthesis, its performance is often suboptimal for sterically hindered phosphoramidites like 2'-F amidites.[1] More potent activators are generally required. Recommended options include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[4][5] ETT and BTT are more acidic than 1H-Tetrazole, which enhances the reaction rate, while DCI is a more effective nucleophile.[1] For RNA synthesis, BTT is often a preferred choice, while DCI is recommended for long oligonucleotides and larger-scale synthesis.[1]
Q4: What is a good starting concentration for an activator with 2'-F phosphoramidites?
A4: The optimal concentration must be determined empirically. However, a good starting point for DCI is 0.25 M for small-scale synthesis.[1] Concentrations can be increased from this point based on performance. ETT is more soluble than 1H-Tetrazole and can be used at concentrations up to 0.75 M.[1] It is crucial to use fresh, high-quality activator solutions prepared under anhydrous conditions to ensure consistent results.
Q5: Is increasing the coupling time a viable alternative to changing the activator?
A5: Yes, extending the coupling time is a valid and common strategy for improving the efficiency of difficult couplings. A coupling time of 3 minutes is a recommended starting point for 2'-F phosphoramidites.[6] This strategy is often used in conjunction with an optimized activator and concentration. However, there is a balance, as excessively long reaction times can potentially lead to side reactions.
Troubleshooting Guide: Low Coupling Efficiency
Problem: You observe a low or declining trityl signal and/or poor yield of full-length product.
| Possible Cause | Recommended Solution |
| Suboptimal Activator | The activator is not potent enough for the sterically hindered 2'-F amidite. Switch from 1H-Tetrazole to a more reactive activator like ETT, BTT, or DCI.[1] |
| Incorrect Activator Concentration | The activator concentration is too low to drive the reaction to completion. Increase the concentration of the activator. See Table 1 for typical ranges and consult Protocol 1 to perform an optimization experiment. |
| Moisture Contamination | Water in the reagents (acetonitrile, activator, or phosphoramidite solutions) will react with the activated phosphoramidite, reducing coupling efficiency.[7] Use anhydrous grade solvents, ensure reagents are stored under an inert atmosphere, and consider using in-line drying filters for the synthesizer's gas lines.[7] |
| Reagent Degradation | Phosphoramidites and activators can degrade over time, especially if not stored properly. Use fresh vials of high-purity 2'-F phosphoramidite and freshly prepared activator solution for each synthesis run. |
| Insufficient Coupling Time | The standard coupling time may be too short for the slower kinetics of 2'-F amidites. Increase the coupling wait step in your synthesis protocol. A 3-minute coupling time is a good starting point.[6] |
| Instrument or Fluidics Issue | Leaks, partial blockages in the lines, or incorrect valve block operation can lead to inaccurate or insufficient delivery of reagents to the synthesis column.[2] Perform a system maintenance check, flush all reagent lines, and verify delivery volumes. |
Data and Protocols
Activator Comparison
The choice of activator significantly impacts the synthesis of oligonucleotides containing 2'-modified residues. The following table summarizes key characteristics of common activators.
Table 1: Activator Recommendations for 2'-Fluoro Phosphoramidite Coupling
| Activator | Typical Concentration | Key Characteristics | Recommendations for 2'-F Coupling |
| 1H-Tetrazole | 0.45 M - 0.50 M | Standard activator, but has limited solubility and lower reactivity.[1] | Not recommended for sterically hindered amidites.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | More acidic and reactive than 1H-Tetrazole; higher solubility in acetonitrile.[1][5] | Recommended for general-purpose use and short to medium-length oligos.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 M | More acidic and reactive than 1H-Tetrazole.[1][5] | Considered a very good choice for RNA and modified RNA synthesis.[1] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Less acidic but a much stronger nucleophile; very high solubility in acetonitrile.[1] | Recommended for long oligos and larger-scale synthesis (>15 µmol).[1] |
Experimental Data Example
A study comparing activators for the synthesis of a 34-mer oligoribonucleotide containing 2'-fluoro pyrimidines demonstrated the critical impact of activator choice.
Table 2: Example Coupling Efficiency with Different Activators
| Activator | Activator Concentration | Resulting Yield (Full-Length Product) |
| 1H-Tetrazole | 0.45 M | 0%[1] |
| 1M DCI | 1.0 M | 54%[1] |
Data sourced from a study on a 1 µmole scale synthesis using 2 equivalents of monomer.[1]
Experimental Protocols
Protocol 1: Empirical Optimization of Activator Concentration
Objective: To determine the optimal activator concentration for a specific 2'-F phosphoramidite to maximize the yield of full-length oligonucleotide.
Methodology:
-
Design Test Sequence: Program the synthesis of a short, simple test oligonucleotide containing the 2'-F monomer (e.g., 5'-TTT-TTT-X -TTT-TTT-3', where X is the 2'-F amidite).
-
Prepare Reagents: Use a fresh, unopened vial of the 2'-F phosphoramidite. Prepare several fresh solutions of the chosen activator (e.g., DCI) at varying concentrations (e.g., 0.2 M, 0.25 M, 0.3 M, and 0.5 M) in anhydrous acetonitrile.
-
Set Up Parallel Syntheses: On the DNA synthesizer, set up four identical small-scale syntheses (e.g., 0.2 or 1.0 µmol). Assign a different activator concentration to each synthesis. Keep all other synthesis parameters (coupling time, reagents, cycles) constant.
-
Monitor Synthesis: Record the trityl absorbance readings for each cycle of each synthesis.
-
Process Oligonucleotides: Following synthesis, cleave the oligonucleotides from the solid support and perform standard deprotection procedures.
-
Analyze Crude Product: Desalt the crude samples. Analyze each sample by reverse-phase HPLC (or UPLC) and mass spectrometry (ESI-MS or MALDI-TOF MS).
-
Evaluate Results: For each condition, calculate the percentage of full-length product relative to the total peak area in the HPLC chromatogram.[2] Confirm the mass of the primary product via mass spectrometry. The concentration that yields the highest percentage of full-length product is the optimum for these conditions.
Protocol 2: Real-Time Assessment of Coupling Efficiency
Objective: To monitor the efficiency of each coupling step during synthesis.
Methodology:
-
Principle: The dimethoxytrityl (DMT) protecting group is cleaved from the 5'-hydroxyl at the beginning of each synthesis cycle.[8] This released DMT cation has a strong orange color and absorbs light around 495 nm.[2] The intensity of this absorbance is directly proportional to the number of molecules that were successfully coupled in the previous cycle.
-
Data Acquisition: Modern DNA synthesizers automatically measure and record the trityl absorbance after each deblocking step. This data is typically available in the synthesis log or run report.
-
Interpretation:
-
High Efficiency: A successful synthesis will show consistently high and stable trityl readings from one cycle to the next.
-
Low Efficiency: A significant drop in the trityl reading indicates a failure in the preceding coupling step.[2] This is a critical warning sign, especially when adding a sterically hindered monomer like a 2'-F phosphoramidite. By noting which cycle showed the drop, you can pinpoint the problematic coupling.
-
Visual Guides
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]
Depurination issues during synthesis with modified phosphoramidites
Technical Support Center: Modified Oligonucleotide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding depurination events, a common side reaction encountered during the synthesis of oligonucleotides, especially those containing acid-sensitive modified phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during oligonucleotide synthesis?
Depurination is a chemical reaction that results in the cleavage of the N-glycosidic bond, which connects a purine (B94841) base (Adenine or Guanosine) to the deoxyribose sugar in the DNA backbone.[1][2] This reaction is catalyzed by acid, a requisite for the repetitive removal of the 5'-dimethoxytrityl (DMT) protecting group in each synthesis cycle (the "deblocking" or "detritylation" step).[3][]
The primary concern is that the resulting abasic site is unstable and will be cleaved during the final ammonia (B1221849) or base deprotection step.[1][5] This chain cleavage leads to a lower yield of the desired full-length oligonucleotide and generates truncated impurities.[3] If DMT-on purification is employed, these truncated fragments will co-purify with the full-length product, complicating downstream applications.[5]
Q2: Which nucleosides are most susceptible to depurination?
Purines are the primary targets of depurination. While both are susceptible, deoxyadenosine (B7792050) (dA) is significantly more prone to acid-catalyzed depurination than deoxyguanosine (dG).[6] The susceptibility is further increased by the type of exocyclic amine protecting group used on the phosphoramidite (B1245037). Standard acyl protecting groups like benzoyl (Bz) on dA are electron-withdrawing, which destabilizes the glycosidic bond and makes the base more labile.[1] Certain modified nucleosides can be exceptionally sensitive to acidic conditions.
Conversely, protecting groups that are electron-donating, such as dimethylformamidine (dmf), help to stabilize the glycosidic bond and make the nucleoside more resistant to depurination.[1][3]
Q3: How can I identify if depurination is occurring in my synthesis?
Depurination should be suspected if you observe the following:
-
Reduced yield of full-length product , especially during the synthesis of long oligonucleotides.[3]
-
Appearance of shorter, truncated sequences in your analysis (e.g., HPLC, Mass Spectrometry, or Gel Electrophoresis).
-
If using DMT-on purification, the presence of multiple DMT-positive peaks that correspond to sequences truncated at their 3'-end.[1]
Analytical techniques such as anion-exchange chromatography and mass spectrometry are effective for identifying and quantifying depurinated fragments.[2][7]
Troubleshooting Guide
Q4: My synthesis yield is low, and I suspect depurination. What is the first step to troubleshoot this?
The most common cause of depurination is the use of a deblocking acid that is too strong for your sequence, particularly if it contains sensitive modified bases. The standard deblocking agent, Trichloroacetic Acid (TCA), is a strong acid (pKa ≈ 0.7) and a primary driver of depurination.[3]
The most effective first step is to switch to a milder deblocking agent.
-
Action: Replace the 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM) solution with a 3% Dichloroacetic Acid (DCA) in DCM solution.[3] DCA has a higher pKa (≈ 1.5), making it significantly less acidic and therefore less likely to cause depurination.[6][8]
The diagram below illustrates a logical workflow for troubleshooting depurination.
Q5: I've switched to DCA, but now my coupling efficiencies have dropped. What should I do?
This is a common outcome because DCA is a weaker acid, making the detritylation reaction slower than with TCA.[3] Incomplete removal of the DMT group will prevent the subsequent phosphoramidite from coupling, leading to n-1 deletion mutations, which manifests as lower coupling efficiency.
-
Action: To ensure complete detritylation, you must increase the time or volume of the DCA deblocking step. A standard recommendation is to at least double the delivery time/volume of the deblock solution when switching from TCA to DCA.[3] This compensates for the slower reaction rate and prevents incomplete deprotection without reintroducing significant depurination.
Q6: Are there alternatives beyond changing the deblocking acid?
Yes. If switching to DCA and optimizing the protocol is insufficient, especially for extremely acid-labile modifications, consider using specially designed phosphoramidites.
-
Action: Synthesize your oligonucleotide using phosphoramidites with depurination-resistant protecting groups . Formamidine-based protecting groups, such as dimethylformamidine (dmf) or dibutylformamidine (dbf), are electron-donating and actively stabilize the glycosidic bond, offering superior protection against acid-catalyzed cleavage.[1]
The diagram below shows a simplified mechanism of how acid leads to depurination.
Data and Protocols
Quantitative Data: Impact of Deblocking Agent on Depurination
Kinetic studies have quantified the rate of depurination for deoxyadenosine (dA) under various acidic conditions. The data clearly shows that 3% DCA is substantially milder than 3% TCA.
| Deblocking Reagent | Relative Depurination Rate | Depurination Half-Time (t½) for dA | Reference |
| 3% Trichloroacetic Acid (TCA) | ~4x faster than 3% DCA | Shorter | [6][8] |
| 15% Dichloroacetic Acid (DCA) | ~3x faster than 3% DCA | Intermediate | [6][8] |
| 3% Dichloroacetic Acid (DCA) | Baseline | Longest (1.3 hours) | [6][9] |
Experimental Protocol: Mild Post-Synthesis Manual Detritylation
For sensitive oligonucleotides that have been purified using a "DMT-on" strategy, a final, mild detritylation step is required. This protocol minimizes depurination that can occur under harsher conditions.[10]
Objective: To remove the final 5'-DMT group from a purified oligonucleotide with minimal depurination.
Materials:
-
Purified, dried, DMT-on oligonucleotide.
-
80% Acetic Acid (Aqueous).
-
3 M Sodium Acetate (B1210297) solution.
-
Ethanol (B145695) (95% or absolute).
-
Nuclease-free water.
-
Microcentrifuge and tubes.
Procedure:
-
Ensure the purified DMT-on oligonucleotide is thoroughly dried in a microcentrifuge tube.[10]
-
Dissolve the dried oligonucleotide in 200-500 µL of 80% acetic acid. Vortex to mix and let the solution stand at room temperature for 20-30 minutes. The solution should not turn orange, as the aqueous environment allows the trityl cation to form tritanol.[10]
-
To precipitate the detritylated oligonucleotide, add 5 µL of 3 M sodium acetate for every original ODU of oligonucleotide, followed by 100 µL of cold ethanol per ODU. Vortex thoroughly.[10]
-
Incubate the tube at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the cleaved dimethoxytritanol.
-
Wash the pellet with 70% ethanol to remove residual acetic acid and salts, centrifuge again, and decant.
-
Air dry or vacuum dry the final oligonucleotide pellet before resuspending in a suitable buffer.
References
- 1. glenresearch.com [glenresearch.com]
- 2. phenomenex.com [phenomenex.com]
- 3. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Researcher's Guide: HPLC vs. PAGE Purification of 2'-Fluoro Modified Oligonucleotides
For researchers and professionals in drug development, the purity of synthetic oligonucleotides is paramount. This is particularly true for modified oligonucleotides, such as those containing 2'-fluoro (2'-F) substitutions, which are often employed to enhance nuclease resistance and binding affinity. The choice of purification method directly impacts the quality, yield, and ultimately, the performance of these critical molecules in downstream applications. This guide provides an objective comparison of two common purification techniques: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE), supported by experimental data and detailed protocols.
At a Glance: HPLC vs. PAGE
| Feature | HPLC (High-Performance Liquid Chromatography) | PAGE (Polyacrylamide Gel Electrophoresis) |
| Principle | Separation based on hydrophobicity (Reverse-Phase) or charge (Ion-Exchange). | Separation based on size and charge. |
| Purity | Typically >85% for RP-HPLC and can be higher for IE-HPLC.[1][2] | Can achieve >95% purity, offering excellent resolution of n-1 products.[3][4] |
| Yield | Generally higher, often in the range of 50-70%.[5] | Generally lower, typically between 20-50%, due to complex extraction from the gel matrix.[5][6] |
| Resolution | Good resolution, especially for shorter oligonucleotides. Resolution can decrease with increasing length in RP-HPLC.[3] | Excellent, single-base resolution, particularly effective for longer oligonucleotides.[7] |
| Scalability | Highly scalable for both analytical and preparative purification.[3] | Less scalable; typically used for smaller quantities.[8] |
| Speed | Relatively fast, with automated systems allowing for high throughput.[2] | More time-consuming and labor-intensive.[6][8] |
| Compatibility with 2'-Fluoro Modifications | Generally compatible. The hydrophobicity of the 2'-F group can be leveraged in RP-HPLC. | Compatible, but the use of urea (B33335) in denaturing PAGE can potentially damage certain other modifications if present.[4] |
| Cost | Higher initial instrument cost, but can be more cost-effective for large numbers of samples due to automation and speed.[6] | Lower initial equipment cost, but can be more expensive in terms of labor and time for large-scale purification.[6] |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates molecules based on their interaction with a stationary phase. For oligonucleotides, the two primary modes are Reverse-Phase (RP-HPLC) and Ion-Exchange (IE-HPLC).
-
Reverse-Phase HPLC (RP-HPLC) separates oligonucleotides based on their hydrophobicity.[3] The presence of a 5'-dimethoxytrityl (DMT) group on the full-length product makes it significantly more hydrophobic than the truncated failure sequences, allowing for efficient separation. The 2'-fluoro modification can also contribute to the overall hydrophobicity of the oligonucleotide. RP-HPLC is often the method of choice for purifying modified oligonucleotides, including those with fluorescent dyes.[3]
-
Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[9] This method provides excellent resolution based on the number of phosphate groups, effectively separating full-length products from shorter sequences.[10]
Polyacrylamide Gel Electrophoresis (PAGE) , specifically denaturing PAGE, separates oligonucleotides based on their size with single-nucleotide resolution.[7][11] This high-resolution separation makes PAGE the gold standard for achieving the highest purity, especially for applications where the presence of even small amounts of n-1 sequences could be detrimental, such as in cloning or site-directed mutagenesis.[4][12] However, the process of extracting the oligonucleotide from the gel matrix can be complex and often leads to lower recovery yields compared to HPLC.[3]
Experimental Workflows
To provide a clearer understanding of the practical aspects of each purification method, the following diagrams illustrate the typical experimental workflows.
Caption: HPLC Purification Workflow for 2'-Fluoro Oligonucleotides.
Caption: PAGE Purification Workflow for 2'-Fluoro Oligonucleotides.
Logical Comparison of Key Features
The following diagram illustrates the logical relationships and key decision-making factors when choosing between HPLC and PAGE for the purification of 2'-fluoro modified oligonucleotides.
References
- 1. Purification & Yield [eurofinsgenomics.com]
- 2. benchchem.com [benchchem.com]
- 3. labcluster.com [labcluster.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20100087634A1 - Fluorous Oligonucleotide Reagents and Affinity Purification of Oligonucleotides - Google Patents [patents.google.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Separation of DNA Oligonucleotides Using Denaturing Urea PAGE | Springer Nature Experiments [experiments.springernature.com]
- 12. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Oligonucleotides with 2'-F-Cytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutics, enhancing stability, binding affinity, and nuclease resistance. Among these modifications, 2'-fluoro (2'-F) substitutions, particularly 2'-F-Cytidine, have gained significant traction. Accurate and robust analytical methods are paramount for the characterization and quality control of these modified oligonucleotides. This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of oligonucleotides containing 2'-F-Cytidine, with a focus on liquid chromatography-mass spectrometry (LC-MS).
Performance Comparison: 2'-F-Cytidine vs. Unmodified Oligonucleotides
The introduction of a fluorine atom at the 2' position of the ribose sugar imparts unique physicochemical properties that influence mass spectrometry analysis. While direct quantitative comparisons are often sequence and instrument-dependent, general trends can be observed.
Table 1: Comparison of Mass Spectrometry Performance for 2'-F-Cytidine and Unmodified Oligonucleotides
| Performance Metric | Unmodified Oligonucleotide | 2'-F-Cytidine Modified Oligonucleotide | Key Considerations |
| Mass Accuracy | High, typically <10 ppm with high-resolution instruments.[1][2] | High, comparable to unmodified oligonucleotides.[1][2] | The mass difference imparted by the 2'-F modification is readily detectable.[3] |
| Resolution | Baseline resolution of n-1 and other synthesis-related impurities is achievable. | Generally similar to unmodified oligonucleotides. | Co-eluting diastereomers of phosphorothioate-modified oligonucleotides can present challenges. |
| Sensitivity (ESI-MS) | High, with detection limits in the sub-picomole to low nanogram range.[4][5] | Generally comparable, though ionization efficiency can be sequence-dependent. | Optimization of ion-pairing reagents and source conditions is crucial for maximizing sensitivity.[3][5] |
| Fragmentation (CID) | Predominantly neutral base loss and backbone cleavage (c- and y-type ions for RNA, w- and a-B-type for DNA). | Altered fragmentation patterns, with a notable reduction in neutral base loss and a preference for backbone cleavage.[6][7] | The electronegative fluorine atom stabilizes the N-glycosidic bond.[7] |
| Ionization Method | ESI and MALDI-TOF are both effective. ESI is preferred for longer sequences and LC-MS coupling.[4][8][9][10] | ESI is the predominant method for LC-MS analysis. MALDI-TOF can also be used and may show enhanced stability of the modified oligonucleotide under laser irradiation. | ESI allows for the analysis of a wider range of oligonucleotide lengths with high accuracy.[4][9] |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining high-quality mass spectrometry data for modified oligonucleotides. Below are representative protocols for sample preparation and LC-MS analysis.
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol outlines the essential steps for preparing an oligonucleotide sample, with or without 2'-F-Cytidine, for LC-MS analysis.
-
Oligonucleotide Reconstitution:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Verify the concentration by UV-Vis spectrophotometry at 260 nm.
-
-
Dilution to Working Concentration:
-
Dilute the stock solution to a working concentration of 1-10 µM in the initial mobile phase (e.g., 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water).
-
-
Sample Desalting (if necessary):
-
For samples with high salt content, desalting is crucial to prevent ion suppression.
-
Use a C18-based solid-phase extraction (SPE) cartridge or a micro-pipette tip (e.g., ZipTip®).[11][12]
-
Activation: Condition the C18 material with 50% acetonitrile (B52724) in water.
-
Equilibration: Equilibrate with the initial LC mobile phase.
-
Binding: Load the oligonucleotide sample.
-
Washing: Wash with the initial LC mobile phase to remove salts.
-
Elution: Elute the desalted oligonucleotide with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis using Ion-Pair Reversed-Phase Chromatography
This protocol describes a typical LC-MS/MS method for the analysis of oligonucleotides.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[13]
-
Chromatographic Column: A C18 reversed-phase column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide C18, Thermo Scientific DNAPac RP).[3][14]
LC Parameters:
-
Mobile Phase A: 8.6 mM TEA, 100 mM HFIP in nuclease-free water.[15]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 (v/v) acetonitrile:water.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C to denature the oligonucleotide.[16]
-
Injection Volume: 1-10 µL.
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 150-300 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 400-2000.
-
Data Acquisition: Full scan mode for intact mass analysis and tandem MS (MS/MS) mode for fragmentation analysis.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 20-60 eV) to obtain a comprehensive fragmentation spectrum.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Experimental workflow for LC-MS/MS analysis of oligonucleotides.
Fragmentation Pathway Comparison
The 2'-F modification significantly influences the fragmentation behavior of oligonucleotides in tandem mass spectrometry.
Caption: Simplified fragmentation pathways in Collision-Induced Dissociation (CID).
Alternative and Complementary Methods
While LC-ESI-MS is the gold standard for detailed characterization, other techniques offer complementary information.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: A high-throughput method for rapid mass confirmation of oligonucleotides up to approximately 50 bases.[4][10] It is generally more tolerant to salts than ESI but provides lower resolution for longer oligonucleotides.[4] The 2'-F modification has been shown to stabilize oligonucleotides against fragmentation during MALDI analysis.
-
Capillary Gel Electrophoresis (CGE): Offers high-resolution separation for purity assessment, particularly for resolving n-1 and other closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including confirmation of the 2'-F modification and its impact on the sugar pucker conformation.
Conclusion
The mass spectrometric analysis of oligonucleotides containing 2'-F-Cytidine is a mature and robust field. High-resolution LC-MS provides the necessary accuracy, resolution, and sensitivity for comprehensive characterization. The key difference in the analysis of 2'-F-modified oligonucleotides lies in their altered fragmentation behavior, which is a direct consequence of the stabilizing effect of the fluorine atom. By employing optimized sample preparation and LC-MS protocols, researchers can confidently confirm the identity, purity, and integrity of these critical therapeutic molecules.
References
- 1. Accurate mass measurement of DNA oligonucleotide ions using high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. pragolab.cz [pragolab.cz]
- 4. web.colby.edu [web.colby.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the fragmentation behavior of DNA and LNA single strands and duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. mz-at.de [mz-at.de]
- 16. selectscience.net [selectscience.net]
Illuminating Incorporation: A Guide to NMR Analysis of 2'-Fluoro Nucleotides
In the landscape of therapeutic and diagnostic oligonucleotide development, the precise incorporation of modified nucleotides is paramount. For researchers working with 2'-fluoro substituted nucleic acids, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and definitive analytical tool. This guide provides an objective comparison of NMR-based methods for confirming the successful incorporation of 2'-fluoro nucleotides, supported by experimental data and detailed protocols.
The unique properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and a wide range of chemical shifts highly sensitive to the local electronic environment, make ¹⁹F NMR an exceptionally precise probe for molecular structure.[1][2] Unlike other methods that may only confirm mass, NMR provides direct evidence of incorporation at specific sites and offers insights into the conformational consequences of the modification.
Comparative Analysis of NMR Techniques
Several NMR techniques can be employed to confirm the incorporation of 2'-fluoro nucleotides. The choice of method depends on the specific information required, from simple confirmation to detailed structural elucidation.
| NMR Technique | Primary Application | Information Provided | Advantages | Limitations |
| 1D ¹⁹F NMR | Rapid confirmation of incorporation and purity assessment. | Presence and number of distinct fluorine environments. Chemical shifts are highly sensitive to local structure. | High sensitivity, simple spectra due to the absence of fluorine in natural compounds.[3] | Provides limited structural information on its own. |
| 1D ¹H NMR | Assessment of overall oligonucleotide structure and folding. | Chemical shifts of non-exchangeable protons provide information on base pairing and stacking. | Well-established technique for nucleic acid structural analysis. | Spectral overlap can be a significant issue in larger oligonucleotides. |
| 2D ¹H-¹⁹F HETCOR | Unambiguous assignment of ¹⁹F resonances to specific nucleotide positions. | Correlation between a fluorine atom and its neighboring protons (e.g., H1', H2', H3'). | Provides definitive proof of site-specific incorporation. | Requires longer acquisition times compared to 1D experiments. |
| ¹H-¹H COSY/TOCSY | Assignment of proton resonances within each sugar moiety. | Scalar coupling networks between protons in the ribose ring. | Aids in the complete assignment of the proton spectrum. | Can be complex to interpret for larger molecules. |
| ¹H-¹H NOESY | Determination of through-space proximities between protons. | Provides distance constraints for 3D structure calculation. | Essential for determining the conformation of the oligonucleotide. | Interpretation can be complex, and cross-peak intensities are not always directly proportional to distance. |
| 1D/2D ³¹P NMR | Probing the phosphodiester backbone conformation. | Chemical shifts are sensitive to the torsional angles of the backbone.[4] | Provides direct information on the backbone structure.[5] | Lower sensitivity compared to ¹H and ¹⁹F NMR.[6] |
Experimental Data Summary
The incorporation of a 2'-fluoro group induces characteristic changes in the NMR spectra. The following table summarizes typical chemical shift ranges and coupling constants observed for 2'-fluoro-modified nucleotides.
| Nucleus | Parameter | Typical Value / Observation | Significance |
| ¹⁹F | Chemical Shift (δ) | Highly variable depending on sequence and conformation, often in a well-resolved region of the spectrum.[7] | A distinct signal confirms the presence of the fluorine atom. The chemical shift is a sensitive probe of the local environment. |
| ¹H (H1') | Chemical Shift (δ) | Generally shifted downfield compared to unmodified RNA. | Indicates the influence of the electronegative fluorine atom. |
| ¹H (H2') | Chemical Shift (δ) | Significant downfield shift due to proximity to the fluorine atom. | A key indicator of 2'-fluoro substitution. |
| ¹H (H3') | Chemical Shift (δ) | Also influenced by the fluorine substitution. | Can be used in conformational analysis. |
| ³J(H1'-H2') | Coupling Constant | Small values (typically < 2 Hz) are indicative of a C3'-endo (A-form) sugar pucker.[8] | Provides information on the sugar conformation, which is crucial for the overall structure of the nucleic acid. |
| ²J(H2'-F) | Coupling Constant | Large coupling constant (typically ~50 Hz). | A direct and unambiguous confirmation of the H2'-F bond. |
| ³J(H1'-F) | Coupling Constant | Smaller coupling constant (typically ~20 Hz). | Further confirms the proximity of H1' and the 2'-fluoro group. |
| ³J(H3'-F) | Coupling Constant | Smaller coupling constant (typically ~20 Hz). | Provides additional conformational constraints. |
| ³¹P | Chemical Shift (δ) | Perturbations in the ³¹P chemical shifts of the flanking phosphodiester linkages are observed.[4] | Indicates that the 2'-fluoro modification can influence the backbone conformation. |
Experimental Workflow and Protocols
The successful application of NMR for confirming 2'-fluoro nucleotide incorporation relies on a systematic experimental approach, from sample preparation to data analysis.
References
- 1. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Assignments of 31P NMR resonances in oligodeoxyribonucleotides: origin of sequence-specific variations in the deoxyribose phosphate backbone conformation and the 31P chemical shifts of double-helical nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 6. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide: 2'-Fluoro vs. 2'-O-Methyl Modifications for Enhanced siRNA Specificity
In the pursuit of potent and specific gene silencing, chemical modifications to small interfering RNAs (siRNAs) are paramount. Among the most common modifications are the 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions on the ribose sugar. This guide provides a comprehensive comparison of these two critical modifications, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their RNAi experiments. We delve into their effects on specificity, off-target profiles, and overall performance, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
| Property | 2'-Fluoro (2'-F) Modification | 2'-O-Methyl (2'-OMe) Modification | Key Takeaway |
| Specificity & Off-Target Effects | Generally well-tolerated across the siRNA strand. Can reduce off-target effects without significantly compromising on-target activity.[1] | Highly effective at reducing seed-region mediated off-target effects, especially when placed at position 2 of the guide strand.[2] However, can sometimes negatively impact on-target activity depending on position.[3][4] | 2'-OMe at position 2 is a key strategy for minimizing off-target silencing. 2'-F offers a more general enhancement of specificity. |
| Nuclease Resistance | Significantly enhances stability against nuclease degradation.[5][6] | Increases serum stability.[7] | Both modifications improve stability, a crucial factor for in vivo applications. |
| Thermal Stability (Tm) | Substantially increases the melting temperature (Tm) of the siRNA duplex.[1][5] | Also increases thermal stability. | Higher thermal stability can contribute to increased nuclease resistance and duplex integrity. |
| RISC Activity | Generally well-tolerated by the RISC machinery, often maintaining or even improving silencing activity.[5] | Tolerated at many positions but can be detrimental to RISC loading and activity at specific sites, such as position 14 of the guide strand.[8] | 2'-F is often considered more universally compatible with RISC function across different positions. |
| Immunostimulatory Effects | Reduces immunostimulatory responses compared to unmodified siRNAs.[1][6] | Also known to abrogate immunogenicity.[7] | Both modifications help in evading the innate immune system. |
Delving Deeper: The Impact on siRNA Specificity
2'-O-Methyl: A Targeted Approach to Off-Target Reduction
Research has pinpointed the second position of the siRNA guide strand as a critical site for off-target interactions. Introducing a 2'-OMe modification at this specific position has been shown to significantly reduce the silencing of unintended transcripts without substantially affecting the intended target's knockdown.[2][7] This is attributed to steric hindrance that disrupts the binding of the seed region to off-target mRNAs.[7] While effective, the placement of 2'-OMe modifications is crucial, as modifications at other positions can sometimes negatively impact siRNA potency.[3][4]
2'-Fluoro: A General Enhancement of Performance
The 2'-F modification is unique in its ability to be broadly incorporated throughout the siRNA duplex with little to no negative impact on activity.[6] In fact, siRNAs with 2'-F modifications often exhibit activity similar or superior to their unmodified counterparts.[5] This modification enhances thermal stability and nuclease resistance, contributing to a more robust and potent siRNA molecule.[5][6] While not as targeted as a positional 2'-OMe modification for off-target reduction, the overall improved biophysical properties of 2'-F modified siRNAs can contribute to a better specificity profile.
Experimental Evidence: A Side-by-Side Comparison
The following table summarizes quantitative data from key studies comparing the effects of 2'-F and 2'-OMe modifications on siRNA performance.
| Experiment | siRNA Target & Modification | On-Target Silencing (IC50 or % knockdown) | Off-Target Effect | Nuclease Stability (t1/2 in serum) | Thermal Stability (Tm) | Reference |
| In vitro FVII Silencing | Unmodified siRNA A | 0.95 nM | - | < 4 hours | - | [5] |
| siRNA B (2'-F at all pyrimidines) | 0.50 nM | - | > 24 hours | Increased by ~15°C vs. unmodified | [5] | |
| Off-Target Microarray Analysis | Unmodified MAPK14 siRNA | - | High number of off-target transcripts | - | - | [2] |
| MAPK14 siRNA with 2'-OMe at position 2 | Maintained on-target silencing | Reduced off-target transcripts by ~66% | - | - | [2] | |
| In vivo FVII Gene Silencing | siRNA with 2'-F pyrimidines (both strands) | Most active | - | - | - | [5] |
| siRNA with 2'-OMe on antisense strand | Not tolerated | - | - | - | [5] |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of siRNA modifications, detailed experimental protocols are essential.
Protocol 1: In Vitro siRNA Silencing Assay
Objective: To determine the potency (e.g., IC50) of modified siRNAs in cell culture.
Methodology:
-
Cell Culture: Plate HeLa cells stably expressing the target gene (e.g., mouse Factor VII) in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
siRNA Preparation: Serially dilute the unmodified and modified siRNAs to achieve a range of final concentrations (e.g., from 100 nM down to 0.1 pM).
-
Transfection: Prepare transfection complexes by mixing the diluted siRNAs with a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions. Incubate to allow complex formation.
-
Cell Treatment: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Target Gene Expression Analysis:
-
mRNA Levels: Lyse the cells and quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the data to a housekeeping gene.
-
Protein Levels: If the target is a secreted protein (like FVII), collect the cell culture supernatant. For intracellular proteins, lyse the cells. Quantify the protein levels using an appropriate method such as an ELISA or a chromogenic assay.[6]
-
-
Data Analysis: Plot the percentage of target gene expression against the siRNA concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Effect Analysis using Microarray or RNA-Seq
Objective: To globally assess the impact of siRNA modifications on gene expression and identify off-target effects.
Methodology:
-
Cell Culture and Transfection: Transfect a suitable cell line (e.g., HeLa) with a relatively high concentration of the unmodified or modified siRNA (e.g., 25 nM) to exacerbate any potential off-target effects.[10] Include a non-targeting siRNA control.
-
RNA Extraction: After 24-48 hours of incubation, harvest the cells and extract total RNA using a high-quality RNA extraction kit.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a bioanalyzer.
-
Microarray or RNA-Seq:
-
Microarray: Hybridize the labeled cRNA to a whole-genome expression microarray.
-
RNA-Seq: Prepare sequencing libraries from the total RNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Identify differentially expressed genes between the siRNA-treated samples and the control.
-
Perform seed region analysis to identify transcripts with 3' UTR complementarity to the siRNA seed region.[10][11]
-
Compare the number and magnitude of off-target gene expression changes between the unmodified and modified siRNAs.
-
Visualizing the Workflow and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: A generalized workflow for comparing modified siRNAs.
Caption: The RNAi pathway highlighting on- and off-target mechanisms.
Conclusion
The choice between 2'-fluoro and 2'-O-methyl modifications for siRNA design depends on the specific goals of the research. For a targeted reduction of seed-mediated off-target effects, a 2'-OMe modification at the second position of the guide strand is a well-validated strategy.[2] For a more general enhancement of siRNA stability, potency, and broad compatibility with the RISC machinery, 2'-F modifications are an excellent choice.[5][6] Often, a combination of different modifications is employed to achieve the optimal balance of activity, stability, and specificity for therapeutic applications. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of RNA interference.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
Comparative Guide to RNase H Cleavage Assays for 2'-Fluoro Modified DNA/RNA Hybrids
For researchers and professionals in drug development, understanding the interaction between modified nucleic acids and enzymes like RNase H is critical for the advancement of antisense therapies. This guide provides an objective comparison of the performance of 2'-fluoro modified DNA/RNA hybrids as substrates for RNase H, supported by experimental data and detailed protocols.
Introduction to RNase H and 2'-Fluoro Modifications
Ribonuclease H (RNase H) is an endonuclease that specifically degrades the RNA strand of a DNA/RNA hybrid duplex. This enzymatic activity is a key mechanism for the action of many antisense oligonucleotides (ASOs). Chemical modifications to the sugar-phosphate backbone of ASOs are often necessary to enhance their stability, binding affinity, and pharmacokinetic properties.
Among these, 2'-fluoro modifications, such as 2'-fluoroarabinonucleic acid (2'-FANA), have garnered significant interest. Unlike many other 2' modifications that abolish RNase H activity, 2'-FANA-containing oligonucleotides, when hybridized to an RNA target, can effectively recruit RNase H to cleave the target RNA.[1][2][3][4] This property makes them promising candidates for therapeutic applications. The conformation of the 2'-FANA/RNA duplex is thought to be structurally similar to the native DNA/RNA substrate, allowing for recognition and cleavage by RNase H.[5]
Mechanism of RNase H Cleavage
RNase H recognizes the unique helical structure of a DNA/RNA hybrid. The enzyme binds to the duplex and hydrolyzes the phosphodiester bonds in the RNA strand. The 2'-hydroxyl groups of the RNA are crucial for this recognition. While the DNA strand remains intact, the cleavage of the RNA strand leads to the inactivation of the target RNA. The efficiency of this process can be influenced by the specific chemical modifications within the DNA strand.
Caption: Mechanism of RNase H-mediated cleavage of a target RNA.
Performance Comparison of Modified DNA/RNA Hybrids
The ability of a modified ASO to support RNase H activity is a critical parameter for its therapeutic efficacy. The following table summarizes kinetic data for RNase H cleavage of various modified DNA/RNA hybrids, providing a quantitative comparison.
| Modification Type | K_cat (min⁻¹) | K_m (nM) | K_cat/K_m (min⁻¹nM⁻¹) | ΔT_m per modification (°C) | Reference |
| Native (DNA/RNA) | 1.0 | 10.0 | 0.100 | N/A | [6] |
| Azetidine-T | 1.4 | 17.0 | 0.082 | -4 to -5.5 | [6] |
| Oxetane-T | 1.8 | 34.0 | 0.053 | -5 to -6 | [6] |
| Aza-ENA-T | 2.6 | 83.0 | 0.031 | +2.5 to +4 | [6] |
| 2'-O-Me-T | 1.5 | 25.0 | 0.060 | +0.5 | [6] |
| 2'-O-MOE-T | 2.1 | 67.0 | 0.031 | +0.5 | [6] |
| 2'-F-ANA | - | - | - | +1.2 | [3] |
Note: Kinetic data for 2'-F-ANA was not available in the same comparative study. However, multiple sources confirm its ability to elicit high RNase H activity.[2][4][7]
The data indicates that while some modifications increase the catalytic rate (K_cat) of RNase H, they can also decrease the binding affinity (increase K_m), leading to an overall reduction in catalytic efficiency (K_cat/K_m) compared to the native DNA/RNA hybrid.[6] Despite the lack of direct comparative kinetic data in this table, 2'-FANA modifications are reported to have high binding affinity to target RNA and support robust RNase H cleavage, making them highly effective.[3][5]
Experimental Protocols
A standardized RNase H cleavage assay is essential for the comparative evaluation of different ASO modifications.
Experimental Workflow
The general workflow for an RNase H cleavage assay involves the preparation of the DNA/RNA hybrid, the enzymatic cleavage reaction, and the analysis of the cleavage products.
Caption: General workflow for an RNase H cleavage assay.
Detailed Methodology
This protocol is a representative example for performing an RNase H cleavage assay.
1. Materials and Reagents:
-
5'-end labeled target RNA (e.g., with ³²P or a fluorescent dye)
-
Unlabeled antisense oligonucleotide (with 2'-fluoro or other modifications)
-
RNase H enzyme (e.g., E. coli or human RNase H1)
-
10x RNase H Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT)
-
Nuclease-free water
-
EDTA solution (0.5 M) for quenching
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (e.g., 15-20%)
2. DNA/RNA Hybrid Annealing:
-
In a nuclease-free microcentrifuge tube, mix the labeled target RNA and a molar excess (e.g., 5-fold) of the ASO in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat the mixture to 90°C for 2 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate proper annealing of the hybrid duplex.
3. RNase H Cleavage Reaction:
-
Set up the cleavage reaction on ice. A typical 20 µL reaction might consist of:
-
2 µL of 10x RNase H Reaction Buffer
-
Annealed DNA/RNA hybrid (e.g., to a final concentration of 50 nM)
-
RNase H enzyme (e.g., 0.1 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath or heat block.
-
Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
4. Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding an equal volume of formamide loading buffer containing EDTA.
-
Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
5. Gel Electrophoresis and Analysis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the dye front reaches the bottom.
-
Visualize the RNA fragments using autoradiography (for ³²P) or fluorescence imaging.
-
Quantify the band intensities of the full-length RNA and the cleavage products to determine the percentage of cleavage over time.
Conclusion
The RNase H cleavage assay is a fundamental tool for the preclinical evaluation of antisense oligonucleotides. The available data demonstrates that 2'-fluoro modified DNA/RNA hybrids, particularly those containing 2'-FANA, are potent activators of RNase H.[4][5][7] While direct, side-by-side kinetic comparisons with a full range of other second-generation modifications are not always available in a single study, the literature consistently supports the high efficiency of 2'-FANA in mediating RNase H cleavage. This, combined with their enhanced binding affinity and nuclease resistance, positions 2'-fluoro modified ASOs as a highly promising class of molecules for the development of antisense therapeutics. Researchers should employ standardized and well-controlled RNase H cleavage assays to accurately assess the potential of their ASO candidates.
References
- 1. Insights into RNA/DNA hybrid recognition and processing by RNase H from the crystal structure of a non-specific enzyme-dsDNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-F-ANA-A Oligo Modifications from Gene Link [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fluoro Modified Duplexes Enhance Thermal Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for enhanced stability and efficacy of oligonucleotide therapeutics is paramount. Among the various chemical modifications, 2'-fluoro (2'-F) substitution on the ribose sugar of nucleic acids has emerged as a critical tool for improving the thermal stability of duplexes, a key factor in their biological activity and therapeutic potential. This guide provides a comprehensive comparison of the thermal melting performance of 2'-fluoro modified duplexes against unmodified counterparts and other common modifications, supported by experimental data and detailed protocols.
The introduction of a fluorine atom at the 2' position of the ribose sugar pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1][2] This conformational rigidity is a primary contributor to the enhanced thermal stability observed in 2'-F modified duplexes.
Comparative Thermal Stability of 2'-Fluoro Modified Duplexes
The thermal melting temperature (Tm), the temperature at which half of the duplex DNA or RNA dissociates into single strands, is a direct measure of duplex stability. The incorporation of 2'-fluoro modifications has been consistently shown to increase the Tm of nucleic acid duplexes.
| Duplex Type | Modification | Change in Tm (°C) per Modification | Reference |
| RNA:RNA | Unmodified | Baseline | [1][2] |
| 2'-Fluoro (2'-F) | +1.8 to +2.0 | [1] | |
| 2'-O-Methyl (2'-OMe) | +1.3 to +1.5 | [1] | |
| DNA:RNA | Unmodified DNA strand | Baseline | [2] |
| 2'-Fluoro (2'-F) on RNA strand | +1.8 | [2] | |
| 2'-O-Methyl (2'-OMe) on RNA strand | +1.3 | [2] | |
| DNA:DNA | Unmodified | Baseline | [2][3] |
| Single 2'-Fluoro (2'-F) substitution | +1.2 to +1.3 | [2][3] | |
| Fully substituted 2'-Fluoro (2'-F) | +0.5 per incorporation | [2] |
The data clearly indicates that 2'-fluoro modifications provide a significant and additive increase in the thermal stability of both RNA:RNA and DNA:RNA duplexes, outperforming the commonly used 2'-O-methyl modification.[1][2] Interestingly, the effect of 2'-F modification in DNA:DNA duplexes is more complex, with single substitutions providing a notable increase in Tm, while the effect of multiple substitutions can be less predictable.[2]
Beyond simple duplexes, the stabilizing effect of 2'-F modifications has been demonstrated in more complex structures like the three-way junction (3WJ) of bacteriophage phi29 packaging RNA. In this context, the thermal stability was found to increase in the following order: PS-DNA/PS-DNA < DNA/DNA < DNA/RNA < RNA/RNA < RNA/2'-F RNA < 2'-F RNA/2'-F RNA.[4][5]
Experimental Protocol: Thermal Melting Analysis
The following is a detailed methodology for conducting thermal melting analysis of nucleic acid duplexes.
1. Sample Preparation:
-
Oligonucleotides (modified and unmodified) are synthesized and purified, typically by HPLC.
-
The concentration of each oligonucleotide strand is determined by measuring the absorbance at 260 nm.
-
Equimolar amounts of the complementary strands are mixed in a buffer solution. A common buffer is 10 mM Tris-HCl, 100 mM KCl, and 0.1 mM EDTA at pH 7.0.[6]
-
The final strand concentration is typically in the range of 1 µM.[6]
2. Annealing:
-
The sample is heated to a temperature above the expected Tm (e.g., 95°C) for a short period (e.g., 5 minutes) to ensure complete denaturation of any secondary structures.[6]
-
The sample is then slowly cooled to a temperature below the expected Tm (e.g., 15°C or room temperature) to allow for proper duplex formation. A cooling rate of 1°C/minute is often used.[6][7]
3. Thermal Melting Measurement:
-
The analysis is performed using a UV-Vis spectrophotometer equipped with a temperature-controlled multicell holder.[6]
-
The absorbance of the sample is monitored at 260 nm as the temperature is gradually increased.[8][9]
-
A slow ramp rate, typically between 0.5°C to 1°C per minute, is crucial for accurate Tm determination.[9][10]
-
Absorbance readings are taken at regular temperature intervals (e.g., every 0.5°C or 1°C).[7][10]
4. Data Analysis:
-
The collected data of absorbance versus temperature is plotted to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which the absorbance is at 50% of the total change, corresponding to the midpoint of the transition from double-stranded to single-stranded nucleic acid.[6] This can be calculated from the first derivative of the melting curve.
Diagram of the Thermal Melting Analysis Workflow
Caption: Workflow for thermal melting analysis of nucleic acid duplexes.
The Underlying Thermodynamics
The increased stability of 2'-F-RNA duplexes is not solely due to conformational preorganization. Detailed thermodynamic studies have revealed that the enhanced pairing affinity is primarily driven by a favorable enthalpy change (ΔH°).[10][11] This suggests that the 2'-fluoro substituent may play a role in modulating the strength of Watson-Crick base pairing and π-π stacking interactions.[10][11] Furthermore, crystallographic analysis has shown that 2'-F-RNA duplexes are less hydrated than their unmodified RNA counterparts, which also contributes to their increased stability.[10]
Conclusion
The incorporation of 2'-fluoro modifications is a robust strategy for enhancing the thermal stability of nucleic acid duplexes. This increased stability, coupled with improved nuclease resistance, makes 2'-F modified oligonucleotides highly attractive for a range of therapeutic and research applications, including antisense technology and RNA interference. The provided data and experimental protocols offer a solid foundation for researchers to evaluate and implement this valuable modification in their work.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4.2. Thermal Melting Analysis [bio-protocol.org]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for In Vivo Longevity: 2'-F-RNA versus Phosphorothioates
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, selecting the appropriate chemical modification is paramount to achieving in vivo efficacy. Among the arsenal (B13267) of modifications, 2'-fluoro (2'-F) RNA and phosphorothioates (PS) stand out for their ability to enhance stability against nuclease degradation. This guide provides an objective comparison of their in vivo stability, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation nucleic acid-based drugs.
Executive Summary
Both 2'-F-RNA and phosphorothioate (B77711) modifications significantly improve the in vivo stability of oligonucleotides compared to their unmodified counterparts. Phosphorothioates, the first-generation modification, have been extensively studied and are known for their broad tissue distribution and extended half-life. The 2'-F-RNA modification, a second-generation chemistry, offers a high degree of nuclease resistance and is increasingly utilized, particularly in the context of siRNAs. While direct head-to-head in vivo comparative studies under identical conditions are limited, available data suggest that both modifications offer distinct advantages. Phosphorothioates provide a robust, albeit sometimes less specific, increase in stability, while 2'-F-RNA modifications demonstrate excellent nuclease resistance and can contribute to high binding affinity to target RNA.
Quantitative Data Presentation: A Comparative Overview
The following table summarizes key pharmacokinetic parameters for 2'-F-RNA and phosphorothioate-modified oligonucleotides based on data from various preclinical studies. It is important to note that these values are not from direct comparative experiments and can be influenced by factors such as the oligonucleotide sequence, length, animal model, and analytical methods used.
| Parameter | 2'-F-RNA Modified Oligonucleotides | Phosphorothioate (PS) Modified Oligonucleotides | Unmodified Oligonucleotides |
| Plasma Half-life (t½) | Significantly extended; can be several hours in mice (for siRNAs)[1] | Biphasic elimination with a long terminal half-life of 35 to 50 hours in animals[2] | Rapidly degraded, with a half-life of about 5 minutes in monkeys[2] |
| Nuclease Resistance | High resistance to nuclease degradation[3] | Increased resistance to nuclease degradation compared to unmodified oligonucleotides[4] | Rapidly degraded by nucleases |
| Tissue Distribution | Broad distribution, with potential for accumulation in various tissues.[5] | Rapid and broad distribution to most organs, with the highest concentrations in the liver and kidney.[2] | Limited tissue distribution due to rapid degradation. |
| Metabolism | Primarily metabolized by nucleases, though at a slower rate than unmodified RNA. | Slowly metabolized in tissues, primarily by exonucleases.[4][6] | Rapidly metabolized by nucleases. |
| Elimination | Primarily excreted in the urine as metabolites. | Primarily excreted in the urine, with up to 30% of the dose excreted in the first 24 hours.[2] | Metabolites are renally cleared. |
Delving into the Experimental Details
The assessment of in vivo stability of modified oligonucleotides involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Experimental Protocol 1: Pharmacokinetic Analysis in Rodents
Objective: To determine the plasma half-life and clearance rate of modified oligonucleotides.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (or a similar rodent model) are used.
-
Oligonucleotide Administration: A single dose of the 2'-F-RNA or phosphorothioate-modified oligonucleotide (e.g., 10 mg/kg) is administered intravenously (IV) via the tail vein.
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein at various time points post-injection (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Oligonucleotide Quantification: The concentration of the oligonucleotide in plasma is quantified using a validated analytical method such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or a hybridization-based assay like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), and clearance (CL), using non-compartmental analysis.
Experimental Protocol 2: Tissue Distribution Studies
Objective: To assess the distribution and accumulation of modified oligonucleotides in various organs.
Methodology:
-
Animal Model and Administration: As described in Protocol 1.
-
Tissue Harvesting: At predetermined time points post-administration (e.g., 1, 4, 24, and 48 hours), animals are euthanized, and various organs (liver, kidneys, spleen, heart, lungs, etc.) are harvested.
-
Tissue Homogenization: A weighed portion of each tissue is homogenized in a suitable buffer.
-
Oligonucleotide Extraction: The oligonucleotide is extracted from the tissue homogenate using methods like solid-phase extraction or liquid-liquid extraction.
-
Quantification: The concentration of the oligonucleotide in each tissue is determined by LC-MS or another sensitive quantitative assay.
-
Data Representation: Tissue concentrations are typically expressed as micrograms of oligonucleotide per gram of tissue (µg/g).
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo stability of modified oligonucleotides.
Caption: Experimental workflow for in vivo stability comparison.
Signaling Pathways and Logical Relationships
The stability of oligonucleotides in vivo is not governed by a single signaling pathway but rather by their interactions with various biological components. The following diagram illustrates the logical relationships influencing the fate of modified oligonucleotides after administration.
Caption: In vivo fate of modified oligonucleotides.
Conclusion
The choice between 2'-F-RNA and phosphorothioate modifications for enhancing in vivo stability is multifaceted and depends on the specific therapeutic application. Phosphorothioates offer a well-established method for increasing the half-life and tissue distribution of oligonucleotides.[2][4] The 2'-F-RNA modification provides excellent nuclease resistance and can be a valuable tool, particularly for siRNA applications, to improve stability and potency.[1] For optimal performance, a combination of these and other modifications is often employed in a "mix-and-match" strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of oligonucleotide therapeutics. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the in vivo stability conferred by these two critical modifications.
References
- 1. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2′-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. Pharmacokinetics of phosphorothioate antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to 2'-Fluoro and 2'-Amino Modified Aptamers: Impact on Binding Affinity
For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is a critical step in the development of therapeutic and diagnostic aptamers. Among the most common modifications at the 2' position of the ribose sugar, 2'-fluoro (2'-F) and 2'-amino (2'-NH2) substitutions are frequently employed to enhance nuclease resistance and modulate binding affinity. This guide provides an objective comparison of these two modifications, supported by experimental data, to aid in the rational design of aptamers with optimal performance.
The introduction of 2'-F and 2'-NH2 modifications can significantly influence the structural conformation and, consequently, the binding affinity of an aptamer for its target. While both modifications are known to increase the stability of aptamers in biological fluids, their effects on binding can vary depending on the specific aptamer sequence and the nature of the target molecule.
Quantitative Comparison of Binding Affinity
The dissociation constant (Kd) is a key parameter for quantifying the binding affinity of an aptamer to its target, with a lower Kd value indicating a stronger interaction. The following table summarizes experimental data from a study on RNA aptamers targeting human tumor necrosis factor-alpha (hTNFα), directly comparing the binding affinities of unmodified, 2'-fluoro modified, and 2'-amino modified aptamers.
| Aptamer Modification | Target | Dissociation Constant (Kd) | Reference |
| Unmodified RNA | hTNFα | Not specified, but higher than modified | [1] |
| 2'-Fluoro (2'-F) pyrimidine | hTNFα | Lower affinity than 2'-NH2 modified | [1] |
| 2'-Amino (2'-NH2) pyrimidine | hTNFα | Higher affinity than 2'-F modified | [1] |
Note: While the exact Kd values were not provided in the referenced abstract, the study explicitly states the relative binding affinities.
It is important to note that the impact of these modifications on binding affinity is context-dependent. For instance, studies have shown that 2'-F modifications can lead to aptamers with exceptionally high affinities, sometimes in the picomolar range, for targets such as HIV-1 integrase. This highlights that the choice of modification should be empirically determined for each specific aptamer-target pair.
The Underlying Science: How Modifications Influence Binding
The substitution at the 2' position of the ribose sugar can alter the sugar pucker conformation, which in turn affects the overall three-dimensional structure of the aptamer. The electronegativity of the fluorine atom in 2'-F modifications can influence local charge distribution and hydrogen bonding capabilities. Conversely, the amino group in 2'-NH2 modifications can act as a hydrogen bond donor, potentially forming new interactions with the target molecule. These subtle changes in molecular interactions can have a profound impact on the binding affinity and specificity of the aptamer.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is paramount in aptamer development. The following are detailed methodologies for three commonly used techniques: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for aptamer selection, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) for affinity characterization.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with Modified Nucleotides
SELEX is an iterative process used to isolate high-affinity aptamers from a large, random library of oligonucleotides. When selecting for modified aptamers, the protocol is adapted to incorporate modified nucleoside triphosphates (NTPs).
Methodology:
-
Library Preparation: A single-stranded DNA (ssDNA) or RNA library containing a central randomized region flanked by constant primer binding sites is synthesized. For selecting 2'-F or 2'-NH2 modified aptamers, the corresponding modified NTPs are used during the in vitro transcription step (for RNA libraries) or the PCR amplification step (for DNA libraries).
-
Incubation: The oligonucleotide library is incubated with the target molecule under specific binding conditions (buffer, temperature, etc.).
-
Partitioning: The aptamer-target complexes are separated from the unbound oligonucleotides. This can be achieved using various methods such as nitrocellulose filter binding, magnetic beads, or affinity chromatography.
-
Elution: The bound aptamers are eluted from the target.
-
Amplification: The eluted aptamers are reverse transcribed (if RNA) and amplified by PCR using primers complementary to the constant regions. For modified aptamers, polymerases that can efficiently incorporate the modified nucleotides must be used.
-
Enrichment: The amplified pool of aptamers is used for the next round of selection. Several rounds of selection are performed with increasing stringency to enrich for the highest affinity binders.
-
Sequencing and Characterization: After several rounds, the enriched pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity of these candidates is then characterized using methods like SPR or ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is widely used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of aptamer-target interactions.
Methodology:
-
Sensor Chip Preparation: The target molecule is immobilized on the surface of a sensor chip. Alternatively, a biotinylated aptamer can be captured on a streptavidin-coated sensor chip.
-
Analyte Injection: A solution containing the aptamer (or target, depending on the setup) at various concentrations is flowed over the sensor chip surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the aptamer-target complex.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Methodology:
-
Sample Preparation: The aptamer and target solutions are prepared in the same buffer to minimize heats of dilution. The solutions should be thoroughly degassed.
-
Titration: A solution of the ligand (e.g., the target molecule) is titrated in small aliquots into a sample cell containing the aptamer solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the aptamer. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The choice between 2'-fluoro and 2'-amino modifications for aptamer development is not straightforward and requires careful consideration of the specific application and target molecule. While both modifications generally enhance nuclease resistance, their impact on binding affinity can differ significantly. As demonstrated in the case of hTNFα aptamers, 2'-amino modification can lead to higher affinity compared to 2'-fluoro modification. However, numerous studies have also reported the selection of high-affinity 2'-fluoro modified aptamers. Therefore, an empirical approach, involving the synthesis and characterization of aptamers with both types of modifications, is recommended to identify the optimal candidate for a given therapeutic or diagnostic purpose. The experimental protocols outlined in this guide provide a robust framework for the selection and characterization of these modified aptamers.
References
Safety Operating Guide
Proper Disposal of DMT-2'-F-Cytidine Phosphoramidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the proper disposal of DMT-2'-F-Cytidine Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis.
DMT-2'-F-Cytidine Phosphoramidite is a hazardous substance that requires careful handling to mitigate risks to laboratory personnel and the environment. Adherence to the following protocols is essential for the safe deactivation and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on safety data sheets for similar phosphoramidite compounds, this chemical should be considered harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant.
Always handle this chemical within a certified chemical fume hood.[1] Mandatory personal protective equipment (PPE) includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat[1]
In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed container for disposal and decontaminate the affected surface with alcohol.[1] Prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and recommended method for the safe disposal of this compound waste is a controlled deactivation process through hydrolysis. This process intentionally hydrolyzes the reactive phosphoramidite moiety into a less reactive H-phosphonate species, rendering it safer for final disposal as hazardous waste in accordance with local, state, and federal regulations.[1]
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound waste or the residue in empty containers.
Experimental Protocol for Deactivation
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar (optional, for larger quantities)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[1]
-
Dissolution:
-
Quenching/Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[1] A significant excess of the aqueous quenching solution is recommended to ensure a complete reaction.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Data Presentation: Deactivation Protocol Parameters
| Parameter | Recommendation | Rationale |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | Anhydrous ACN is recommended to control the initiation of the hydrolysis reaction.[1] |
| Deactivating Agent | 5% Sodium Bicarbonate (NaHCO₃) (aq) | A weak base is used to facilitate hydrolysis and neutralize any acidic byproducts.[1] |
| Ratio of Waste to Quenching Solution | ~1:10 (v/v) | A significant excess of the aqueous quenching solution ensures the complete reaction.[1] |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended to ensure the complete degradation of the phosphoramidite.[1] |
| Reaction Temperature | Room Temperature | The hydrolysis can be effectively carried out at ambient laboratory temperatures.[1] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
